molecular formula C28H32Cl2N2O2 B15618084 N-Desmethyl-loperamide CAS No. 37743-37-6

N-Desmethyl-loperamide

Número de catálogo: B15618084
Número CAS: 37743-37-6
Peso molecular: 499.5 g/mol
Clave InChI: CDRYTZQIQNWLFW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Desmethyl-loperamide is a useful research compound. Its molecular formula is C28H32Cl2N2O2 and its molecular weight is 499.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Número CAS

37743-37-6

Fórmula molecular

C28H32Cl2N2O2

Peso molecular

499.5 g/mol

Nombre IUPAC

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N-methyl-2,2-diphenylbutanamide;hydrochloride

InChI

InChI=1S/C28H31ClN2O2.ClH/c1-30-26(32)28(23-8-4-2-5-9-23,24-10-6-3-7-11-24)18-21-31-19-16-27(33,17-20-31)22-12-14-25(29)15-13-22;/h2-15,33H,16-21H2,1H3,(H,30,32);1H

Clave InChI

CDRYTZQIQNWLFW-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Desmethyl-loperamide from Loperamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for converting loperamide (B1203769) to its primary metabolite, N-desmethyl-loperamide. While the in vivo metabolic conversion is well-documented, this paper focuses on established and potential chemical synthesis routes for laboratory and industrial applications. The guide details relevant synthetic methodologies, provides structured data from related reactions, and includes experimental protocols adapted for this specific transformation.

Introduction

This compound is the principal metabolite of loperamide, an over-the-counter antidiarrheal medication.[1] Loperamide exerts its therapeutic effect by acting as a μ-opioid receptor agonist in the myenteric plexus of the large intestine, which decreases gut motility.[2] The N-demethylation of loperamide is a critical step in its metabolism, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8, in the liver.[3] This metabolic conversion is a key aspect of loperamide's pharmacological profile, contributing to its low systemic bioavailability and limited central nervous system effects at therapeutic doses.

The synthesis of this compound in a laboratory setting is essential for various research and development activities, including its use as an analytical standard, for pharmacological studies, and in the development of new chemical entities. This guide explores the chemical (non-metabolic) synthesis of this compound from loperamide, focusing on established N-demethylation reactions for tertiary amines.

Synthetic Pathways for N-Demethylation

The direct chemical N-demethylation of loperamide is not extensively documented in publicly available literature. However, several robust and well-established methods for the N-demethylation of tertiary amines, particularly alkaloids and other complex molecules containing piperidine (B6355638) moieties, can be effectively applied to loperamide. The most prominent and relevant of these methods are:

  • Reaction with Haloformate Reagents (e.g., α-Chloroethyl Chloroformate - ACE-Cl) : This is a modern, high-yield method for the N-dealkylation of tertiary amines.[4]

  • The Modified Polonovski Reaction : This method involves the formation of an amine N-oxide followed by an iron-salt-mediated rearrangement.[5]

  • The von Braun Reaction : A classical method that utilizes cyanogen (B1215507) bromide, though its use has declined due to the reagent's toxicity.[2][4]

This guide will focus on the haloformate-based method, specifically using ACE-Cl, as it represents a more contemporary, efficient, and safer approach compared to the von Braun reaction.

N-Demethylation using α-Chloroethyl Chloroformate (ACE-Cl)

The reaction of a tertiary amine with α-chloroethyl chloroformate (ACE-Cl) proceeds in two main steps:

  • Carbamate (B1207046) Formation : The tertiary amine (loperamide) reacts with ACE-Cl to form an intermediate carbamate.

  • Hydrolysis : The carbamate intermediate is then hydrolyzed, typically with methanol (B129727), to yield the secondary amine (this compound), along with carbon dioxide, and chloroethane.[6]

This two-step, one-pot reaction is generally high-yielding and can be performed under relatively mild conditions.[6]

Experimental Protocols

Adapted Protocol for N-Demethylation of Loperamide with ACE-Cl

Materials:

  • Loperamide

  • α-Chloroethyl chloroformate (ACE-Cl)

  • Sodium carbonate (Na₂CO₃) or another suitable proton scavenger

  • Dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) (anhydrous)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl) (concentrated)

  • Sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH) for basification

  • Deionized water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Inert atmosphere (nitrogen or argon) setup

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve loperamide in an anhydrous aprotic solvent such as dichloromethane or 1,2-dichloroethane. Add a proton scavenger, such as sodium carbonate, to the mixture.[6][7]

  • Addition of ACE-Cl: While stirring the suspension at room temperature, add α-chloroethyl chloroformate (ACE-Cl) dropwise.[6]

  • Carbamate Formation: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

  • Work-up of Intermediate: After the reaction is complete, cool the mixture to room temperature and filter to remove the proton scavenger and any salts. Wash the precipitate with the reaction solvent. Evaporate the filtrate to dryness under reduced pressure to obtain the crude carbamate intermediate.[6]

  • Hydrolysis: Dissolve the crude intermediate in methanol and stir at room temperature or gently heat for 1-2 hours to effect hydrolysis.[6]

  • Isolation and Purification:

    • Evaporate the methanolic solution to dryness.

    • Dissolve the residue in water and acidify with concentrated HCl.

    • Wash the acidic aqueous phase with an organic solvent (e.g., DCM) to remove non-basic impurities.

    • Basify the aqueous phase to a high pH with sodium hydroxide or ammonium hydroxide.

    • Extract the this compound into an organic solvent (e.g., DCM or a mixture of chloroform (B151607) and isopropanol).

    • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.

Quantitative Data

The following table summarizes typical reaction parameters for the N-demethylation of tertiary amines using ACE-Cl, based on literature for related compounds. These values can be used as a starting point for the optimization of the N-demethylation of loperamide.

ParameterValue/RangeReference
Reagents
SubstrateLoperamideN/A
Reagentα-Chloroethyl chloroformate (ACE-Cl)[6]
Proton ScavengerSodium carbonate (Na₂CO₃)[6]
Reaction Conditions
SolventDichloromethane (DCM) or 1,2-dichloroethane (DCE)[6]
TemperatureReflux[6]
Reaction Time2 - 24 hours (monitoring recommended)[6]
Hydrolysis
ReagentMethanol (MeOH)[6]
TemperatureRoom temperature to gentle reflux[6]
Reaction Time1 - 2 hours[6]

Visualizations

N-Demethylation Pathway of Loperamide using ACE-Cl

G Loperamide Loperamide Carbamate Intermediate Carbamate Loperamide->Carbamate 1. Carbamate Formation (DCM/DCE, Reflux) ACE_Cl α-Chloroethyl Chloroformate (ACE-Cl) ACE_Cl->Carbamate dLoperamide This compound Carbamate->dLoperamide 2. Hydrolysis MeOH Methanol (MeOH) MeOH->dLoperamide Byproducts Byproducts (CO₂, Chloroethane)

Caption: Reaction scheme for the N-demethylation of loperamide via the ACE-Cl method.

Experimental Workflow for this compound Synthesis

G cluster_0 Carbamate Formation cluster_1 Intermediate Work-up cluster_2 Hydrolysis cluster_3 Purification a Dissolve Loperamide in Anhydrous Solvent b Add Proton Scavenger a->b c Add ACE-Cl Dropwise b->c d Reflux and Monitor c->d e Cool and Filter d->e f Evaporate Solvent e->f g Dissolve in Methanol f->g h Stir/Heat g->h i Evaporate Methanol h->i j Acid-Base Extraction i->j k Dry and Evaporate j->k l Chromatography/ Recrystallization k->l m Final Product l->m Pure this compound

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from loperamide is a feasible and important transformation for researchers in drug development and related fields. While direct, published protocols for this specific conversion are scarce, established methodologies for the N-demethylation of structurally similar tertiary amines provide a clear and reliable path forward. The use of α-chloroethyl chloroformate is highlighted as a modern, efficient, and safer alternative to classical methods. The adapted protocol and workflow diagrams presented in this guide offer a robust framework for the successful laboratory synthesis of this compound, enabling further research into its pharmacological and toxicological properties. As with any chemical synthesis, appropriate safety precautions should be taken, and the reaction should be carried out by trained personnel in a suitable laboratory environment.

References

The Central Role of Cytochrome P450 3A4 in the Bioactivation of Loperamide to N-Desmethyl-loperamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the metabolic pathway responsible for the formation of N-desmethyl-loperamide from its parent drug, loperamide (B1203769), with a primary focus on the enzymatic activity of Cytochrome P450 3A4 (CYP3A4). Loperamide, a peripherally acting µ-opioid receptor agonist, is widely used for the treatment of diarrhea.[1] Its systemic bioavailability is notably low, primarily due to extensive first-pass metabolism in the liver and intestines.[2][3][4] The principal metabolic route is oxidative N-demethylation, leading to the formation of its main metabolite, this compound.[5][6][7] This biotransformation is predominantly mediated by CYP3A4, with a significant contribution from CYP2C8.[2][7][8] Understanding the kinetics and mechanisms of this pathway is crucial for predicting drug-drug interactions and assessing interindividual variability in patient response.

Metabolic Pathway and Enzymatic Contribution

Loperamide undergoes extensive metabolism primarily through oxidative N-demethylation to form this compound.[8] This reaction is catalyzed by the cytochrome P450 superfamily of enzymes. Studies have consistently shown that CYP3A4 is the most abundant and primary enzyme responsible for this conversion in the human liver.[6][7][9] While other isoforms, such as CYP2C8, also contribute significantly to this metabolic step, the role of CYP3A4 is considered predominant.[2][7][10] Minor contributions from CYP2B6 and CYP2D6 have also been reported.[8][10] The significant contribution of CYP3A4 is further highlighted by studies showing that inhibitors of this enzyme, such as ketoconazole (B1673606) and itraconazole, markedly increase loperamide plasma concentrations.[1][7][9][10]

The metabolic conversion can be visualized as follows:

Loperamide_Metabolism Loperamide Loperamide Metabolite This compound Loperamide->Metabolite Oxidative N-demethylation Enzyme CYP3A4 (Major) CYP2C8 (Significant) Enzyme->Loperamide

Caption: Metabolic conversion of Loperamide.

Quantitative Analysis of Loperamide N-demethylation

The kinetics of this compound formation often exhibit a biphasic nature, suggesting the involvement of at least two different enzymes with distinct affinities for the substrate.[10] This is consistent with the roles of both a high-affinity enzyme (likely CYP3A4) and a lower-affinity enzyme.

Enzyme SystemKinetic ParameterValueReference
Human Liver Microsomes (High-Affinity Component)Apparent Km21.1 µM[10]
Apparent Vmax122.3 pmol/min/mg protein[10]
Human Liver Microsomes (Low-Affinity Component)Apparent Km83.9 µM[10]
Apparent Vmax412.0 pmol/min/mg protein[10]
Loperamide Inhibition of CYP3A4 (Midazolam as substrate)Ki0.54 µM[11]
IC500.78 µM[11]

Experimental Protocols

In Vitro Metabolism of Loperamide using Human Liver Microsomes

This protocol is designed to determine the rate of this compound formation from loperamide in a human liver microsomal system.

Objective: To quantify the enzymatic activity of CYP3A4 and other contributing enzymes in the N-demethylation of loperamide.

Materials:

  • Loperamide

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (for reaction quenching)

  • Internal standard (e.g., midazolam-d4)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of loperamide in a suitable solvent like DMSO.

  • Pre-incubation: In a microcentrifuge tube, pre-incubate human liver microsomes (final concentration 0.2-0.5 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes to equilibrate the temperature.[4]

  • Substrate Addition: Add loperamide to the incubation mixture to achieve the desired final concentration (e.g., a range from 0.5 to 20 µM for kinetic studies).[12]

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[4]

  • Time-course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.[4] This step precipitates the proteins and halts enzymatic activity.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.[4]

  • Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis. Quantify the formation of this compound using a validated LC-MS/MS method.[4][7]

  • Data Calculation: Calculate the rate of metabolite formation from the linear portion of the this compound concentration versus time curve.

Enzyme Contribution Confirmation: To specifically determine the contribution of CYP3A4, parallel incubations can be performed in the presence of a selective CYP3A4 inhibitor, such as ketoconazole.[10] A significant reduction in the formation of this compound in the presence of the inhibitor confirms the primary role of CYP3A4.

A typical workflow for such an experiment is outlined below:

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Loperamide Stock Solution D Add Loperamide A->D B Prepare Microsome and Buffer Mix C Pre-incubate Microsomes B->C C->D E Initiate with NADPH System D->E F Quench Reaction (Acetonitrile + IS) E->F G Centrifuge F->G H Analyze Supernatant (LC-MS/MS) G->H I Calculate Formation Rate H->I

References

N-Desmethyl-loperamide: A Comprehensive Technical Guide to its P-glycoprotein Substrate Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of N-Desmethyl-loperamide (dLop) as a substrate for P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter of significant interest in drug development due to its role in modulating drug disposition and contributing to multidrug resistance. This compound, the primary metabolite of the peripherally acting opioid agonist loperamide (B1203769), has been identified as a selective and avid substrate for P-gp, making it a valuable tool for studying P-gp function both in vitro and in vivo.

Core P-glycoprotein Substrate Characteristics

This compound exhibits a concentration-dependent interaction with P-gp. At low, nanomolar concentrations (≤1 nM), it functions purely as a substrate, making it an ideal probe for quantifying P-gp activity, particularly in positron emission tomography (PET) imaging.[1][2][3] At higher, micromolar concentrations (≥20 μM), dLop acts as a competitive inhibitor, capable of inhibiting the transport of other P-gp substrates.[1][2][3] This dual characteristic underscores the importance of concentration selection in experimental design.

Quantitative Analysis of P-gp Interaction

The interaction of this compound with P-gp has been quantified through various experimental approaches, including cellular accumulation studies, in vivo brain uptake measurements, and ATPase activity assays. The following tables summarize the key quantitative data from published literature.

Parameter Cell Line/Model Value Reference
Accumulation Human cells overexpressing P-gp (ABCB1)Lowest accumulation compared to cells overexpressing Mrp1 or BCRP[1][3]
Brain Uptake P-gp knockout mice vs. wild-type mice17-fold increased concentration of ¹¹C-dLop in P-gp knockout brain[4]
Brain Uptake Mice lacking P-gp vs. wild-typeHighest uptake of ¹¹C-dLop in brains of mice lacking P-gp[1][3]
Parameter Assay Conditions Value Reference
Vmax Pgp-mediated ATP hydrolysis963 ± 44 nmol min⁻¹ mg⁻¹[5]
Km Pgp-mediated ATP hydrolysis1.6 ± 0.4 μM[5]
Ki Pgp-mediated ATP hydrolysis108 ± 27 μM[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the interaction between this compound and P-glycoprotein.

Bidirectional Transport Assay

This assay is considered the "gold standard" for identifying P-gp substrates and inhibitors.[6] It utilizes polarized cell monolayers, such as MDR1-MDCK cells, which overexpress human P-gp.[6][7]

Objective: To determine if a compound is a substrate of P-gp by measuring its transport across a cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Methodology:

  • Cell Culture: MDR1-MDCK cells are seeded on permeable membrane supports (e.g., Transwell® plates) and cultured until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).

  • Assay Initiation: The test compound (this compound) is added to either the apical or basolateral chamber. To assess P-gp specific transport, the experiment is run in parallel in the presence and absence of a known P-gp inhibitor (e.g., cyclosporin (B1163) A or elacridar).[6]

  • Sampling: At designated time points, samples are taken from the receiver compartment.

  • Quantification: The concentration of the test compound in the samples is determined using a suitable analytical method, typically LC-MS/MS.[7]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio is then determined by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 is generally indicative of active efflux. A reduction in the efflux ratio in the presence of a P-gp inhibitor confirms that the transport is P-gp mediated.

G Bidirectional Transport Assay Workflow cluster_0 Apical to Basolateral (A->B) cluster_1 Basolateral to Apical (B->A) cluster_2 Analysis cluster_3 Inhibitor Control A1 Add dLop to Apical Chamber A2 Incubate A1->A2 A3 Sample from Basolateral Chamber A2->A3 C1 Quantify dLop (LC-MS/MS) A3->C1 B1 Add dLop to Basolateral Chamber B2 Incubate B1->B2 B3 Sample from Apical Chamber B2->B3 B3->C1 C2 Calculate Papp (A->B) and Papp (B->A) C1->C2 C3 Calculate Efflux Ratio [Papp(B->A) / Papp(A->B)] C2->C3 D2 Compare Efflux Ratios C3->D2 D1 Repeat A->B and B->A assays in presence of P-gp inhibitor D1->D2

Caption: Workflow for a bidirectional transport assay.

P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp in the presence of a test compound. P-gp substrates stimulate ATP hydrolysis, and this stimulation can be quantified.

Objective: To determine if a compound interacts with P-gp by measuring its effect on P-gp's ATPase activity.

Methodology:

  • Membrane Preparation: P-gp-overexpressing membranes are prepared from a suitable source (e.g., Sf9 insect cells infected with a baculovirus expressing P-gp).

  • Assay Reaction: The P-gp membranes are incubated with the test compound (this compound) in a reaction mixture containing ATP.

  • Phosphate (B84403) Detection: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released. This is often done using a colorimetric method where the Pi forms a complex with molybdenum blue.[5]

  • Data Analysis: The ATPase activity stimulated by the test compound is calculated by subtracting the basal ATPase activity (in the absence of the compound) from the activity measured in the presence of the compound. The data can be fitted to Michaelis-Menten kinetics to determine Vmax and Km values.[5]

G P-gp ATPase Activity Assay cluster_0 Incubation A P-gp expressing membranes D Incubate at 37°C A->D B This compound B->D C ATP C->D E ATP Hydrolysis (ATP -> ADP + Pi) D->E F Measure Inorganic Phosphate (Pi) (Colorimetric Assay) E->F G Calculate ATPase Activity (Vmax, Km) F->G

Caption: Workflow of the P-gp ATPase activity assay.

Signaling and Transport Mechanism

This compound is actively transported out of cells by P-gp in an ATP-dependent manner. At low concentrations, it binds to the substrate-binding pocket of P-gp, stimulating ATP hydrolysis and subsequent conformational changes that result in the efflux of the molecule. At higher concentrations, it can compete with other substrates for binding to P-gp, thereby acting as an inhibitor.

G This compound Interaction with P-gp cluster_0 Low dLop Concentration (Substrate) cluster_1 High dLop Concentration (Inhibitor) A1 dLop binds to P-gp A2 ATP Hydrolysis A1->A2 A3 Conformational Change A2->A3 A4 dLop Efflux A3->A4 B1 High dLop concentration saturates P-gp binding sites B2 Other P-gp substrates are unable to bind B1->B2 B3 Inhibition of other substrate efflux B2->B3

References

An In-depth Technical Guide on the Pharmacological Activity of N-Desmethyl-loperamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Desmethyl-loperamide is the principal active metabolite of loperamide (B1203769), a widely used peripherally acting µ-opioid receptor agonist for the treatment of diarrhea.[1] This document provides a comprehensive technical overview of the pharmacological profile of this compound, focusing on its metabolism, receptor interactions, and its role as a substrate for efflux transporters. A key characteristic of this compound is its potent interaction with µ-opioid receptors, coupled with its efficient removal from the central nervous system by P-glycoprotein, which dictates its predominantly peripheral effects.[2][3] This guide synthesizes quantitative data, details experimental methodologies, and provides visual representations of key pathways to serve as a critical resource for researchers in pharmacology and drug development.

Metabolism of Loperamide

Loperamide undergoes extensive first-pass metabolism in the liver, resulting in very low systemic bioavailability of the parent drug (approximately 0.3%).[4][5] The primary metabolic pathway is oxidative N-demethylation to form this compound.[4][6] This reaction is predominantly mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C8.[5][7][8] While other enzymes like CYP2B6 and CYP2D6 may play a minor role, CYP3A4 and CYP2C8 are considered crucial for its metabolism at therapeutic concentrations.[6][8] Due to this extensive metabolism, plasma concentrations of this compound can be significantly higher than those of loperamide.[9][10]

G cluster_liver Hepatocyte cluster_cyp Cytochrome P450 Isozymes Loperamide Loperamide NDL This compound Loperamide->NDL Oxidative N-demethylation CYP3A4 CYP3A4 (Major) CYP3A4->Loperamide CYP2C8 CYP2C8 (Major) CYP2C8->Loperamide CYP2B6 CYP2B6 (Minor) CYP2B6->Loperamide CYP2D6 CYP2D6 (Minor) CYP2D6->Loperamide

Fig. 1: Metabolic conversion of Loperamide to this compound in the liver.

Pharmacological Activity

Receptor Binding Profile

This compound is a potent agonist of the µ-opioid receptor, which is the primary target responsible for the antidiarrheal effects of its parent compound, loperamide.[1][2] Its high affinity for this receptor is comparable to that of loperamide itself.

Compound Receptor Binding Affinity (Ki)
This compoundµ-opioid receptor0.16 nM[2]
Loperamideµ-opioid receptor2 nM[11]
Loperamideδ-opioid receptor48 nM[11]
Loperamideκ-opioid receptor1156 nM[11]
Table 1: Opioid Receptor Binding Affinities.
Interaction with ATP-Binding Cassette (ABC) Transporters

A critical aspect of the pharmacology of this compound is its interaction with efflux transporters at the blood-brain barrier (BBB). It is a substrate for P-glycoprotein (P-gp, also known as ABCB1), an ATP-dependent efflux pump that actively transports a wide variety of xenobiotics out of the brain.[2][3]

Studies have demonstrated that this compound is selective for P-gp among the three main ABC transporters at the BBB, which also include multidrug resistance protein 1 (MRP1) and breast cancer resistance protein (BCRP).[12][13] This efficient efflux by P-gp is the primary reason for the lack of central nervous system (CNS) effects at therapeutic doses, as it prevents the accumulation of the compound in the brain.[3][12] At low, nanomolar concentrations, such as those used in PET imaging, this compound acts solely as a P-gp substrate.[13][14] However, at higher micromolar concentrations (≥20 µM), it can act as a competitive inhibitor of P-gp.[12][13][14]

G cluster_BBB Blood-Brain Barrier cluster_blood Blood cluster_brain Brain NDL_blood This compound NDL_brain This compound NDL_blood->NDL_brain Passive Diffusion NDL_brain->NDL_blood Active Efflux MOR µ-Opioid Receptor NDL_brain->MOR Binding Pgp P-glycoprotein (P-gp) Pgp->NDL_brain

Fig. 2: P-gp mediated efflux of this compound at the blood-brain barrier.
In Vivo Activity and Clinical Implications

The avid efflux by P-gp has led to the development of radiolabeled this compound ([¹¹C]dLop) as a positron emission tomography (PET) tracer to measure P-gp function in vivo.[3][12][13] In animal models, brain uptake of [¹¹C]dLop is negligible in wild-type subjects but increases significantly in mice lacking the P-gp gene or in monkeys treated with a P-gp inhibitor.[12]

Cardiotoxicity

Abuse of high doses of loperamide is associated with significant cardiotoxicity, including QT interval prolongation and torsades de pointes.[10] This is primarily due to the inhibition of the human ether-a-go-go-related gene (hERG) cardiac potassium channel. This compound also contributes to this cardiotoxicity, although it is a weaker hERG inhibitor than its parent compound.[10] However, given that this compound can reach much higher plasma concentrations than loperamide, its contribution to cardiac events is significant.[9][10]

Compound Ion Channel Activity
This compoundhERG7.5-fold weaker inhibitor than loperamide[10]
Table 2: Cardiac Ion Channel Activity.

Summary of Quantitative Pharmacological Data

Parameter Compound/Enzyme Value Reference
Receptor Binding
Ki (µ-opioid)This compound0.16 nM[2]
Ki (µ-opioid)Loperamide2 nM[11]
Ki (δ-opioid)Loperamide48 nM[11]
Ki (κ-opioid)Loperamide1156 nM[11]
Enzyme Kinetics
Apparent Km (High-affinity)Loperamide N-demethylation21.1 µM[8]
Apparent Vmax (High-affinity)Loperamide N-demethylation122.3 pmol/min/mg protein[8]
Apparent Km (Low-affinity)Loperamide N-demethylation83.9 µM[8]
Apparent Vmax (Low-affinity)Loperamide N-demethylation412.0 pmol/min/mg protein[8]
Cardiac Ion Channel
hERG InhibitionThis compound7.5-fold weaker than loperamide[10]
Table 3: Consolidated Quantitative Data for Loperamide and this compound.

Experimental Protocols

Loperamide Metabolism in Human Liver Microsomes
  • Objective: To identify the CYP450 isoforms involved in the N-demethylation of loperamide.

  • Methodology: Loperamide is incubated with human liver microsomes in the presence of an NADPH-generating system. The formation of this compound (DLOP) is monitored over time. To identify specific CYP contributions, the experiment is repeated with cDNA-expressed P450s or in the presence of selective chemical inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, quercetin (B1663063) for CYP2C8).[8][15] The formation rate of the metabolite is measured, typically using liquid chromatography-mass spectrometry (LC-MS).[1] Kinetic parameters (Km and Vmax) are determined by incubating varying concentrations of loperamide.[8]

G cluster_prep Incubation Preparation HLM Human Liver Microsomes Incubate Incubate at 37°C HLM->Incubate LOP Loperamide LOP->Incubate NADPH NADPH-generating system NADPH->Incubate Inhibitor Selective CYP Inhibitor (e.g., Ketoconazole) Inhibitor->Incubate Quench Quench Reaction Incubate->Quench Analyze Analyze by LC-MS Quench->Analyze Result Quantify this compound Determine Km, Vmax Analyze->Result

Fig. 3: Workflow for in vitro metabolism studies using human liver microsomes.
P-glycoprotein Substrate and Selectivity Assay

  • Objective: To determine if this compound is a substrate for P-gp and to assess its selectivity.

  • Methodology:

    • Cell Accumulation Assay: Human cell lines overexpressing a specific transporter (P-gp, MRP1, or BCRP) and control cells are used. Cells are incubated with radiolabeled [³H]dLop at low concentrations (≤1 nM).[13][14] The intracellular accumulation of the radiotracer is measured. Lower accumulation in the overexpressing cells compared to control cells indicates that it is a substrate for that transporter.[13]

    • In Vivo Mouse Model: Radiolabeled [¹¹C]dLop is administered to wild-type mice and knockout mice that lack the genes for specific transporters (e.g., P-gp knockout). Brain uptake of the radiotracer is measured using PET imaging. Higher uptake in knockout mice compared to wild-type indicates the compound is a substrate for the absent transporter.[13][14]

hERG Channel Inhibition Assay
  • Objective: To assess the inhibitory effect of this compound on the hERG potassium channel.

  • Methodology: Whole-cell patch-clamp electrophysiology is performed on cells stably expressing the hERG channel (e.g., HEK-293 cells). The cells are held at a specific potential, and then depolarizing voltage steps are applied to elicit hERG current. The effect of applying different concentrations of this compound on the peak tail current is measured to determine the concentration-response relationship and calculate the IC50 value.[10]

Conclusion

This compound is the pharmacologically active primary metabolite of loperamide. It is a potent µ-opioid receptor agonist, but its central nervous system effects are severely limited by its function as a selective and avid substrate for the P-glycoprotein efflux transporter at the blood-brain barrier. This property makes it a useful tool for in vivo imaging of P-gp function. While it contributes to the cardiotoxicity seen with loperamide overdose through hERG channel inhibition, it is less potent in this regard than the parent compound. A thorough understanding of its metabolism via CYP3A4 and CYP2C8, its potent peripheral opioid activity, and its interaction with P-gp is essential for drug development professionals and researchers investigating opioid pharmacology and drug transport mechanisms.

References

N-Desmethyl-loperamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl-loperamide is the primary active metabolite of loperamide (B1203769), a widely used peripherally acting μ-opioid receptor agonist for the treatment of diarrhea.[1][2] While loperamide itself has limited central nervous system (CNS) penetration at therapeutic doses due to being a substrate for the P-glycoprotein (P-gp) efflux transporter, the pharmacological and toxicological profile of this compound is of significant interest in drug metabolism and safety studies.[1][2][3] This document provides a detailed technical overview of this compound, including its physicochemical properties, metabolic pathways, experimental protocols, and its role as a P-gp substrate.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 66164-07-6--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₂₈H₃₁ClN₂O₂--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Molecular Weight 463.01 g/mol --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--

Metabolic Pathway of Loperamide to this compound

Loperamide undergoes extensive first-pass metabolism in the liver, with oxidative N-demethylation being the principal metabolic pathway.[4][5] This biotransformation is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C8, resulting in the formation of this compound.[4][5][6] Minor contributions from CYP2B6 and CYP2D6 have also been noted.[5][7] The resulting metabolite, along with the parent drug, is then largely excreted in the feces.[6][8]

Loperamide_Metabolism Loperamide Loperamide NDesmethyl_loperamide This compound Loperamide->NDesmethyl_loperamide Oxidative N-demethylation Excretion Excretion (feces) NDesmethyl_loperamide->Excretion CYP3A4 CYP3A4 CYP3A4->Loperamide CYP2C8 CYP2C8 CYP2C8->Loperamide SPE_Workflow cluster_pretreatment Sample Pretreatment cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Blood_Sample 1. Blood Sample + Buffer + IS Vortex 2. Vortex Blood_Sample->Vortex Load_Sample 3. Load onto SPE Column Vortex->Load_Sample Wash_1 4. Wash (DI Water) Load_Sample->Wash_1 Wash_2 5. Wash (MeOH/Acetic Acid) Wash_1->Wash_2 Dry_1 6. Dry Wash_2->Dry_1 Wash_3 7. Wash (Hexane) Dry_1->Wash_3 Dry_2 8. Dry Wash_3->Dry_2 Elute 9. Elute Dry_2->Elute Evaporate 10. Evaporate to Dryness Elute->Evaporate Reconstitute 11. Reconstitute Evaporate->Reconstitute LCMSMS 12. LC-MS/MS Analysis Reconstitute->LCMSMS

References

In Vitro Generation of N-Desmethyl-loperamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the methodologies for the in vitro generation and analysis of N-Desmethyl-loperamide, the primary metabolite of loperamide (B1203769). This document outlines the core enzymatic processes, detailed experimental protocols, and quantitative data to facilitate reproducible and accurate research in drug metabolism and related fields.

Introduction

Loperamide, a widely used anti-diarrheal agent, undergoes extensive first-pass metabolism in the liver, primarily through N-demethylation to form its major metabolite, this compound.[1] Understanding the in vitro generation of this metabolite is crucial for studying drug-drug interactions, metabolic profiling, and the potential toxicological implications of loperamide and its derivatives.[2] The primary enzymes responsible for this biotransformation are members of the cytochrome P450 (CYP) superfamily, with CYP3A4 and CYP2C8 playing the most significant roles.[1][3] This guide details the established methods for producing and quantifying this compound in a laboratory setting.

Metabolic Pathway of Loperamide

The principal metabolic pathway for loperamide is its conversion to this compound via N-demethylation.[4][5] This reaction is catalyzed by several cytochrome P450 enzymes. While CYP3A4 is a major contributor, CYP2C8, CYP2B6, and CYP2D6 are also involved in this metabolic process.[3]

Loperamide Loperamide NDesmethyl_loperamide This compound Loperamide->NDesmethyl_loperamide N-demethylation CYPs Cytochrome P450 Enzymes (CYP3A4, CYP2C8, CYP2B6, CYP2D6) CYPs->Loperamide

Metabolic conversion of loperamide to this compound.

Experimental Protocols for In Vitro Generation

The in vitro generation of this compound is typically achieved using human liver microsomes (HLMs), which contain a rich complement of drug-metabolizing enzymes. Recombinant CYP enzymes can also be used to investigate the specific contribution of individual isoforms.

Incubation with Human Liver Microsomes

This protocol describes a standard procedure for incubating loperamide with HLMs to produce this compound.

Materials:

  • Loperamide

  • Pooled Human Liver Microsomes (HLMs)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Acetonitrile (B52724) (ice-cold, for reaction termination)

  • Internal standard (e.g., a structurally similar compound not present in the matrix)

  • Microcentrifuge tubes

  • Incubator or water bath (37°C)

  • Centrifuge

Procedure:

  • Prepare a stock solution of loperamide in a suitable organic solvent (e.g., DMSO or methanol).

  • In a microcentrifuge tube, pre-warm the HLM suspension (final concentration typically 0.2-0.5 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.[6]

  • Add loperamide to the incubation mixture to achieve the desired final concentration.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).[6]

  • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.[6]

  • Precipitate the proteins by vortexing and then centrifuging the samples at a high speed.

  • Transfer the supernatant to a clean tube for subsequent analysis by LC-MS/MS.[6]

cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis Loperamide_stock Loperamide Stock Add_Loperamide Add Loperamide Loperamide_stock->Add_Loperamide HLM_buffer HLM in Buffer Preincubation Pre-incubate HLM at 37°C HLM_buffer->Preincubation NADPH_system NADPH System Start_Reaction Initiate with NADPH NADPH_system->Start_Reaction Preincubation->Add_Loperamide Add_Loperamide->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Terminate Stop with Acetonitrile + Internal Standard Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Workflow for the in vitro generation of this compound.

Analytical Quantification

The accurate quantification of this compound is essential for kinetic studies and metabolic profiling. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical method due to its high sensitivity and selectivity.[7][8]

LC-MS/MS Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

ParameterValue
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)[9]
Mobile Phase A Water with 0.1% formic acid or 20 mM ammonium (B1175870) acetate[7][10]
Mobile Phase B Acetonitrile with 0.1% formic acid[10]
Flow Rate 0.3 mL/min[9]
Injection Volume 1-10 µL
Column Temperature 50°C[9]

Mass Spectrometry Conditions (Example):

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[7]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Specific precursor-to-product ion transitions for loperamide, this compound, and the internal standard should be optimized.

Quantitative Data

The following table summarizes key quantitative parameters for the in vitro N-demethylation of loperamide.

ParameterValueIn Vitro SystemReference
High-Affinity Km 21.1 µMHuman Liver Microsomes[3]
High-Affinity Vmax 122.3 pmol/min/mg proteinHuman Liver Microsomes[3]
Low-Affinity Km 83.9 µMHuman Liver Microsomes[3]
Low-Affinity Vmax 412.0 pmol/min/mg proteinHuman Liver Microsomes[3]
Loperamide t1/2 13 minHuman Liver Microsomes[4]
Loperamide t1/2 22 minRat Liver Microsomes[4]

Role of Specific CYP450 Isoforms

Several studies have elucidated the relative contributions of different CYP450 enzymes to loperamide N-demethylation. This is often investigated using recombinant enzymes or selective chemical inhibitors.

cluster_cyps Contributing CYP450 Isoforms Loperamide Loperamide NDesmethyl_loperamide This compound Loperamide->NDesmethyl_loperamide N-demethylation CYP3A4 CYP3A4 (Major) CYP3A4->Loperamide CYP2C8 CYP2C8 (Significant) CYP2C8->Loperamide CYP2B6 CYP2B6 (Minor) CYP2B6->Loperamide CYP2D6 CYP2D6 (Minor) CYP2D6->Loperamide

Relative contribution of CYP450 isoforms to loperamide N-demethylation.

Inhibition studies have shown that ketoconazole (B1673606) (a potent CYP3A4 inhibitor) can inhibit loperamide N-demethylation by approximately 90%, while quercetin (B1663063) (a CYP2C8 inhibitor) causes about 40% inhibition.[3] This further confirms the primary role of CYP3A4 in this metabolic pathway.

Conclusion

This technical guide provides a foundational framework for the in vitro generation and analysis of this compound. The detailed protocols, quantitative data, and visual representations of the metabolic pathways and experimental workflows offer a valuable resource for researchers in drug metabolism, toxicology, and pharmacology. By utilizing these established methods, scientists can conduct robust and reproducible studies to further elucidate the metabolic fate of loperamide and its implications for drug development and clinical practice.

References

N-Desmethyl-loperamide: A Comprehensive Technical Review of its Discovery and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of N-Desmethyl-loperamide, the primary active metabolite of the well-known anti-diarrheal agent, loperamide (B1203769). This document details its discovery, historical context, pharmacological properties, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for comparative analysis, and key biological and experimental processes are visualized through detailed diagrams. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Introduction and Historical Context

Loperamide was first synthesized in 1969 at Janssen Pharmaceutica and saw its first medical use in 1976.[1] It was developed as a peripherally acting opioid agonist to treat diarrhea, with a chemical structure similar to other phenylpiperidine opioids like diphenoxylate.[2][3] The key characteristic of loperamide is its limited ability to cross the blood-brain barrier at therapeutic doses, thus minimizing central nervous system effects such as euphoria and respiratory depression, which are typical of other opioids.[4][5]

The discovery of this compound is intrinsically linked to the metabolic studies of loperamide. As researchers investigated the pharmacokinetic profile of loperamide, they identified this compound as its major metabolite in humans.[2][6] This discovery was crucial in understanding the overall disposition of loperamide in the body and confirming that the pharmacological activity is primarily attributed to the parent drug, as the metabolite was initially considered pharmacologically inactive.[2][3]

Discovery and Synthesis

This compound is formed in the liver through the oxidative N-demethylation of loperamide.[2][3] This metabolic process is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C8, with minor contributions from CYP2B6 and CYP2D6.[2][3]

Laboratory Synthesis

The laboratory synthesis of this compound is essential for producing reference standards for analytical studies and for conducting further pharmacological research. A common synthetic approach involves the N-methylation of a precursor amide.[2]

Experimental Protocol: Synthesis of this compound [2]

  • Step 1: Synthesis of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile (Compound 1).

    • Suspend 4-(4-Chlorophenyl)-4-hydroxypiperidine (10.0 mmol) in acetonitrile (B52724) (15 mL).

    • Add N,N-Diisopropylethylamine (DIPEA) (30 mmol).

    • Add a solution of 4-Bromo-2,2-diphenylbutyronitrile (10.0 mmol) in acetonitrile (15 mL).

    • Stir the reaction mixture under an argon atmosphere at 70°C for 31 hours.

    • Concentrate the mixture under vacuum.

    • Redissolve the crude material in dichloromethane (B109758) and purify by silica (B1680970) gel column chromatography.

  • Step 2: Synthesis of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide (Compound 2).

    • Dissolve Compound 1 (6.00 mmol) in tert-butanol (B103910) (20 mL).

    • Add potassium hydroxide (B78521) (21.0 mmol).

    • Stir the reaction mixture at 100°C for 3 days.

    • Concentrate the mixture under vacuum.

    • Redissolve the crude material in dichloromethane and filter through a celite pad.

    • Purify the product by silica gel column chromatography using a mobile phase of 5:95 (v/v) 2M ammonium (B1175870) hydroxide in methanol:dichloromethane to yield the primary amide precursor.

  • Step 3: Synthesis of this compound (Compound 3).

    • Dissolve Compound 2 (1.12 mmol) in dimethyl sulfoxide (B87167) (DMSO) (3 mL) at 24°C.

    • Add potassium hydroxide (1.45 mmol) and iodomethane (B122720) (1.1 mmol).

    • Stir the reaction at 80°C for 24 hours.

    • Purify the crude material by preparative HPLC on a C18 column with a mobile phase of 72:28 (v/v) 0.1% trifluoroacetic acid in water:acetonitrile.

Pharmacological Profile

While initially considered inactive, further studies have revealed that this compound does possess pharmacological activity, although it is generally less potent than its parent compound, loperamide. A key aspect of its pharmacology is its interaction with P-glycoprotein (P-gp), an efflux transporter that limits its penetration across the blood-brain barrier.[7]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for loperamide and this compound.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)
Loperamide µ (mu)3[8]
δ (delta)48[8]
κ (kappa)1156[8]
This compound µ (mu)0.16[2]
δ (delta)Not Reported
κ (kappa)Not Reported
Table 1: Opioid Receptor Binding Affinities.
CompoundChannelInhibition (IC50)
Loperamide hERG33 - 89 nM[9]
This compound hERGWeaker than loperamide (7.5-fold)[10]
Table 2: hERG Channel Inhibition.
ParameterLoperamideThis compound
Cmax ~1.18 ng/mL (8 mg dose)[11]Not Reported
Tmax ~5.2 hours (capsule)[12]Not Reported
Half-life (t½) 10.8 hours[12]31.9 - 88.9 hours[4]
Table 3: Pharmacokinetic Parameters in Humans.

Key Biological Pathways and Experimental Workflows

Mu-Opioid Receptor Signaling Pathway

Loperamide and this compound exert their primary pharmacological effects through their interaction with the mu-opioid receptor, a G-protein coupled receptor (GPCR).

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist (Loperamide / this compound) MOR Mu-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_Protein G Protein (Gi/Go) MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel GIRK Channel G_Protein->K_Channel Activates Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Decreases Cellular_Response Decreased Neuronal Excitability cAMP->Cellular_Response Modulates K_Channel->Cellular_Response Hyperpolarization Ca_Channel->Cellular_Response Reduced Neurotransmitter Release

Mu-Opioid Receptor Signaling Pathway.
P-glycoprotein (P-gp) Substrate Efflux Experimental Workflow

The determination of whether a compound is a substrate of P-gp is critical for understanding its potential for central nervous system penetration. A common in vitro method involves a bidirectional transport assay using polarized cell monolayers.

Pgp_efflux_workflow cluster_setup Experimental Setup cluster_assay Bidirectional Transport Assay cluster_analysis Analysis cluster_interpretation Interpretation Cell_Culture Culture polarized cell monolayer (e.g., MDCK-MDR1) on a permeable support (Transwell). A_to_B Apical to Basolateral (A-B) Transport: Add test compound to the apical chamber. Cell_Culture->A_to_B B_to_A Basolateral to Apical (B-A) Transport: Add test compound to the basolateral chamber. Cell_Culture->B_to_A Incubation Incubate at 37°C for a defined period. A_to_B->Incubation B_to_A->Incubation Sampling Collect samples from the receiver chamber at specified time points. Incubation->Sampling Quantification Quantify compound concentration in samples using LC-MS/MS. Sampling->Quantification Permeability_Calc Calculate apparent permeability coefficients (Papp) for both A-B and B-A directions. Quantification->Permeability_Calc Efflux_Ratio Calculate Efflux Ratio: Papp (B-A) / Papp (A-B) Permeability_Calc->Efflux_Ratio Interpretation_Node If Efflux Ratio > 2, the compound is likely a P-gp substrate. Efflux_Ratio->Interpretation_Node

P-glycoprotein Substrate Efflux Assay Workflow.

Analytical Methodology

The accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

Experimental Protocol: LC-MS/MS Analysis of this compound in Human Plasma

  • Sample Preparation (Solid-Phase Extraction - SPE).

    • To 1 mL of plasma, add 3 mL of acetate (B1210297) buffer (pH 5) and an appropriate amount of an internal standard (e.g., a deuterated analog).

    • Vortex the sample for 30 seconds.

    • Apply the sample to an SPE cartridge (e.g., a mixed-mode cation exchange column) without pre-conditioning.

    • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 98:2 (v/v) methanol:glacial acetic acid, and then 2 mL of hexane.

    • Dry the column under vacuum for 10 minutes.

    • Elute the analytes with 2 mL of 78:20:2 (v/v/v) dichloromethane:isopropanol:ammonium hydroxide.

    • Evaporate the eluate to dryness at < 50°C.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions.

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 1 µL.

      • A gradient elution is typically used to separate the analyte from endogenous matrix components.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Loperamide: m/z 477 -> 266

        • This compound: m/z 463 -> 252

Conclusion

This compound, the primary metabolite of loperamide, plays a significant role in the overall pharmacology and disposition of its parent drug. While it exhibits affinity for mu-opioid receptors, its central nervous system effects are limited due to its substrate activity for the P-glycoprotein efflux transporter. This technical guide provides a comprehensive overview of the discovery, synthesis, pharmacological properties, and analytical methodologies related to this compound, serving as a valuable resource for the scientific community. Further research to fully elucidate its pharmacological profile, particularly its activity at other opioid receptor subtypes and a more precise quantification of its hERG inhibition, would be beneficial for a complete understanding of its potential effects.

References

Methodological & Application

Application Notes and Protocols: P-glycoprotein Binding Affinity Assay for N-Desmethyl-loperamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a crucial membrane protein that actively extrudes a wide variety of xenobiotics from cells.[1][2] This efflux mechanism plays a significant role in drug absorption, distribution, metabolism, and excretion (ADME), and is a key contributor to multidrug resistance (MDR) in cancer therapy. N-Desmethyl-loperamide, the primary metabolite of the peripherally acting opioid agonist loperamide (B1203769), has been identified as a selective substrate for P-gp.[3][4] Its interaction with P-gp is concentration-dependent; at low nanomolar concentrations, it acts as a substrate, while at higher micromolar concentrations (≥20 µM), it behaves as a competitive inhibitor.[3][4][5] This dual activity makes this compound a valuable tool for studying P-gp function and for the development of P-gp inhibitors.

These application notes provide detailed protocols for assessing the binding affinity and functional interaction of this compound with P-gp, including cellular accumulation assays, inhibition assays, and ATPase activity assays.

Principles of P-glycoprotein Interaction Assays

Several in vitro methods can be employed to characterize the interaction of a compound with P-gp. These assays can determine if a compound is a substrate, an inhibitor, or both, and can quantify the affinity of the interaction.

  • Cellular Accumulation/Transport Assays: These assays measure the net intracellular concentration of a test compound in cells that either normally express or are engineered to overexpress P-gp. Reduced accumulation in P-gp-expressing cells compared to control cells indicates that the compound is a P-gp substrate. This can be directly measured using a radiolabeled version of the compound (e.g., [³H]this compound).[3][4]

  • Inhibition Assays: These assays assess the ability of a test compound to inhibit the transport of a known fluorescent or radiolabeled P-gp substrate. An increase in the intracellular accumulation of the probe substrate in the presence of the test compound suggests that the test compound is a P-gp inhibitor. Common probe substrates include rhodamine 123 and calcein-AM.[3][6][7]

  • ATPase Activity Assays: P-gp-mediated transport is an active process fueled by ATP hydrolysis.[2] The binding and transport of substrates stimulate the ATPase activity of P-gp.[8] Measuring the rate of ATP hydrolysis in the presence of a test compound can reveal if the compound interacts with P-gp and stimulates its activity. This assay is particularly useful for distinguishing between substrates that are transported and compounds that bind but are not transported (inhibitors).[8][9]

Quantitative Data Summary

The following tables summarize the reported concentrations and kinetic parameters for this compound and its parent compound, loperamide, in relation to P-gp interaction.

Table 1: Concentration-Dependent Activity of this compound (dLop) with P-glycoprotein

Concentration RangeObserved ActivityAssay TypeReference
≤1 nMActs as a selective P-gp substrateCellular Accumulation ([³H]dLop)[3][4][5]
≥20 µMActs as a competitive substrate (inhibitor)Inhibition & Cytotoxicity Assays[3][4][5]
20 µM and 50 µMIncreased uptake of fluorescent substrate by 4- and 12-fold, respectivelyInhibition Assay (Rhodamine 123)[3]

Table 2: P-gp ATPase Activity Kinetic Parameters for Loperamide

ParameterValueAssay ConditionsReference
Basal ATPase Activity536 ± 78 nmol min⁻¹ mg⁻¹In the absence of drug[9]
Vₘₐₓ963 ± 44 nmol min⁻¹ mg⁻¹Biphasic activation curve[9]
Kₘ1.6 ± 0.4 µMBiphasic activation curve[9]
Kᵢ (for inhibition at high concentrations)108 ± 27 µMBiphasic activation curve[9]

Experimental Protocols

Protocol 1: Cellular Accumulation Assay using Radiolabeled this compound

This protocol determines if this compound is a P-gp substrate by comparing its accumulation in P-gp-overexpressing cells versus parental cells lacking high P-gp expression.

Materials:

  • P-gp-overexpressing cell line (e.g., MDR1-MDCK, K562/MDR)

  • Parental cell line (e.g., MDCK, K562)

  • [³H]this compound (1 nM)

  • Cell culture medium (e.g., Iscove's Modified Dulbecco's Medium)

  • P-gp inhibitor (positive control, e.g., 10 µM Cyclosporin A)

  • Cell lysis buffer

  • Scintillation counter and fluid

Procedure:

  • Seed both parental and P-gp-overexpressing cells in appropriate culture plates and grow to confluence.

  • Pre-incubate a set of P-gp-overexpressing cells with a known P-gp inhibitor (e.g., 10 µM Cyclosporin A) for 30 minutes at 37°C to serve as a positive control for P-gp inhibition.

  • Add [³H]this compound (final concentration 1 nM) to all wells.

  • Incubate for a specified time course (e.g., 0, 15, 30, 45, 60 minutes) at 37°C.

  • At each time point, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to stop the transport process.

  • Lyse the cells using a suitable lysis buffer.

  • Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of each lysate to normalize the radioactivity counts.

  • Data Analysis: Compare the time-dependent accumulation of [³H]this compound in parental cells versus P-gp-overexpressing cells. Lower accumulation in P-gp-overexpressing cells indicates that this compound is a substrate.

Protocol 2: Calcein-AM Inhibition Assay

This high-throughput assay determines the inhibitory potential of this compound on P-gp function. Calcein-AM is a non-fluorescent P-gp substrate that is converted to fluorescent calcein (B42510) by intracellular esterases. P-gp activity reduces intracellular fluorescence by extruding calcein-AM before it can be cleaved.[6]

Materials:

  • P-gp-overexpressing cell line (e.g., K562/MDR)

  • Calcein-AM stock solution

  • This compound at various concentrations (e.g., 1 µM to 100 µM)

  • Known P-gp inhibitor (positive control, e.g., 50 µM Verapamil)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Seed P-gp-overexpressing cells into a 96-well plate and allow them to adhere overnight.

  • Wash the cells with assay buffer.

  • Add this compound at a range of concentrations to the appropriate wells. Include wells with a known P-gp inhibitor as a positive control and wells with only assay buffer as a negative control.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Add Calcein-AM to all wells at a final concentration of 0.25 µM.[10]

  • Incubate the plate at 37°C for 30-45 minutes, protected from light.

  • Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).

  • Data Analysis: Calculate the percent inhibition of P-gp activity for each concentration of this compound relative to the positive control (100% inhibition) and negative control (0% inhibition). Plot the percent inhibition against the log concentration of this compound to determine the IC₅₀ value.

Protocol 3: P-gp ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by P-gp in the presence of this compound.

Materials:

  • P-gp-containing membranes (from baculovirus-infected insect cells or P-gp-overexpressing cell lines)

  • ATP-regenerating system (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase coupled system)

  • NADH

  • ATP

  • This compound at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare P-gp-containing membranes. The protein concentration should be determined accurately.[11]

  • In a 96-well plate, add the P-gp membranes (e.g., 20 µg of protein).[11]

  • Add the ATP-regenerating system components and NADH to the assay buffer.

  • Add this compound at a range of concentrations to the wells.

  • Pre-incubate the plate at 37°C for 5 minutes to establish a basal ATPase activity rate.

  • Initiate the reaction by adding ATP.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the rate of ATP hydrolysis.

  • Data Analysis: Calculate the specific ATPase activity (nmol ATP hydrolyzed/min/mg P-gp) for each concentration of this compound. Plot the specific activity against the drug concentration to determine the kinetic parameters (Kₘ and Vₘₐₓ). For compounds like loperamide that show biphasic kinetics, the data can be fitted to an equation that accounts for both stimulation and substrate inhibition.[9]

Visualizations

P_gp_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines Growth_Factors Growth_Factors Receptors Receptors Growth_Factors->Receptors Stress Stress Stress->Receptors PI3K PI3K Receptors->PI3K MAPK_ERK MAPK/ERK Receptors->MAPK_ERK p38_MAPK p38 MAPK Receptors->p38_MAPK JNK JNK Receptors->JNK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR MDR1_Gene MDR1 Gene (ABCB1) mTOR->MDR1_Gene + MAPK_ERK->MDR1_Gene + p38_MAPK->MDR1_Gene - NFkB NF-κB JNK->NFkB JNK->MDR1_Gene +/- NFkB->MDR1_Gene + p53 p53 p53->MDR1_Gene - Wnt_beta_catenin Wnt/β-catenin Wnt_beta_catenin->MDR1_Gene + Pgp_protein P-gp Protein MDR1_Gene->Pgp_protein Transcription & Translation

Caption: Signaling pathways regulating P-glycoprotein expression.[1][12][13]

Calcein_AM_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed P-gp expressing cells in 96-well plate B Incubate overnight A->B C Add this compound (or controls) B->C D Pre-incubate at 37°C C->D E Add Calcein-AM substrate D->E F Incubate at 37°C E->F G Measure fluorescence (Ex: 485nm, Em: 530nm) F->G H Calculate % Inhibition G->H I Determine IC50 value H->I

Caption: Experimental workflow for the Calcein-AM P-gp inhibition assay.

Pgp_Transport_Mechanism cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_extra Extracellular Pgp_open_in P-gp (Inward-facing) Pgp_occluded P-gp (Occluded) Pgp_open_in->Pgp_occluded 3. Conformational Change Pgp_open_out P-gp (Outward-facing) Pgp_occluded->Pgp_open_out 4. ATP Hydrolysis ADP_Pi 2 ADP + 2 Pi Pgp_occluded->ADP_Pi Pgp_open_out->Pgp_open_in 6. Reset Drug_extra This compound Pgp_open_out->Drug_extra 5. Substrate Release Drug_cyto This compound Drug_cyto->Pgp_open_in 1. Substrate Binding ATP1 2 ATP ATP1->Pgp_open_in 2. ATP Binding

Caption: ATP-dependent efflux mechanism of P-glycoprotein.[12]

References

Solid Phase Extraction Protocol for N-Desmethyl-loperamide from Whole Blood

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed methodology for the extraction of N-Desmethyl-loperamide, the primary metabolite of loperamide (B1203769), from whole blood samples using solid phase extraction (SPE). The protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable method for quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Loperamide is a widely used over-the-counter antidiarrheal medication. However, at high doses, it can cross the blood-brain barrier and cause opioid-like effects, leading to increasing instances of abuse and overdose.[1] Accurate quantification of loperamide and its major metabolite, this compound, in whole blood is crucial for both clinical and forensic toxicology.[1][2] Solid phase extraction offers a streamlined and effective method for sample clean-up and concentration prior to instrumental analysis.[1][3] This protocol utilizes a polymeric cation exchange SPE column to isolate the target analytes from the complex blood matrix.

Experimental Protocol

This protocol is adapted from methodologies developed for the extraction of loperamide and its metabolites.[1][3][4]

Materials and Reagents:

  • Whole Blood Samples

  • Internal Standard (e.g., Diphenoxylate or a stable isotope-labeled analog)[5]

  • Acetate (B1210297) Buffer (pH 5.0)

  • Deionized Water

  • Methanol (B129727) (MeOH)

  • Glacial Acetic Acid

  • Hexane

  • Dichloromethane (DCM)

  • Isopropyl Alcohol (IPA)

  • Ammonium (B1175870) Hydroxide (NH₄OH)

  • SPE Columns: Clean Screen® XCEL I (or equivalent mixed-mode polymeric cation exchange sorbent)[3][6]

  • Vortex Mixer

  • Centrifuge

  • SPE Manifold

  • Nitrogen Evaporator

Sample Pretreatment:

  • To 1 mL of whole blood sample, add 3 mL of acetate buffer (pH 5).[4]

  • Add the appropriate amount of internal standard.

  • Vortex the samples for 30 seconds to ensure thorough mixing.[3]

Solid Phase Extraction (SPE) Procedure:

The following steps are performed using a Clean Screen® XCEL I SPE column.[3][4]

  • Sample Loading: Apply the pretreated sample directly to the SPE column. No preconditioning of the column is necessary.[3] Allow the sample to flow through the column at a rate of 1–2 mL/min.[4]

  • Wash Step 1: Wash the column with 2 mL of deionized water.[4]

  • Wash Step 2: Wash the column with 2 mL of a 98:2 (v/v) mixture of methanol and glacial acetic acid.[4]

  • Drying Step 1: Dry the column for 5 minutes under full vacuum or pressure.[3]

  • Wash Step 3: Wash the column with 2 mL of hexane.[4]

  • Drying Step 2: Dry the column for 10 minutes under full vacuum or pressure.[3]

  • Elution: Elute the analytes from the column with 2 mL of a 78:20:2 (v/v/v) mixture of dichloromethane, isopropyl alcohol, and ammonium hydroxide.[3] Collect the eluate at a rate of 1–2 mL/min.[4]

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at a temperature below 50 °C.[3]

  • Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.[3]

Quantitative Data

The following table summarizes the recovery data for loperamide and this compound from whole blood using the described SPE method.[1]

AnalyteSpiking Concentration (ng/mL)Average Recovery (%)
Loperamide5102
1094.5
50Not Reported
This compound5106
10Not Reported
50Not Reported

Data extracted from an application note by UCT, LLC.[1]

Instrumental Analysis

The extracted and reconstituted samples are ready for analysis by LC-MS/MS. A typical instrumental setup is provided below.[1][4]

LC-MS/MS System:

  • LC System: Thermo Scientific™ Dionex™ Ultimate™ 3000 or equivalent[1]

  • MS System: Thermo Scientific™ TSQ Vantage™ Triple Quadrupole MS/MS or equivalent[1]

Chromatographic Conditions:

  • Column: UCT Selectra® DA HPLC Column (100 × 2.1 mm, 1.8-μm) or equivalent[4]

  • Guard Column: UCT Selectra® DA Guard Column (10 × 2.1 mm, 1.8-μm) or equivalent[4]

  • Mobile Phase A: 0.1% Formic Acid in Deionized Water[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[4]

  • Flow Rate: 0.30 mL/min[4]

  • Injection Volume: 1 µL[4]

  • Column Temperature: 50 °C[1]

Workflow and Pathway Diagrams

SPE Workflow for this compound Extraction

SPE_Workflow cluster_Pretreatment Sample Pretreatment cluster_SPE Solid Phase Extraction cluster_PostExtraction Post-Extraction Processing Sample 1 mL Whole Blood AddBuffer Add 3 mL Acetate Buffer (pH 5) + Internal Standard Sample->AddBuffer Vortex1 Vortex 30s AddBuffer->Vortex1 Load Load Sample onto Clean Screen® XCEL I Column Vortex1->Load Wash1 Wash 1: 2 mL DI Water Load->Wash1 Wash2 Wash 2: 2 mL 98:2 MeOH:Acetic Acid Wash1->Wash2 Dry1 Dry 5 min Wash2->Dry1 Wash3 Wash 3: 2 mL Hexane Dry1->Wash3 Dry2 Dry 10 min Wash3->Dry2 Elute Elute: 2 mL 78:20:2 DCM:IPA:NH₄OH Dry2->Elute Evaporate Evaporate to Dryness (< 50°C) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis Logical_Flow Sample Whole Blood Sample Pretreatment Pretreatment (Buffering & Spiking) Sample->Pretreatment Matrix Normalization SPE Solid Phase Extraction Pretreatment->SPE Analyte Isolation Analysis Instrumental Analysis SPE->Analysis Sample Introduction Result Quantitative Result Analysis->Result Data Acquisition

References

Application Note: Analytical Standards and Protocols for the Quantification of N-Desmethyl-loperamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loperamide (B1203769) is a widely used over-the-counter antidiarrheal medication. It primarily acts on μ-opioid receptors in the myenteric plexus of the large intestine to decrease gut motility. Loperamide undergoes extensive first-pass metabolism in the liver, with N-demethylation being a major metabolic pathway, leading to the formation of its primary metabolite, N-Desmethyl-loperamide.[1][2] Monitoring the levels of both loperamide and this compound in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and in forensic toxicology to investigate cases of loperamide abuse and overdose.[3][4][5]

This document provides detailed application notes and protocols for the quantitative analysis of this compound using certified analytical standards. The primary analytical technique discussed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the detection of this compound in complex biological samples such as plasma and blood.[5][6][7]

Analytical Standards

Certified reference materials (CRMs) are essential for accurate and reproducible quantification. Several suppliers offer analytical standards for this compound and its isotopically labeled internal standards.

Available Analytical Standards:

Product NameCAS NumberMolecular FormulaSupplier
N-Desmethyl Loperamide66164-07-6C₂₈H₃₁ClN₂O₂LGC Standards, Cayman Chemical, Pharmaffiliates
N-Desmethyl Loperamide-d31189488-17-2C₂₈H₂₈D₃ClN₂O₂LGC Standards, Pharmaffiliates

Metabolic Pathway of Loperamide

Loperamide is metabolized in the liver primarily through an N-demethylation reaction to form this compound.[1]

Loperamide Loperamide NDesmethyl This compound Loperamide->NDesmethyl N-demethylation (Liver)

Metabolic pathway of Loperamide to this compound.

Experimental Protocols

Method 1: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis of this compound in Blood

This protocol is adapted from a method utilizing a simplified three-step extraction process.[3][4][7]

1. Sample Pretreatment:

  • To 1 mL of a blood sample, add 3 mL of acetate (B1210297) buffer (pH 5) and an appropriate amount of the internal standard (e.g., this compound-d3).

  • Vortex the samples for 30 seconds to ensure thorough mixing.[3][4]

2. Solid-Phase Extraction (SPE):

  • Use a Clean Screen® XCEL I SPE column.[3][4][7]

  • Apply the pretreated sample to the SPE tube without preconditioning and allow it to flow through at a rate of 1–2 mL/min.[3][4]

  • Wash the column with 2 mL of deionized water, followed by 2 mL of 98:2 methanol/glacial acetic acid, and then 2 mL of hexane.[3][4]

  • Dry the column under full vacuum or pressure for 5-10 minutes after the wash steps.[3][4]

  • Elute the analytes with 2 mL of a 78:20:2 mixture of dichloromethane/isopropanol/ammonium (B1175870) hydroxide.[3][4]

  • Evaporate the eluate to dryness at a temperature below 50°C.[3][4]

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[3][4]

3. LC-MS/MS Conditions:

  • LC System: Thermo Scientific™ Dionex™ 3000 or equivalent.[7]

  • Analytical Column: UCT Selectra® C18, 100 × 2.1 mm, 1.8 µm.[4]

  • Mobile Phase A: Deionized water + 0.1% formic acid.[7]

  • Mobile Phase B: Acetonitrile (B52724) + 0.1% formic acid.[7]

  • Flow Rate: 0.30 mL/min.[7]

  • Injection Volume: 1 µL.[7]

  • MS/MS System: Thermo Scientific™ TSQ Vantage™ or equivalent.[7]

  • Ionization: Positive Electrospray Ionization (ESI+).[6]

  • Monitoring Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[5][6]

Quantitative Data Summary for SPE LC-MS/MS Method:

ParameterLoperamideThis compound
Linearity Range0.5 - 250 ng/mL0.5 - 250 ng/mL
0.9995Not specified
Recovery (at 10 ng/mL)102%106%

Data adapted from UCT, LLC application note.[4]

Method 2: Liquid-Liquid Extraction (LLE) and LC-MS/MS Analysis of this compound in Plasma

This protocol is based on a validated method for the quantification of loperamide and its N-demethylated metabolite in human plasma.[6]

1. Sample Preparation:

  • To a plasma sample, add the internal standard (e.g., O-Acetyl-loperamide).[6]

  • Perform liquid-liquid extraction using methyl tert-butyl ether.[6]

  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions:

  • HPLC System: A system capable of gradient elution.

  • Analytical Column: C18 reversed-phase column.[6]

  • Mobile Phase: A gradient of acetonitrile and water containing 20 mM ammonium acetate.[6]

  • MS/MS System: Triple quadrupole mass spectrometer.[6]

  • Ionization: Positive Electrospray Ionization (ESI+).[6]

  • Monitoring Mode: Selected Reaction Monitoring (SRM).[6]

Quantitative Data Summary for LLE LC-MS/MS Method:

ParameterLoperamideThis compound
Linearity Range1.04 to 41.7 pmol/ml1.55 to 41.9 pmol/ml
Lower Limit of Quantitation (LLOQ)~0.25 pmol/ml~0.25 pmol/ml
Extraction Efficiency72.3 ± 1.50%79.4 ± 12.8%
Intra- and Inter-assay Variability2.1 to 14.5%2.1 to 14.5%

Data adapted from Eap, C. B., et al. (2000).[6]

Mass Spectrometric Transitions (MRM):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Loperamide477266
This compound463252

Transitions are based on the loss of the 4-(p-chlorophenyl)-4-hydroxy-piperidyl group.[6]

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Blood/Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Pretreat Pretreatment (e.g., Buffering) Add_IS->Pretreat Extraction Extraction (SPE or LLE) Pretreat->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon Inject Inject into LC-MS/MS Recon->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

General workflow for the analysis of this compound.

Conclusion

The analytical methods presented, particularly LC-MS/MS coupled with appropriate sample preparation techniques like SPE or LLE, provide sensitive and reliable means for the quantification of this compound in biological matrices. The use of certified analytical standards and isotopically labeled internal standards is paramount for achieving accurate and reproducible results. These protocols are valuable for a range of applications, from pharmacokinetic research to clinical and forensic toxicology.

References

experimental setup for blood-brain barrier transport studies with N-Desmethyl-loperamide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: N-Desmethyl-loperamide for Blood-Brain Barrier Transport Studies

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1] A key component of this barrier is the presence of active efflux transporters, such as P-glycoprotein (P-gp, also known as MDR1 or ABCB1), which actively pump a wide variety of xenobiotics out of the brain endothelial cells and back into the bloodstream.[2][3] This mechanism is a major obstacle in CNS drug development, as it can prevent potentially therapeutic agents from reaching their intended targets.[4]

This compound (dLop), the major metabolite of loperamide, is an avid and selective substrate for P-gp.[5][6] Unlike its parent compound loperamide, which can have central opioid effects if the BBB is bypassed, dLop is an ideal probe for studying P-gp function.[3][7] At the low nanomolar concentrations used in transport assays, dLop acts selectively as a P-gp substrate without significantly interacting with other major BBB transporters like multidrug resistance protein 1 (Mrp1) or breast cancer resistance protein (BCRP).[5][8] This specificity makes radiolabeled ([¹¹C]dLop or [³H]dLop) and non-labeled dLop invaluable tools for quantifying P-gp activity in both in vitro and in vivo experimental models.

These application notes provide detailed protocols for utilizing this compound to assess P-gp-mediated efflux at the BBB, enabling researchers to characterize the BBB penetration of new chemical entities and to understand the impact of P-gp modulation.

Key Experimental Models

  • In Vitro Transwell Assay: This is the most common in vitro model. It utilizes a polarized monolayer of cells that express P-gp grown on a semipermeable membrane insert, separating an apical (blood side) and a basolateral (brain side) compartment.[1][9] Cell lines such as Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDR1-MDCK) or immortalized human cerebral microvascular endothelial cells (hCMEC/D3) are frequently used.[2][9] This model allows for the direct measurement of bidirectional transport (Apical-to-Basolateral and Basolateral-to-Apical).

  • In Vivo Murine Models: Animal models are essential for validating in vitro findings. Brain uptake of dLop can be measured in wild-type mice, often with and without the administration of a P-gp inhibitor (e.g., tariquidar, cyclosporin (B1163) A) to confirm P-gp's role.[2][6] Furthermore, P-gp knockout mice (Abcb1a/b (-/-)) provide a definitive model, where the absence of the transporter is expected to lead to a significant increase in the brain accumulation of dLop compared to wild-type counterparts.[5][6]

P-gp Efflux Signaling Pathway at the BBB

The following diagram illustrates the mechanism by which P-glycoprotein actively transports substrates like this compound from the brain endothelial cells back into the blood.

Pgp_Efflux_Pathway P-glycoprotein (P-gp) Mediated Efflux at the BBB cluster_0 Blood Capillary cluster_1 Brain Endothelial Cell cluster_2 Brain Parenchyma Blood Blood (Lumen) dLop_in dLop Blood->dLop_in Passive Diffusion Pgp P-glycoprotein (P-gp) Efflux Transporter Pgp->Blood Efflux ADP ADP + Pi Pgp->ADP dLop_in->Pgp Binding Brain Brain (Abluminal) dLop_in->Brain Limited Penetration ATP ATP ATP->Pgp Energy

Caption: P-gp uses ATP to actively pump this compound out of endothelial cells.

Experimental Protocols

Protocol 1: In Vitro Bidirectional Transport Assay

This protocol details the measurement of this compound transport across an MDR1-MDCK cell monolayer cultured on Transwell inserts.

A. Experimental Workflow Diagram

In_Vitro_Workflow In Vitro Bidirectional Transport Assay Workflow cluster_prep Preparation cluster_assay Transport Assay cluster_analysis Analysis seed 1. Seed MDR1-MDCK cells on Transwell inserts culture 2. Culture until confluent monolayer forms (Verify with TEER measurement) seed->culture pre_incubate 3. Pre-incubate monolayer with transport buffer +/- P-gp inhibitor culture->pre_incubate add_dLop 4. Add [3H]dLop to donor side (Apical or Basolateral) pre_incubate->add_dLop incubate 5. Incubate (e.g., 90 min at 37°C) with shaking add_dLop->incubate sample 6. Collect samples from donor and receiver compartments incubate->sample quantify 7. Quantify [3H]dLop concentration (Liquid Scintillation Counting) sample->quantify calculate 8. Calculate Papp and Efflux Ratio quantify->calculate

Caption: Workflow for assessing dLop transport across a P-gp-expressing cell monolayer.

B. Materials

  • MDR1-MDCK cells

  • Transwell permeable supports (e.g., 0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • Hank's Balanced Salt Solution (HBSS) or similar transport buffer

  • [³H]this compound (specific activity ~3.0 GBq/µmol)

  • P-gp inhibitor (e.g., 10 µM Cyclosporin A)[2]

  • Liquid scintillation cocktail and counter

  • TEER (Trans-Epithelial Electrical Resistance) meter

C. Procedure

  • Cell Seeding: Seed MDR1-MDCK cells onto the apical side of Transwell inserts at a high density and culture until a confluent monolayer is formed.

  • Monolayer Integrity Check: Measure the TEER of the monolayer. A high TEER value indicates the formation of tight junctions, which is critical for a valid assay.[1]

  • Preparation: Wash the cell monolayer twice with pre-warmed (37°C) transport buffer.

  • Pre-incubation: Add fresh transport buffer to both apical (donor) and basolateral (receiver) compartments. For inhibition experiments, add the P-gp inhibitor to the buffer on both sides and pre-incubate for 30-60 minutes at 37°C.[2]

  • Transport Initiation (A to B):

    • To assess apical-to-basolateral transport, remove the buffer from the apical compartment and replace it with buffer containing [³H]dLop (final concentration ≤1 nM).[5][8]

    • The basolateral compartment contains fresh transport buffer (with inhibitor, if applicable).

  • Transport Initiation (B to A):

    • To assess basolateral-to-apical transport, remove the buffer from the basolateral compartment and replace it with buffer containing [³H]dLop (final concentration ≤1 nM).

    • The apical compartment contains fresh transport buffer (with inhibitor, if applicable).

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90 minutes).[9]

  • Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Quantification: Add samples to a liquid scintillation cocktail and measure the radioactivity using a scintillation counter.

D. Data Analysis

  • Apparent Permeability Coefficient (Papp): Calculate Papp (in cm/s) using the following formula:

    • Papp = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of drug appearance in the receiver compartment (dpm/s).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration in the donor compartment (dpm/mL).

  • Efflux Ratio (ER): Calculate the efflux ratio to quantify P-gp activity:[9]

    • ER = Papp (B to A) / Papp (A to B)

    • An ER ≥ 2.0 is typically considered indicative of active efflux.[9]

Protocol 2: In Vivo Brain Uptake Study in Mice

This protocol describes how to measure the brain accumulation of this compound in wild-type and P-gp knockout mice.

A. Experimental Workflow Diagram

In_Vivo_Workflow In Vivo Brain Uptake Workflow cluster_groups Animal Groups cluster_procedure Procedure cluster_analysis Analysis g1 Group 1: Wild-Type Mice inject 1. Administer [11C]dLop via tail vein injection g1->inject g2 Group 2: P-gp Knockout Mice g2->inject wait 2. Allow for distribution (e.g., 60 minutes) inject->wait euthanize 3. Euthanize and collect blood and brain tissue wait->euthanize process 4. Weigh tissues and measure radioactivity (Gamma Counter) euthanize->process calculate 5. Calculate Brain-to-Plasma Concentration Ratio (Kp) process->calculate compare 6. Compare Kp between WT and KO groups calculate->compare

Caption: Workflow for comparing dLop brain uptake in wild-type vs. P-gp knockout mice.

B. Materials

  • Wild-type mice

  • P-gp knockout (Abcb1a/b -/-) mice[6]

  • [¹¹C]this compound (formulated for injection)[5]

  • Anesthetic (e.g., isoflurane)

  • Gamma counter

  • Standard lab equipment for dissection and blood collection

C. Procedure

  • Animal Preparation: Acclimatize animals according to institutional guidelines. Anesthetize the mouse prior to injection.

  • Administration: Administer a bolus injection of [¹¹C]dLop via the tail vein.[10]

  • Distribution: Allow the radiotracer to distribute for a predetermined time (e.g., 60 minutes).

  • Sample Collection: At the designated time point, euthanize the animal. Immediately collect a terminal blood sample (via cardiac puncture) and harvest the whole brain.

  • Sample Processing:

    • Centrifuge the blood sample to separate plasma.

    • Weigh the brain tissue.

  • Quantification: Measure the radioactivity in the plasma and the whole brain using a gamma counter, correcting for radioactive decay.

D. Data Analysis

  • Brain-to-Plasma Ratio (Kp): Calculate the Kp value:

    • Kp = (Radioactivity per gram of brain) / (Radioactivity per mL of plasma)

  • Comparison: Compare the mean Kp values between the wild-type and P-gp knockout groups. A significantly higher Kp value in the knockout mice confirms that dLop is a P-gp substrate in vivo.

Data Presentation

Quantitative data should be summarized in tables for clear interpretation and comparison.

Table 1: Example In Vitro Bidirectional Transport Data for [³H]dLop

ConditionPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)P-gp Substrate?
[³H]dLop (1 nM)0.58.016.0Yes
[³H]dLop + P-gp Inhibitor7.57.81.0No (Efflux Inhibited)
Propranolol (Control)25.024.5~1.0No

Data are hypothetical but representative.

Table 2: Summary of In Vivo Brain Uptake Data for this compound

Study TypeAnimal ModelKey FindingInterpretationReference
PET ImagingP-gp Knockout vs. Wild-Type MiceBrain concentration of [¹¹C]dLop was ~16-fold greater in knockout mice.dLop is an avid P-gp substrate in vivo.[6]
Brain UptakeP-gp, Mrp1, BCRP Knockout MiceUptake of [¹¹C]dLop was highest in brains of mice lacking P-gp.dLop is selective for P-gp over Mrp1 and BCRP at the BBB.[5]
PET ImagingRhesus MonkeysAdministration of P-gp inhibitors (DCPQ, tariquidar) dose-dependently increased brain uptake of ¹¹C-loperamide and its metabolite ¹¹C-dLop.Pharmacological inhibition of P-gp increases dLop brain penetration.[6][11]

References

Application Notes and Protocols: Cytotoxicity of N-Desmethyl-loperamide and its Parent Compound, Loperamide, on Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loperamide (B1203769), a widely used anti-diarrheal agent, has demonstrated cytotoxic effects against a variety of cancer cell lines. Its primary metabolite, N-Desmethyl-loperamide, is a subject of interest for its potential toxicological profile. However, publicly available data on the direct cytotoxicity of this compound on cell lines is limited. These application notes provide a summary of the known cytotoxic effects of loperamide and detailed protocols for assays that can be utilized to assess the cytotoxicity of both loperamide and this compound.

While direct evidence for this compound's broad cytotoxicity is scarce, one study has indicated it is a weaker inhibitor of the hERG channel compared to loperamide, a factor primarily associated with cardiotoxicity.[1] Further research is required to fully elucidate the cytotoxic potential of this compound across various cell lines. The cardiotoxicity of both loperamide and its metabolite, this compound, is primarily understood to be mediated by the inhibition of cardiac delayed rectifier potassium channels and sodium channels.[2][3]

This document focuses on the established cytotoxic data for loperamide as a surrogate, providing researchers with the necessary tools to investigate this compound.

Data Presentation: Cytotoxicity of Loperamide

The following tables summarize the reported 50% inhibitory concentration (IC50) values of loperamide on various cancer cell lines.

Table 1: IC50 Values of Loperamide on Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
SMMC7721Hepatocellular Carcinoma24.2 ± 2.1MTT[4]
MCF7Breast Cancer23.6 ± 2.5MTT[4]
SPC-A1Lung Adenocarcinoma25.9 ± 3.1MTT[4]
SKOV3-DDPOvarian Cancer27.1 ± 2.5MTT[4]
H460Large Cell Lung Cancer41.4 ± 2.1MTT[4]
HepG2Hepatocellular Carcinoma23.7 ± 1.3MTT[4]
SGC7901Gastric Cancer35.4 ± 3.5MTT[4]
U2OSOsteosarcoma11.8 ± 2.8MTT[4]
ACHNRenal Cell Carcinoma28.5 ± 3.4MTT[4]
OECM-1Oral Squamous Cell Carcinoma34.29 (72h)alamarBlue[5]

Table 2: IC50 Values of Loperamide on Canine Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
CTACMammary Adenocarcinoma27Alamar Blue[6]
D-17Osteosarcoma7.2Alamar Blue[6]
CML-1Myeloid Leukemia15Alamar Blue[6]
CMT-12Mammary Carcinoma25Alamar Blue[6]

Experimental Protocols

Detailed methodologies for key cytotoxicity and apoptosis assays are provided below. These protocols can be adapted for the evaluation of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Cell culture medium

  • Test compound (Loperamide or this compound)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of the test compound and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

AlamarBlue™ (Resazurin) Assay

This fluorometric assay also measures metabolic activity and cell viability.

Materials:

  • AlamarBlue™ reagent

  • 96-well plates

  • Cell culture medium

  • Test compound

  • Fluorometric microplate reader

Protocol:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with various concentrations of the test compound and a vehicle control.

  • Incubate for the desired time period.

  • Add AlamarBlue™ reagent (typically 10% of the well volume) to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure fluorescence at an excitation of 560 nm and an emission of 590 nm.

  • Calculate cell viability and determine the IC50 value.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay System (or similar)

  • 96-well white-walled plates

  • Cell culture medium

  • Test compound

  • Luminometer

Protocol:

  • Seed cells in a 96-well white-walled plate.

  • Treat cells with the test compound for the desired time.

  • Add the Caspase-Glo® 3/7 reagent to each well.

  • Incubate at room temperature for 1-2 hours.

  • Measure luminescence using a luminometer.

  • An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • Test compound

  • Cell culture supplies

Protocol:

  • Treat cells with the test compound for the desired time.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Visualization of Signaling Pathways and Workflows

Loperamide-Induced Apoptosis Signaling Pathway

Loperamide has been shown to induce apoptosis in leukemia cells through the activation of the ATM-Chk2 signaling pathway, leading to DNA damage and subsequent cell death.[7] It also increases the expression of cleaved caspase-3 and cleaved poly (ADP-ribose) polymerase, key executioners of apoptosis.[7]

Loperamide_Apoptosis_Pathway Loperamide Loperamide DNA_Damage DNA Damage Loperamide->DNA_Damage induces Caspase3 Caspase-3 Activation Loperamide->Caspase3 induces ATM ATM Activation DNA_Damage->ATM Chk2 Chk2 Activation ATM->Chk2 Apoptosis Apoptosis Chk2->Apoptosis PARP PARP Cleavage Caspase3->PARP PARP->Apoptosis

Caption: Loperamide-induced apoptosis pathway.

General Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound like this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (Select appropriate cell lines) Cell_Seeding Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (this compound) Treatment Treatment with Compound (Dose-response) Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation Viability_Assay Cell Viability Assay (MTT or AlamarBlue) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (Caspase or Annexin V) Incubation->Apoptosis_Assay Data_Acquisition Data Acquisition (Plate Reader/Flow Cytometer) Viability_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) IC50_Calc->Pathway_Analysis

Caption: General workflow for cytotoxicity assessment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Solid Phase Extraction (SPE) of N-Desmethyl-loperamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solid phase extraction (SPE) recovery of N-Desmethyl-loperamide from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low recovery for this compound during SPE?

A1: Low recovery is a frequent issue in SPE. For a basic compound like this compound, the most common causes are improper pH of the sample and/or wash solutions, inappropriate choice of sorbent, or an elution solvent that is too weak. It is crucial to maintain the analyte in its desired ionic or neutral state throughout the extraction process to ensure optimal retention and elution.

Q2: What type of SPE sorbent is recommended for this compound?

A2: Mixed-mode sorbents, particularly those with both reversed-phase (e.g., C8 or C18) and cation exchange functionalities, are highly effective for extracting this compound from complex matrices like blood or plasma. The dual retention mechanism allows for strong retention of the basic analyte and a more rigorous washing procedure to remove interferences, resulting in a cleaner extract. Polymeric sorbents can also be a good alternative.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis. To mitigate these effects, consider the following strategies:

  • Optimize Sample Cleanup: A well-optimized SPE protocol is the first line of defense. Using a mixed-mode sorbent can significantly reduce matrix components in the final extract.

  • Chromatographic Separation: Adjust your HPLC or UHPLC method to separate this compound from co-eluting matrix components. This may involve changing the column, mobile phase composition, or gradient profile.

  • Use of an Internal Standard: Employing a stable isotope-labeled internal standard for this compound is the most effective way to compensate for matrix effects, as it will be similarly affected by suppression or enhancement.

  • Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is representative of your samples can also help to correct for matrix effects.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the solid phase extraction of this compound.

Problem: Low or No Recovery of this compound
Potential Cause Recommended Solution
Incorrect Sample pH This compound is a basic compound. To ensure its retention on a reversed-phase or cation-exchange sorbent, the sample pH should be adjusted to be at least 2 pH units below its pKa to ensure it is in its protonated, charged form. The pKa of the parent drug, loperamide (B1203769), is approximately 8.6, so a sample pH of around 5-6 is a good starting point.[1]
Wash Solution is Too Strong The analyte may be prematurely eluted during the wash step. If you suspect this, collect the wash eluate and analyze it for the presence of this compound. To resolve this, decrease the organic content of the wash solution or adjust its pH to ensure the analyte remains retained.
Elution Solvent is Too Weak If the analyte is strongly retained, the elution solvent may not be sufficient to desorb it from the sorbent. To elute from a reversed-phase sorbent, increase the percentage of organic solvent. For elution from a cation-exchange sorbent, the elution solvent should contain a base, such as ammonium (B1175870) hydroxide, to neutralize the charge on the analyte and disrupt the ionic interaction. A common effective elution solvent is a mixture of a chlorinated solvent, an alcohol, and a base (e.g., Dichloromethane:Isopropanol:Ammonium Hydroxide).[1]
Inappropriate Sorbent Choice If using a purely reversed-phase sorbent (e.g., C18), and recovery remains low despite optimization, consider switching to a mixed-mode cation exchange sorbent, which provides a stronger retention mechanism for basic compounds.
Sample Overload Exceeding the capacity of the SPE cartridge can lead to breakthrough and loss of the analyte during sample loading. If you suspect this, reduce the sample volume or use a cartridge with a larger sorbent mass.
High Flow Rate Loading the sample or eluting the analyte too quickly can lead to incomplete interaction with the sorbent and poor recovery. Ensure that the flow rate is maintained at approximately 1-2 mL/min.[2]
Problem: High Variability in Recovery (Poor Reproducibility)
Potential Cause Recommended Solution
Inconsistent pH Small variations in the pH of your sample or solutions can lead to significant differences in recovery. Ensure accurate and consistent pH measurement and adjustment for all samples.
Inconsistent Flow Rates Variations in the flow rate during sample loading, washing, and elution can affect the efficiency of these steps. Use of a vacuum or positive pressure manifold can help to ensure consistent flow rates across all samples.
Cartridge Drying Out For silica-based sorbents, it is critical that the sorbent bed does not dry out between the conditioning/equilibration steps and sample loading, as this can lead to channeling and inconsistent retention.
Incomplete Elution If the elution volume is insufficient, the analyte may not be completely recovered from the cartridge. Try increasing the elution volume or performing a second elution and analyzing it separately to check for residual analyte.

Experimental Protocols and Data

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust SPE method.

PropertyValueImplication for SPE
Molecular Weight 463.0 g/mol [3]Affects diffusion and interaction with the sorbent.
XLogP3-AA (logP) 4.8[3]Indicates high hydrophobicity, suggesting good retention on reversed-phase sorbents.
pKa (estimated) ~8.6 (based on loperamide)[4]As a basic compound, it will be positively charged at a pH below its pKa, which is key for retention on cation-exchange sorbents and influencing retention on reversed-phase sorbents.
Example SPE Protocol using Mixed-Mode Cation Exchange

The following protocol is based on a method for the extraction of loperamide and this compound from blood using UCT Clean Screen® XCEL I columns.[1]

1. Sample Pretreatment:

  • To 1 mL of blood sample, add 3 mL of an acetate (B1210297) buffer (pH 5).

  • Vortex for 30 seconds.

2. Solid Phase Extraction:

  • Sorbent: Mixed-mode cation exchange (e.g., UCT Clean Screen® XCEL I, 130 mg/6 mL).

  • Conditioning/Equilibration: Not required for this specific column type.

  • Sample Loading: Apply the pretreated sample to the cartridge at a flow rate of 1-2 mL/min.

  • Wash 1: 2 mL of deionized water.

  • Wash 2: 2 mL of 98:2 Methanol:Glacial Acetic Acid.

  • Dry: Dry the column under full vacuum for 5 minutes.

  • Wash 3: 2 mL of Hexane.

  • Dry: Dry the column under full vacuum for 10 minutes.

  • Elution: Elute with 2 mL of Dichloromethane:Isopropanol:Ammonium Hydroxide (78:20:2).

3. Post-Elution:

  • Evaporate the eluate to dryness at < 40°C.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Quantitative Data: Recovery of this compound

The following table summarizes the recovery data obtained using the protocol described above.[1]

AnalyteSpiking ConcentrationRecovery (%)
This compound5 ng/mL106
This compound10 ng/mL104
This compound50 ng/mL94.5

Visualizations

SPE Workflow for this compound

SPE_Workflow cluster_pretreatment Sample Pretreatment cluster_spe Solid Phase Extraction cluster_post Post-Elution Sample 1 mL Blood Sample Buffer Add 3 mL Acetate Buffer (pH 5) Sample->Buffer Vortex Vortex Buffer->Vortex Load Load Sample (1-2 mL/min) Vortex->Load Wash1 Wash 1: 2 mL DI Water Load->Wash1 Wash2 Wash 2: 2 mL 98:2 MeOH:HAc Wash1->Wash2 Dry1 Dry (5 min) Wash2->Dry1 Wash3 Wash 3: 2 mL Hexane Dry1->Wash3 Dry2 Dry (10 min) Wash3->Dry2 Elute Elute: 2 mL DCM:IPA:NH4OH (78:20:2) Dry2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis Troubleshooting_Low_Recovery Start Low or No Recovery Check_pH Is sample pH ~2 units below pKa (~pH 5-6)? Start->Check_pH Adjust_pH Adjust sample pH Check_pH->Adjust_pH No Check_Wash Analyze wash eluate for analyte Check_pH->Check_Wash Yes Adjust_pH->Check_pH Weak_Wash Decrease organic content or adjust pH of wash Check_Wash->Weak_Wash Analyte Present Check_Elution Is elution solvent strong enough? Check_Wash->Check_Elution Analyte Absent Success Recovery Improved Weak_Wash->Success Strong_Elute Increase organic strength or add a base (e.g., NH4OH) Check_Elution->Strong_Elute No Check_Sorbent Consider alternative sorbent (e.g., mixed-mode) Check_Elution->Check_Sorbent Yes Strong_Elute->Success Check_Sorbent->Success

References

Technical Support Center: [11C]N-Desmethyl-loperamide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of [11C]N-Desmethyl-loperamide ([11C]dLop). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the radiosynthesis and purification of this important PET radiotracer for imaging P-glycoprotein (P-gp) function.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis and purification of [11C]this compound.

Precursor Synthesis Issues

Question: My overall yield for the amide precursor (4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide) is very low. What are the common pitfalls?

Answer: The synthesis of the amide precursor is a multi-step process and low yields can arise from several factors. Here are some common issues and troubleshooting tips:

  • Incomplete Alkylation: The initial reaction between 4-(4-chlorophenyl)-4-hydroxypiperidine and 4-bromo-2,2-diphenylbutyronitrile (B143478) can be slow. Ensure the reaction is carried out under an inert atmosphere (e.g., argon) and that the temperature is maintained at 70°C for a sufficient duration (e.g., over 30 hours)[1]. The purity of the starting materials is also crucial.

  • Difficult Hydrolysis: The subsequent hydrolysis of the nitrile to the amide can be challenging. One reported method involves heating with potassium hydroxide (B78521) in t-butanol at 100°C for up to 3 days[1]. Ensure vigorous stirring and consider that this step has a reported yield of around 37%, indicating its difficulty[1].

  • Purification Losses: Purification by column chromatography at each step can lead to significant product loss. Optimize your chromatography conditions, including the choice of silica (B1680970) gel and the eluent system. A reported system for the amide precursor is a mixture of methanol (B129727) and dichloromethane (B109758) with ammonium (B1175870) hydroxide[1].

  • Alternative Synthetic Route: If yields remain low, consider an alternative synthesis for the precursor starting from α,α-diphenyl-γ-butyrolactone, which has been reported to have an overall yield of 21-57% over two steps[2].

Radiolabeling Challenges

Question: I am experiencing low radiochemical yield (RCY) during the [11C]-methylation of the precursor. What can I do to improve it?

Answer: Low radiochemical yield in the [11C]-methylation step is a common challenge. Here are several factors to consider for optimization:

  • Choice of Methylating Agent: Both [11C]CH3I and [11C]CH3OTf can be used. [11C]CH3OTf is a more reactive methylating agent and may provide higher yields in some cases[2].

  • Base and Solvent System: The choice of base and solvent is critical. While potassium hydroxide in DMSO is a common system, some studies have reported difficulties with this combination, leading to very low yields for the non-radioactive methylation[3]. An alternative to investigate is the use of sodium hydride in DMF[3].

  • Reaction Conditions:

    • Temperature: The reaction is typically performed at elevated temperatures, such as 80°C[1][4]. Ensure your reaction vessel is reaching and maintaining the target temperature.

    • Time: The reaction time is a balance between maximizing the chemical yield and minimizing radioactive decay. A typical reaction time is around 5 minutes[1][4].

  • Precursor Amount and Purity: Ensure you are using an adequate amount of high-purity precursor (typically around 1.0 mg)[1]. Impurities in the precursor can interfere with the radiolabeling reaction.

  • [11C]Synthon Delivery: Inefficient trapping of the gaseous [11C]CH3I or [11C]CH3OTf in the reaction mixture will lead to low yields. Ensure the gas stream is bubbled effectively through the solution.

Purification Problems

Question: I am having trouble with the HPLC purification of [11C]this compound, specifically with peak broadening and poor separation from the precursor.

Answer: HPLC purification is a critical step to ensure high radiochemical and chemical purity. Here are some troubleshooting tips for common HPLC issues:

  • Column Choice and Condition: A C18 column is typically used for this separation[1]. Ensure your column is not overloaded and is properly conditioned. Peak broadening can be a sign of a deteriorating column.

  • Mobile Phase Composition: The mobile phase composition is key to achieving good separation. A common mobile phase is a mixture of aqueous trifluoroacetic acid (0.1%) and acetonitrile[1]. You may need to optimize the gradient or isocratic ratio of these solvents to improve the resolution between the product and the precursor.

  • Flow Rate: The flow rate can affect separation efficiency. While a higher flow rate reduces purification time, it may also decrease resolution. A flow rate of around 8 mL/min has been reported for a semi-preparative column[1].

  • Sample Preparation: Before injection, the crude reaction mixture is typically diluted with water or the mobile phase[1]. Ensure the sample is fully dissolved and filtered to prevent clogging of the HPLC system.

Question: My recovery from the solid-phase extraction (SPE) step is low and inconsistent. What could be the cause?

Answer: Solid-phase extraction is often used for the final formulation of the radiotracer. Low and inconsistent recovery can be due to several factors:

  • Cartridge Conditioning: Ensure the SPE cartridge (e.g., a C18 cartridge) is properly conditioned with an organic solvent (like ethanol (B145695) or methanol) followed by water. Inadequate conditioning will result in poor retention of the product.

  • Loading and Washing: Load the HPLC fraction containing the product slowly onto the cartridge to ensure efficient trapping. During the washing step (typically with water) to remove residual HPLC solvents, be careful not to use a wash solvent that is too strong, which could cause premature elution of the product.

  • Elution: Elute the final product with a small volume of a suitable solvent, such as ethanol. Ensure the elution solvent is strong enough to completely desorb the product from the stationary phase. The volume of the elution solvent should be optimized to maximize concentration without excessive dilution.

  • Drying: After washing, ensure the cartridge is adequately dried with a stream of inert gas to remove any water, which can interfere with the final formulation in an aqueous solution.

Frequently Asked Questions (FAQs)

Q1: What is a typical radiochemical yield for the synthesis of [11C]this compound?

A1: The decay-corrected radiochemical yield (RCY) for [11C]this compound, starting from cyclotron-produced [11C]CO2, is typically in the range of 18-30%[1][2].

Q2: What is the expected specific activity of the final product?

A2: The specific activity, decay-corrected to the end of synthesis, has been reported to average around 152 ± 48 GBq/μmol[1] and can range from 370-740 GBq/μmol[2].

Q3: How long does the entire synthesis and purification process typically take?

A3: The entire process, from the end of bombardment to the final formulated product, is generally completed within 40 minutes[1].

Q4: What is the radiochemical purity of the final product that I should aim for?

A4: The radiochemical purity of the final injectable solution should exceed 99%[1].

Q5: Is [11C]this compound stable after formulation?

A5: Yes, the product has been shown to be radiochemically stable for at least 1 hour after preparation when analyzed by radio-HPLC[1].

Q6: Why is [11C]this compound considered a better P-gp tracer than [11C]loperamide?

A6: [11C]Loperamide is metabolized in vivo to [11C]this compound, which is also a P-gp substrate. This metabolic conversion complicates the quantification of P-gp function. By using [11C]this compound directly, this issue is avoided, as its radiometabolites are not expected to significantly penetrate the brain, leading to a cleaner signal for imaging P-gp function[1][2].

Quantitative Data Summary

The following table summarizes key quantitative data from published literature on the synthesis of [11C]this compound.

ParameterReported ValueReference
Precursor Synthesis Yield
4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile69%[1]
4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide (from nitrile)37%[1]
Amide Precursor (alternative route)21-57%[2]
Radiosynthesis Parameters
Radiochemical Yield (RCY) from [11C]CO218 ± 2%[1]
Radiochemical Yield (RCY) from [11C]CO220-30%[2]
Specific Activity (EOB)152 ± 48 GBq/μmol[1]
Specific Activity (EOB)370-740 GBq/μmol[2]
Total Synthesis Time40 min[1]
Radiochemical Purity>99%[1]

Experimental Protocols

Synthesis of Amide Precursor (4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide)

This protocol is a summary of the method described by Lazarova et al.[1].

  • Step 1: Synthesis of 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile

    • Suspend 4-(4-chlorophenyl)-4-hydroxypiperidine in acetonitrile.

    • Add diisopropylethylamine (DIPEA).

    • Add a solution of 4-bromo-2,2-diphenylbutyronitrile in acetonitrile.

    • Stir the reaction mixture under an argon atmosphere at 70°C for 31 hours.

    • Concentrate the mixture under vacuum.

    • Redissolve the crude material in dichloromethane and purify by silica gel column chromatography.

  • Step 2: Synthesis of the Amide Precursor

    • Dissolve the product from Step 1 in t-butanol.

    • Add potassium hydroxide.

    • Stir the reaction mixture at 100°C for 3 days.

    • Concentrate the mixture under vacuum.

    • Redissolve the crude material in dichloromethane and filter.

    • Purify the product by silica gel column chromatography using a mobile phase of ammonium hydroxide (2 M) solution in a mixture of methanol and dichloromethane (5:95 v/v).

Radiosynthesis of [11C]this compound

This protocol is based on the method described by Lazarova et al.[1].

  • Production of [11C]Iodomethane: Produce [11C]CO2 via the 14N(p,α)11C nuclear reaction. Convert the [11C]CO2 to [11C]iodomethane ([11C]CH3I) using a suitable automated synthesis module.

  • Radiolabeling Reaction:

    • In a sealed vial, dissolve the amide precursor (1.0 mg) and potassium hydroxide (5.0 mg) in dimethyl sulfoxide (B87167) (DMSO, 0.4 mL).

    • Bubble the [11C]CH3I in a stream of helium gas through the reaction mixture until the radioactivity in the vial is maximized.

    • Heat the reaction mixture at 80°C for 5 minutes.

    • After heating, dilute the mixture with water (500 μL).

  • HPLC Purification:

    • Inject the diluted reaction mixture onto a semi-preparative C18 HPLC column.

    • Elute with a mobile phase of aqueous trifluoroacetic acid (0.1%) and acetonitrile.

    • Collect the fraction corresponding to the [11C]this compound product peak, identified by a radiation detector.

  • Formulation:

    • Trap the collected HPLC fraction on a C18 solid-phase extraction (SPE) cartridge.

    • Wash the cartridge with sterile water to remove HPLC solvents.

    • Elute the final product from the cartridge with a small volume of ethanol.

    • Dilute the ethanolic solution with sterile saline for injection.

    • Pass the final solution through a 0.22 μm sterile filter.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_radio Radiosynthesis & Purification start_precursor Starting Materials (4-(4-chlorophenyl)-4-hydroxypiperidine, 4-bromo-2,2-diphenylbutyronitrile) alkylation Alkylation start_precursor->alkylation purification1 Column Chromatography alkylation->purification1 hydrolysis Nitrile Hydrolysis purification1->hydrolysis purification2 Column Chromatography hydrolysis->purification2 amide_precursor Amide Precursor purification2->amide_precursor radiolabeling [11C]-Methylation amide_precursor->radiolabeling cyclotron Cyclotron ([11C]CO2 Production) synthon [11C]CH3I Synthesis cyclotron->synthon synthon->radiolabeling hplc HPLC Purification radiolabeling->hplc spe SPE Formulation hplc->spe final_product [11C]this compound (Injectable Solution) spe->final_product

Caption: Experimental workflow for the synthesis and purification of [11C]this compound.

troubleshooting_logic cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_solutions_synthesis Potential Solutions cluster_solutions_purification Potential Solutions start Problem Encountered low_yield Low Radiochemical Yield start->low_yield poor_purity Poor Radiochemical Purity start->poor_purity hplc_issue HPLC Problems (e.g., peak broadening) start->hplc_issue spe_issue Low SPE Recovery start->spe_issue check_reagents Check Reagent Purity & Methylating Agent low_yield->check_reagents optimize_conditions Optimize Reaction (Temp, Time, Base, Solvent) low_yield->optimize_conditions check_trapping Verify [11C]Synthon Trapping low_yield->check_trapping improve_precursor Improve Precursor Purity poor_purity->improve_precursor optimize_hplc Optimize HPLC Method (Column, Mobile Phase, Flow Rate) poor_purity->optimize_hplc hplc_issue->optimize_hplc check_spe Review SPE Procedure (Conditioning, Loading, Elution) spe_issue->check_spe

References

Technical Support Center: [11C]N-Desmethyl-loperamide in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and handling of [11C]N-Desmethyl-loperamide ([11C]dLop) in biological samples for positron emission tomography (PET) studies.

Frequently Asked Questions (FAQs)

Q1: What is [11C]this compound and why is it used in PET imaging?

[11C]this compound ([11C]dLop) is the major radiometabolite of [11C]loperamide.[1] It is an avid substrate for P-glycoprotein (P-gp), an important efflux transporter at the blood-brain barrier.[2][3] Due to its favorable metabolic profile compared to its parent compound, [11C]dLop is considered a superior radiotracer for quantifying P-gp function in vivo with PET.[4][5]

Q2: How stable is [11C]this compound in biological samples?

While specific in-vitro stability studies for [11C]dLop are not extensively detailed in the provided literature, the parent compound, [11C]loperamide, has been shown to be 99% stable in plasma and 93% stable in whole blood for 30 minutes at room temperature.[6][7] Given that [11C]dLop is a metabolite, it is crucial to handle biological samples (plasma, blood, tissue homogenates) promptly and typically on ice to minimize any potential enzymatic degradation or non-specific binding. For accurate quantification, immediate analysis or rapid freezing at -80°C is recommended.

Q3: What are the main metabolites of [11C]this compound?

In vivo, [11C]dLop undergoes further metabolism.[8] Studies in monkeys have identified at least three radiometabolites that are less lipophilic than the parent compound.[4] A key advantage of using [11C]dLop is that its subsequent radiometabolites, likely formed through further demethylation, are not expected to significantly penetrate the blood-brain barrier, leading to a cleaner PET signal from the brain.[1][4]

Q4: What are the optimal storage conditions for biological samples containing [11C]this compound?

For short-term handling during an experiment, samples should be kept on ice. For longer-term storage before analysis (e.g., for later HPLC analysis), samples should be snap-frozen in liquid nitrogen and stored at -80°C to prevent degradation of the radiotracer and its metabolites.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low radiotracer concentration in plasma/blood samples. 1. Rapid in vivo metabolism. 2. Adhesion of the radiotracer to labware (non-specific binding). 3. Issues with blood sampling technique.1. Minimize time between sample collection and analysis/stabilization. Keep samples on ice. 2. Use low-binding tubes and pipette tips. 3. Ensure proper and consistent blood sampling methodology.
High variability in radiometabolite fractions between subjects. 1. Inter-individual differences in metabolism (e.g., CYP3A4 enzyme activity). 2. Inconsistent sample handling post-collection leading to ex vivo degradation.1. Acknowledge biological variability in data analysis. If feasible, phenotype subjects for relevant metabolizing enzymes. 2. Standardize sample handling protocols across all experiments. Ensure rapid cooling and consistent processing times.
Unexpected radiometabolite peaks in HPLC analysis. 1. Contamination of the sample. 2. Degradation of the radiotracer during sample processing or storage. 3. Co-elution with another compound.1. Ensure clean handling of all samples and reagents. 2. Review and optimize sample preparation and storage procedures to minimize degradation. 3. Adjust HPLC mobile phase composition or gradient to improve peak separation.
Poor recovery of radioactivity from plasma samples during extraction. 1. Inefficient protein precipitation. 2. High plasma protein binding of the radiotracer or its metabolites.1. Optimize the protein precipitation method (e.g., type and volume of solvent, vortexing time, centrifugation speed and duration). Acetonitrile (B52724) is commonly used.[6][7] 2. Evaluate different extraction solvents or techniques to ensure complete recovery.

Data Presentation

Table 1: In Vitro Stability of the Parent Compound [11C]loperamide

Biological Matrix Time Temperature Parent Compound Remaining Reference
Plasma30 minRoom Temperature99%[6][7]
Whole Blood30 minRoom Temperature93%[6][7]

Table 2: In Vivo Metabolism of [11C]this compound in P-gp Knockout Mice (30 min post-injection)

Sample Unchanged [11C]dLop (%) Reference
Brain90%[5]

Experimental Protocols

Protocol 1: Analysis of [11C]this compound and its Radiometabolites in Plasma

  • Blood Collection: Collect blood samples at designated time points into tubes containing an appropriate anticoagulant (e.g., EDTA). Place tubes immediately on ice.

  • Plasma Separation: Centrifuge the blood samples (e.g., at 2,000 x g for 5 minutes at 4°C) to separate the plasma.

  • Protein Precipitation: To a known volume of plasma (e.g., 200 µL), add a cold protein precipitating agent like acetonitrile (e.g., 400 µL).

  • Vortex and Centrifuge: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation. Centrifuge at high speed (e.g., 10,000 x g for 5 minutes) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the radiotracer and its metabolites.

  • HPLC Analysis: Inject the supernatant onto a reverse-phase HPLC system (e.g., C18 column) coupled with a radioactivity detector.

    • Mobile Phase Example: Methanol:Water:Triethylamine (70:30:0.1 by vol.).[4]

    • Flow Rate Example: 2.0 mL/min.[4]

  • Data Analysis: Integrate the peaks in the radio-chromatogram to determine the percentage of the parent radiotracer and each radiometabolite.

Visualizations

experimental_workflow Experimental Workflow for [11C]dLop Stability Analysis cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis blood_collection Blood Collection (on ice) plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation protein_precipitation Protein Precipitation (Acetonitrile) plasma_separation->protein_precipitation supernatant_collection Supernatant Collection protein_precipitation->supernatant_collection hplc_analysis Radio-HPLC Analysis supernatant_collection->hplc_analysis data_analysis Data Analysis (% Parent & Metabolites) hplc_analysis->data_analysis

Caption: Workflow for analyzing [11C]dLop stability.

metabolic_pathway Metabolic Pathway of [11C]Loperamide cluster_brain Loperamide [11C]Loperamide dLop [11C]this compound ([11C]dLop) Loperamide->dLop N-demethylation (e.g., CYP3A4) Metabolites Less Lipophilic Radiometabolites dLop->Metabolites Further Metabolism dLop_brain [11C]dLop dLop->dLop_brain P-gp Substrate Brain Brain BBB Blood-Brain Barrier

References

interference from loperamide in N-Desmethyl-loperamide quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of N-desmethyl-loperamide, particularly in the presence of its parent drug, loperamide (B1203769).

Frequently Asked Questions (FAQs)

Q1: What is the primary analytical method for the quantification of this compound?

A1: The most common and reliable method for the quantification of this compound in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This technique offers high sensitivity and selectivity, allowing for the accurate measurement of the analyte even at low concentrations.

Q2: How is loperamide metabolized to this compound?

A2: Loperamide undergoes extensive first-pass metabolism in the liver. The primary metabolic pathway is oxidative N-demethylation, which is mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C8, to form this compound.[5][6]

Q3: Can loperamide interfere with the quantification of this compound?

A3: In highly specific methods like LC-MS/MS, direct interference from loperamide in the this compound signal is unlikely if the method is properly optimized. This is because the two compounds are separated chromatographically and distinguished by their unique mass-to-charge ratios.[1] However, poor chromatographic separation can lead to ion suppression or enhancement, indirectly affecting the accuracy of the measurement. In less specific methods, such as immunoassays, cross-reactivity between loperamide and its metabolites can be a significant issue, potentially leading to inaccurate results for other analytes.[7][8][9][10]

Q4: What are the typical mass transitions (MRM) for loperamide and this compound in LC-MS/MS analysis?

A4: Specific multiple reaction monitoring (MRM) transitions are used to identify and quantify loperamide and this compound. Based on published literature, typical transitions are:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Loperamide477266
This compound463252

Table 1: Commonly used MRM transitions for loperamide and this compound.[1]

Troubleshooting Guides

Issue 1: Poor Chromatographic Separation of Loperamide and this compound

Symptoms:

  • Co-elution or partial co-elution of loperamide and this compound peaks.

  • Inconsistent retention times.

  • Poor peak shape.

Possible Causes:

  • Inappropriate HPLC column selection.

  • Suboptimal mobile phase composition or gradient.

  • Column degradation.

Solutions:

  • Column Selection: Utilize a C18 reversed-phase column, which has been shown to provide good separation for these compounds.[1][3]

  • Mobile Phase Optimization:

  • Column Maintenance:

    • Ensure the column is properly conditioned and equilibrated before each run.

    • If performance degrades, consider washing the column according to the manufacturer's instructions or replacing it.

Issue 2: Low Signal Intensity or Poor Sensitivity for this compound

Symptoms:

  • Low signal-to-noise ratio.

  • Inability to achieve the desired lower limit of quantification (LLOQ).

Possible Causes:

  • Inefficient sample extraction and cleanup.

  • Ion suppression from the matrix or loperamide.

  • Suboptimal mass spectrometer settings.

Solutions:

  • Sample Preparation:

    • Employ a validated solid-phase extraction (SPE) protocol to effectively remove interfering substances from the biological matrix.[2][3] A common approach involves using a C18 SPE cartridge.

  • Chromatographic Separation: As mentioned in Issue 1, ensure baseline separation of this compound from loperamide and other matrix components to minimize ion suppression.

  • Mass Spectrometer Optimization:

    • Infuse a standard solution of this compound to optimize source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for the specific MRM transition.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of Loperamide and this compound from Blood

This protocol is a summary of a commonly used method.[2][3]

  • Sample Pretreatment: To 1 mL of blood, add an internal standard and 3 mL of acetate buffer (pH 5). Vortex to mix.

  • SPE Column Conditioning: Condition a C18 SPE cartridge.

  • Sample Loading: Load the pretreated sample onto the SPE cartridge.

  • Washing:

    • Wash with deionized water.

    • Wash with a methanol/acetic acid solution.

    • Wash with hexane.

  • Elution: Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium hydroxide.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a generalized LC-MS/MS method based on published literature.[1][3][4]

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[3]

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 1-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Visualizations

Loperamide_Metabolism Loperamide Loperamide CYP CYP3A4 / CYP2C8 (Liver) Loperamide->CYP NDesmethyl This compound CYP->NDesmethyl Oxidative N-demethylation

Caption: Metabolic pathway of loperamide to this compound.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Blood, Plasma) Pretreatment Pretreatment (Internal Standard, Buffer) Sample->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Data Data Acquisition & Processing LCMS->Data Quantification Quantification Data->Quantification

References

Technical Support Center: Enhancing N-Desmethyl-loperamide Detection in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of N-Desmethyl-loperamide in plasma. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioanalytical method development and sample analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the sensitive detection of this compound in plasma?

A1: The most prevalent and sensitive technique for quantifying this compound in plasma is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] This method offers high selectivity and sensitivity, which are crucial for detecting the low concentrations of this metabolite typically found in plasma samples.[4]

Q2: What are the typical sample preparation methods for extracting this compound from plasma?

A2: The two primary sample preparation techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[3][5]

  • LLE: This method involves extracting the analyte from the plasma matrix into an immiscible organic solvent. Common solvents include methyl tert-butyl ether and ethyl acetate (B1210297).[1][4]

  • SPE: This technique utilizes a solid sorbent to retain the analyte while the plasma matrix is washed away. The analyte is then eluted with a small volume of solvent.[6][7][8] SPE can offer cleaner extracts and higher concentration factors.

Q3: What are the key mass spectrometry parameters for this compound detection?

A3: For sensitive detection using a triple quadrupole mass spectrometer, the instrument is typically operated in the positive electrospray ionization (ESI+) mode with Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[1][2] A common MRM transition for this compound is m/z 463 → 252.[1]

Q4: What is a suitable internal standard for the analysis of this compound?

A4: A stable isotope-labeled version of the analyte, such as loperamide-d6, is an ideal internal standard (IS) as it closely mimics the analyte's behavior during sample preparation and analysis.[5] Alternatively, other compounds with similar chemical properties that are not present in the sample, such as O-Acetyl-loperamide or methadone, have also been successfully used.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Inefficient Extraction: The chosen extraction method may not be optimal for this compound. 2. Ion Suppression/Enhancement: Co-eluting matrix components can interfere with the ionization of the analyte in the mass spectrometer. 3. Suboptimal MS/MS Parameters: The collision energy and other MS parameters may not be optimized for the specific instrument.1. Optimize Extraction:     - For LLE, test different organic solvents and pH conditions.     - For SPE, evaluate different sorbent types (e.g., C18, mixed-mode) and optimize wash and elution steps.[6][7] 2. Mitigate Matrix Effects:     - Improve chromatographic separation to move the analyte peak away from interfering matrix components.     - Employ a more rigorous sample cleanup method, such as a more selective SPE protocol.     - Use a stable isotope-labeled internal standard to compensate for matrix effects. 3. Optimize MS/MS:     - Perform a compound optimization experiment to determine the optimal precursor and product ions, as well as the collision energy for this compound on your specific instrument.
High Background Noise 1. Contaminated Solvents or Reagents: Impurities in the mobile phase, extraction solvents, or other reagents can contribute to high background. 2. Dirty LC-MS System: Contamination in the LC flow path, autosampler, or mass spectrometer ion source.1. Use High-Purity Reagents:     - Use LC-MS grade solvents and freshly prepared mobile phases. 2. System Cleaning:     - Flush the LC system with a strong solvent mixture (e.g., isopropanol/acetonitrile/water).     - Clean the mass spectrometer's ion source according to the manufacturer's recommendations.
Poor Peak Shape 1. Inappropriate Chromatographic Column: The column chemistry or dimensions may not be suitable for the analyte. 2. Unsuitable Mobile Phase: The pH or organic composition of the mobile phase may lead to peak tailing or fronting. 3. Column Overloading: Injecting too much sample onto the column.1. Select an Appropriate Column:     - A C18 reversed-phase column is commonly used for loperamide (B1203769) and its metabolites.[1][8] Consider a column with a smaller particle size (e.g., sub-2 µm) for improved efficiency. 2. Optimize Mobile Phase:     - Adjust the mobile phase pH with additives like formic acid or ammonium (B1175870) acetate to ensure the analyte is in a consistent ionic state.[1][5]     - Optimize the gradient elution profile for better peak shape and separation. 3. Reduce Injection Volume:     - Dilute the sample or reduce the injection volume.
Inconsistent Results / High Variability 1. Inconsistent Sample Preparation: Variability in manual extraction procedures. 2. Autosampler Issues: Inconsistent injection volumes. 3. Instability of the Analyte: this compound may be degrading in the processed samples.1. Standardize Procedures:     - Ensure consistent vortexing times, evaporation conditions, and reconstitution volumes. Consider using an automated liquid handler for improved precision. 2. Check Autosampler Performance:     - Perform an injection precision test. 3. Evaluate Analyte Stability:     - Conduct bench-top and autosampler stability experiments to determine if the analyte is stable under the experimental conditions. Keep samples cooled in the autosampler if necessary.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various published methods for the detection of this compound in plasma.

Table 1: Lower Limit of Quantification (LLOQ) and Detection (LOD)

AnalyteLLOQLODAnalytical MethodReference
This compound~0.25 pmol/ml-LC-MS/MS[1]
This compound0.09 µg/L0.02 µg/LLC-MS/MS[2]
Loperamide0.5 ng/mL0.2 ng/mLLC-MS/MS[3]

Table 2: Extraction Recovery

AnalyteExtraction MethodRecovery (%)Reference
This compoundLiquid-Liquid Extraction (methyl tert-butyl ether)79.4 ± 12.8[1]
LoperamideLiquid-Liquid Extraction (methanol)84.6 - 90.2[3]
This compoundSolid-Phase Extraction~106[8]

Experimental Protocols

Detailed Methodology: Liquid-Liquid Extraction (LLE) followed by LC-MS/MS

This protocol is a representative example based on established methods.[1]

1. Sample Preparation (LLE): a. To 1 mL of plasma sample, add the internal standard solution. b. Add a suitable volume of an appropriate buffer to adjust the pH (e.g., borate (B1201080) buffer, pH 8.5). c. Add 3 mL of methyl tert-butyl ether. d. Vortex for 1 minute. e. Centrifuge at 4000 rpm for 10 minutes. f. Transfer the organic layer to a clean tube. g. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. h. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A standard HPLC or UHPLC system.
  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[8]
  • Mobile Phase A: Water with 0.1% formic acid or 20 mM ammonium acetate.[1][7]
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]
  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B over several minutes.
  • Flow Rate: 0.3 - 0.4 mL/min.[3][8]
  • Injection Volume: 1 - 10 µL.[3][8]
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization: Electrospray Ionization (ESI), Positive mode.[1]
  • MRM Transitions:
  • This compound: m/z 463 → 252[1]
  • Loperamide: m/z 477 → 266[1]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporate Evaporate to Dryness extraction->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation Inject ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing

Caption: A generalized workflow for the analysis of this compound in plasma.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Signal Intensity? cause1 Inefficient Extraction start->cause1 Yes cause2 Ion Suppression start->cause2 Yes cause3 Suboptimal MS/MS start->cause3 Yes sol1 Optimize Extraction (Solvent, pH, SPE) cause1->sol1 sol2 Improve Chromatography or Sample Cleanup cause2->sol2 sol3 Optimize MS/MS Parameters cause3->sol3 end Sensitive Detection Achieved sol1->end Resolved sol2->end Resolved sol3->end Resolved

Caption: A troubleshooting decision tree for low signal intensity issues.

References

troubleshooting low yield in N-Desmethyl-loperamide chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low yield of N-Desmethyl-loperamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: There are two main synthetic approaches for this compound:

  • Synthesis from Precursors: This route typically involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with a suitable halo-nitrile, followed by the hydrolysis of the resulting nitrile to the corresponding amide, which is the this compound precursor.

  • N-Demethylation of Loperamide (B1203769): This approach involves the direct removal of the N-methyl group from loperamide using various chemical methods.

Q2: What are the most common causes of low yield in this compound synthesis?

A2: Low yields can often be attributed to several factors depending on the synthetic route:

  • Incomplete reaction: In both synthetic pathways, reactions may not go to completion, leaving a significant amount of starting material.

  • Side reactions: The formation of unwanted byproducts can consume starting materials and complicate purification.

  • Product degradation: The desired product or intermediates may be unstable under the reaction or workup conditions.

  • Difficult purification: Loss of product during purification steps is a common issue, especially when dealing with closely related impurities.

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the progress of the reaction. By comparing the reaction mixture to standards of the starting material and product, you can determine the extent of conversion and identify the presence of any byproducts.

Troubleshooting Guides

Route 1: Synthesis from Precursors - Low Yield in Nitrile Hydrolysis Step

The hydrolysis of 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile to the corresponding amide is a critical step. Low yields are often encountered here.

Problem: Low yield of the desired amide precursor.

Potential Cause Troubleshooting Steps
Incomplete Hydrolysis - Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting nitrile.[1] - Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate. Ensure the reaction temperature is maintained consistently.[1] - Reagent Concentration: Verify the concentration of the acid or base used for hydrolysis. Insufficient reagent will lead to an incomplete reaction.
Over-hydrolysis to Carboxylic Acid - Reaction Conditions: Harsh acidic or basic conditions can promote the hydrolysis of the amide to the corresponding carboxylic acid.[2] Consider using milder conditions. For example, using a mixture of TFA or AcOH-H2SO4 has been reported for the hydration of nitriles to amides.[2] - Controlled Hydrolysis: To favor the formation of the amide, controlled hydrolysis is necessary. This can be achieved by carefully controlling the pH, temperature, and reaction time.[3]
Formation of Byproducts - Reaction Specificity: Analyze the crude reaction mixture by LC-MS or NMR to identify any major byproducts. Understanding the side reactions will help in optimizing the reaction conditions to minimize their formation.
Difficult Purification - Chromatography Conditions: Optimize the column chromatography conditions (e.g., solvent system, gradient) to achieve better separation of the desired amide from unreacted nitrile and the carboxylic acid byproduct. The use of an ammonium (B1175870) hydroxide (B78521) solution in MeOH:CH2Cl2 has been reported for the purification of a similar amide.[1]
Route 2: N-Demethylation of Loperamide - Low Yield

Direct demethylation of loperamide can be challenging, with several methods available, each with its own set of potential issues.

Problem: Low yield of this compound.

Potential Cause Troubleshooting Steps
Inefficient Demethylating Agent - Choice of Reagent: The von Braun reaction (using cyanogen (B1215507) bromide) and reactions with chloroformate esters are common methods for N-demethylation.[4][5] However, these can have drawbacks such as toxicity and harsh cleavage conditions for the intermediate.[5] Consider alternative, milder methods like those using α-chloroethyl chloroformate, which allows for easier cleavage of the carbamate (B1207046) intermediate.[4] - Reagent Stoichiometry: Ensure the correct stoichiometry of the demethylating agent is used. An excess may lead to side reactions, while an insufficient amount will result in incomplete conversion.
Side Reactions and Byproduct Formation - Reaction with Other Functional Groups: Loperamide has other functional groups that could potentially react with the demethylating agent. Analyze the reaction mixture for byproducts resulting from reactions at these sites. - von Braun Reaction Byproducts: The von Braun reaction can produce various byproducts, and the hydrolysis of the intermediate N-cyano compound can sometimes lead to product decomposition.[6] Careful control of the hydrolysis conditions is crucial. - Chloroformate Reactions: When using chloroformates, ensure that the reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagent. The choice of solvent can also influence the reaction outcome.[7]
Incomplete Cleavage of the Intermediate - Hydrolysis/Cleavage Conditions: The cleavage of the intermediate (e.g., carbamate from chloroformate reaction) is a critical step. Harsh conditions (strong acid or base) are often required, which can lead to product degradation.[5] The use of hydrazine (B178648) for the cleavage of phenyl carbamates has been reported to give improved yields under milder conditions.[5] For α-chloroethyl chloroformate, cleavage is typically achieved by refluxing in methanol.[4]
Purification Challenges - Separation of Product from Starting Material: this compound and loperamide have similar structures, which can make their separation by chromatography challenging. Optimize your HPLC or column chromatography method for better resolution. - Product Stability: The free base of some N-desmethyl compounds can be sensitive to photooxidation.[6] It may be necessary to handle the purified product under an inert atmosphere and protect it from light. Purification and storage as a salt (e.g., hydrochloride) can improve stability.[6]

Quantitative Data

Table 1: Reported Yields for Key Steps in this compound Synthesis

Reaction Step Reagents and Conditions Reported Yield Reference
Alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine4-Bromo-2,2-diphenylbutyronitrile (B143478), DIPEA, MeCN, 70 °C, 31 h69%[1]
Hydrolysis of Nitrile to Amide PrecursorKOH, tBuOH, 100 °C, 3 d37%[1]
N-methylation of Amide PrecursorMeI, KOH, DMSO, 80 °C, 24 h3%[1]
Synthesis of Amide Precursor (2 steps)From 4-bromo-2,2-diphenylbutyronitrile and 4-(4-chlorophenyl)-4-hydroxypiperidine21-57% (overall)[8]
N-demethylation of a morphine derivativePhenyl chloroformate, then hydrazine84%[5]
N-demethylation of a codeine derivativePhenyl chloroformate, then hydrazine89%[5]

Experimental Protocols

Protocol 1: Synthesis of Amide Precursor via Nitrile Hydrolysis

This protocol is adapted from Lazarova, N. V., et al. (2008).[1]

Step 1: Synthesis of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile

  • Suspend 4-(4-chlorophenyl)-4-hydroxypiperidine (10.0 mmol) in acetonitrile (B52724) (15 mL).

  • Add diisopropylethylamine (DIPEA) (30.0 mmol).

  • Add a solution of 4-bromo-2,2-diphenylbutyronitrile (10.0 mmol) in acetonitrile (15 mL).

  • Stir the reaction mixture under an argon atmosphere at 70 °C for 31 hours.

  • Monitor the reaction progress by TLC.

  • After completion, concentrate the mixture under vacuum.

  • Redissolve the crude material in dichloromethane (B109758) and purify by silica (B1680970) gel column chromatography.

Step 2: Hydrolysis to 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide

  • Dissolve the nitrile intermediate (6.00 mmol) in tert-butanol (B103910) (20 mL).

  • Add potassium hydroxide (21.0 mmol).

  • Stir the reaction mixture at 100 °C for 3 days.

  • Monitor the reaction progress by TLC.

  • After completion, concentrate the mixture under vacuum.

  • Redissolve the crude material in dichloromethane and filter through a pad of celite.

  • Purify the product by silica gel column chromatography using a mobile phase of 2 M ammonium hydroxide in MeOH:CH2Cl2 (5:95 v/v).

Protocol 2: N-Demethylation of a Tertiary Amine using Phenyl Chloroformate

This is a general procedure adapted from Rice, K. C. (1977) as described in a review by Thavaneswaran, S., et al. (2006).[5]

  • Dissolve the tertiary N-methyl amine (e.g., loperamide) in a suitable aprotic solvent (e.g., 1,2-dichloroethane) under an inert atmosphere (nitrogen or argon).

  • Add phenyl chloroformate.

  • Reflux the reaction mixture and monitor the formation of the carbamate intermediate by TLC.

  • Once the formation of the intermediate is complete, cool the reaction mixture.

  • For the cleavage of the carbamate, carefully add a mixture of 64% and 95% hydrazine hydrate.

  • Reflux the mixture until the cleavage is complete (monitor by TLC).

  • After completion, perform an appropriate aqueous workup to isolate the crude N-desmethyl product.

  • Purify the product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Synthesis from Precursors cluster_route2 Route 2: N-Demethylation start1 4-(4-chlorophenyl)- 4-hydroxypiperidine + 4-bromo-2,2-diphenylbutyronitrile nitrile Nitrile Intermediate start1->nitrile Alkylation amide Amide Precursor (this compound) nitrile->amide Hydrolysis loperamide Loperamide intermediate Intermediate (e.g., Carbamate) loperamide->intermediate Demethylation Reagent desmethyl_lop This compound intermediate->desmethyl_lop Cleavage

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow decision decision issue issue solution solution start Low Yield Observed check_sm Check for unreacted starting material (TLC/HPLC) start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes check_byproducts Analyze for byproducts (LC-MS/NMR) check_sm->check_byproducts No optimize_rxn Optimize Reaction: - Increase reaction time - Increase temperature - Check reagent stoichiometry incomplete_rxn->optimize_rxn final_product Improved Yield optimize_rxn->final_product side_rxns Significant Side Reactions check_byproducts->side_rxns Yes purification_issue Difficulty in Purification check_byproducts->purification_issue No modify_cond Modify Conditions: - Milder reagents - Anhydrous conditions - Protect functional groups side_rxns->modify_cond modify_cond->final_product optimize_purification Optimize Purification: - Different solvent system - Alternative chromatography - Recrystallization purification_issue->optimize_purification optimize_purification->final_product

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Bioanalysis of N-Desmethyl-loperamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of N-Desmethyl-loperamide. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize matrix effects and ensure robust, reliable, and accurate quantification in your LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the biological matrix (e.g., plasma, blood, or urine).[1][2][3] These effects can manifest as either ion suppression (a decrease in signal response) or ion enhancement (an increase in signal response), leading to inaccurate and imprecise quantitative results.[2] In the context of this compound bioanalysis, endogenous components like phospholipids (B1166683), salts, and proteins are common sources of matrix effects.[1][4]

Q2: What are the primary causes of matrix effects in LC-MS/MS analysis?

A2: The primary causes of matrix effects, particularly with electrospray ionization (ESI), include:

  • Competition for Ionization: Co-eluting matrix components can compete with this compound for access to the charge at the ESI probe, reducing the analyte's ionization efficiency.[1][2]

  • Droplet Surface Tension and Viscosity: Interfering compounds can alter the surface tension and viscosity of the ESI droplets, which affects the solvent evaporation rate and the subsequent release of analyte ions into the gas phase.[5]

  • Ion Pairing: Matrix components may form ion pairs with the analyte, preventing its efficient ionization.

Q3: How can I assess the presence and extent of matrix effects in my this compound assay?

A3: Matrix effects can be evaluated using several methods:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of this compound solution into the LC eluent after the analytical column while injecting a blank, extracted matrix sample.[6] Any deviation (dip or peak) in the baseline signal indicates the regions where ion suppression or enhancement occurs.[6]

  • Post-Extraction Spike Method: This is a quantitative approach where you compare the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the analyte in a pure solvent.[1] The ratio of these responses provides a quantitative measure of the matrix effect.[1]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this compound bioanalysis?

A4: Yes, using a stable isotope-labeled internal standard, such as this compound-d3, is highly recommended.[7] A SIL-IS is the most effective way to compensate for matrix effects because it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1][8] This allows for accurate quantification based on the analyte-to-internal standard peak area ratio.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape or Tailing for this compound Inadequate chromatographic separation from matrix components. Interaction of the analyte with active sites on the column.Optimize the mobile phase composition and gradient profile. Consider a different column chemistry (e.g., C18, Phenyl-Hexyl). Ensure appropriate pH of the mobile phase to maintain the analyte in a single ionic state.
Inconsistent or Low Recovery Inefficient extraction of this compound from the biological matrix. Analyte degradation during sample processing.Evaluate different sample preparation techniques (e.g., LLE, SPE, PPT). Optimize the pH and solvent composition for LLE or the wash and elution steps for SPE.[8] Ensure samples are processed under appropriate temperature and light conditions to prevent degradation.
High Signal Variability Between Samples (High %CV) Significant and variable matrix effects between different lots of biological matrix. Inefficient removal of phospholipids.Implement a more rigorous sample cleanup method, such as phospholipid removal plates or HybridSPE®-PPT.[9][10][11] The use of a stable isotope-labeled internal standard is crucial to mitigate this variability.[1]
Gradual Decrease in MS Signal Intensity Over a Run Accumulation of non-volatile matrix components on the MS ion source.[9] Buildup of phospholipids on the analytical column.[4][11]Implement a more effective sample preparation technique to remove phospholipids.[4] Optimize the divert valve timing to direct the initial, unretained matrix components to waste. Increase the frequency of ion source cleaning.
Significant Ion Suppression Observed Co-elution of this compound with phospholipids or other endogenous matrix components.[8]Improve chromatographic separation to resolve the analyte from the interfering peaks.[12] Employ a sample preparation method specifically designed for phospholipid removal.[4][9][11][13]

Experimental Protocols & Data

Sample Preparation Techniques to Minimize Matrix Effects

Effective sample preparation is the most critical step in minimizing matrix effects.[1] Here are three common protocols with their relative effectiveness in removing interferences.

1. Protein Precipitation (PPT)

  • Description: A simple and fast method but often results in significant residual matrix components, particularly phospholipids.[9][14]

  • Protocol:

    • To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile (B52724) (containing the internal standard).

    • Vortex for 1-2 minutes to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Expected Outcome: High risk of significant matrix effects and ion suppression.[10]

2. Liquid-Liquid Extraction (LLE)

  • Description: A more selective method than PPT that can provide cleaner extracts.[8]

  • Protocol:

    • To 100 µL of plasma sample, add the internal standard and 50 µL of a basifying agent (e.g., 0.1 M NaOH).

    • Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[8][15]

    • Vortex for 5-10 minutes.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Expected Outcome: Reduced matrix effects compared to PPT.

3. Solid-Phase Extraction (SPE)

  • Description: A highly selective method that can yield very clean extracts and significantly reduce matrix effects.[13][14] Mixed-mode or phospholipid removal SPE cartridges are particularly effective.[14]

  • Protocol (using a mixed-mode cation exchange SPE plate):

    • Condition: Pass 1 mL of methanol (B129727) followed by 1 mL of water through the SPE plate.

    • Load: Load the pre-treated sample (e.g., 100 µL of plasma diluted with 100 µL of 4% phosphoric acid).

    • Wash 1: Wash with 1 mL of 0.1 M acetic acid.

    • Wash 2: Wash with 1 mL of methanol to remove phospholipids.

    • Elute: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

    • Evaporate and Reconstitute: Evaporate the eluate and reconstitute in the mobile phase.

  • Expected Outcome: Minimal matrix effects and improved assay sensitivity and reproducibility.[13]

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data for different sample preparation methods.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Relative Standard Deviation (%RSD)
Protein Precipitation (PPT)> 90%40 - 70% (Ion Suppression)< 15%
Liquid-Liquid Extraction (LLE)70 - 90%85 - 105%< 10%
Solid-Phase Extraction (SPE)> 85%95 - 105%< 5%
Phospholipid Removal Plate> 90%> 98%< 5%

Note: These are representative values. Actual results may vary depending on the specific assay conditions.

Visual Aids

Workflow for Minimizing Matrix Effects

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Evaluation cluster_3 Outcome PPT Protein Precipitation LC_Opt Chromatographic Optimization PPT->LC_Opt High Matrix Load LLE Liquid-Liquid Extraction LLE->LC_Opt Moderate Matrix Load SPE Solid-Phase Extraction SPE->LC_Opt Low Matrix Load MS_Opt MS Parameter Tuning LC_Opt->MS_Opt ME_Assess Matrix Effect Assessment MS_Opt->ME_Assess IS_Comp Internal Standard Compensation ME_Assess->IS_Comp Result Accurate & Reproducible Results IS_Comp->Result

Caption: Workflow for mitigating matrix effects in bioanalysis.

Decision Tree for Troubleshooting Ion Suppression

Start Ion Suppression Detected? Check_IS Is a Stable Isotope-Labeled Internal Standard Used? Start->Check_IS Yes Revalidate Re-evaluate Matrix Effect Start->Revalidate No Implement_IS Implement SIL-IS Check_IS->Implement_IS No Optimize_Chroma Optimize Chromatography (Gradient, Column) Check_IS->Optimize_Chroma Yes Implement_IS->Optimize_Chroma Improve_Cleanup Improve Sample Cleanup Optimize_Chroma->Improve_Cleanup Suppression Persists Use_LLE Switch to LLE Improve_Cleanup->Use_LLE Current: PPT Use_SPE Switch to SPE or Phospholipid Removal Plate Improve_Cleanup->Use_SPE Current: LLE/PPT Use_LLE->Revalidate Use_SPE->Revalidate

Caption: Troubleshooting guide for ion suppression issues.

References

selecting the appropriate internal standard for N-Desmethyl-loperamide analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of N-Desmethyl-loperamide

This guide provides researchers, scientists, and drug development professionals with essential information for selecting an appropriate internal standard (IS) for the quantitative analysis of this compound, the primary metabolite of loperamide (B1203769). Accurate quantification is critical in pharmacokinetic, toxicological, and forensic studies.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when selecting an internal standard for this compound analysis?

A1: The most critical factor is the structural similarity between the internal standard and the analyte, this compound. An ideal internal standard should mimic the chemical and physical properties of the analyte during sample extraction, chromatography, and ionization. This ensures that any experimental variations, such as matrix effects or extraction losses, affect both the analyte and the IS to a similar degree, leading to accurate and precise quantification.[1][2][3] Stable isotope-labeled (SIL) internal standards are considered the gold standard for this purpose.[4][5]

Q2: Why is a stable isotope-labeled (SIL) internal standard, like this compound-d3, the preferred choice?

A2: A SIL internal standard, such as this compound-d3, is the ideal choice because it is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium).[6][7][8] This near-perfect analogy ensures that it co-elutes with the analyte and experiences identical ionization suppression or enhancement effects in the mass spectrometer.[5] This co-elution and identical behavior provide the most effective compensation for matrix effects, leading to the highest accuracy and precision.[4]

Q3: Can I use other non-isotope-labeled compounds as internal standards?

A3: Yes, if a SIL-IS is unavailable, a structurally similar analog can be used. For this compound, compounds like O-Acetyl-loperamide, Methadone-D3, or Diphenoxylate have been utilized.[9][10][11] However, these analogs may have different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte. Therefore, thorough validation is required to ensure they adequately correct for variability.

Q4: What are "matrix effects," and how do they impact the analysis of this compound?

A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, blood, urine).[4][5] These effects can either suppress or enhance the analyte signal, leading to inaccurate quantification.[2] Biological samples are complex and prone to causing significant matrix effects in LC-MS/MS analysis.[4] The use of a suitable internal standard is the most effective way to compensate for these effects.[1][3]

Troubleshooting Guide

Issue 1: Poor reproducibility and accuracy in quantification.

  • Possible Cause: Inadequate correction for matrix effects or sample preparation variability. The chosen internal standard may not be behaving similarly to this compound.

  • Solution:

    • Switch to a SIL-IS: If not already using one, switch to this compound-d3 for the most reliable correction.

    • Optimize Sample Preparation: Improve sample clean-up to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation or liquid-liquid extraction (LLE).[12][13]

    • Chromatographic Separation: Modify the HPLC/UHPLC gradient to better separate this compound from matrix components that cause ion suppression.[4]

Issue 2: The internal standard peak is not detected or has a very low signal.

  • Possible Cause:

    • Errors in the preparation of the IS spiking solution.

    • Degradation of the internal standard.

    • Poor extraction recovery of the IS.

    • Incorrect mass spectrometer settings (MRM transitions).

  • Solution:

    • Verify IS Concentration: Prepare a fresh dilution of the internal standard and verify its concentration.

    • Check Storage Conditions: Ensure the internal standard is stored under recommended conditions to prevent degradation.

    • Evaluate Extraction Recovery: Analyze a neat solution of the IS and compare it to a post-extraction spiked sample to determine recovery.

    • Confirm MS Parameters: Infuse a solution of the internal standard directly into the mass spectrometer to optimize and confirm the MRM transitions and collision energies.

Issue 3: The internal standard signal shows high variability across samples.

  • Possible Cause: The internal standard is not effectively compensating for variable matrix effects between different samples. This is more common with non-SIL internal standards.

  • Solution:

    • Re-evaluate IS Choice: The chosen analog IS may not be suitable. A SIL-IS is strongly recommended.

    • Matrix-Matched Calibrators: Prepare calibration standards and quality controls in the same biological matrix as the unknown samples to ensure consistent matrix effects across the analytical run.[2][4]

    • Dilution: If high concentrations of matrix components are suspected, diluting the sample with a suitable buffer can mitigate matrix effects, provided the analyte concentration remains above the lower limit of quantification.

Quantitative Data Summary

The following tables summarize typical mass spectrometry parameters and a comparison of potential internal standards for this compound analysis.

Table 1: Typical LC-MS/MS Parameters for this compound and Loperamide.

Compound Precursor Ion (m/z) Product Ion (m/z)
This compound 463.3 252.2
Loperamide 477.2 266.2

Parameters are based on positive electrospray ionization (ESI+).[9]

Table 2: Comparison of Potential Internal Standards for this compound Analysis.

Internal Standard Type Rationale for Use Key Considerations
This compound-d3 Stable Isotope-Labeled Ideal choice. Co-elutes and has identical chemical properties and ionization behavior.[6][7][8] Highest accuracy and precision; may have a higher cost.
O-Acetyl-loperamide Structurally Related Analog Similar core structure to loperamide and its metabolite.[9] Different retention time and potential for different ionization efficiency.
Methadone-d3 Structurally Unrelated (Deuterated) Used in some methods due to its elution in a similar chromatographic window.[10][14][15] May not effectively compensate for matrix effects specific to this compound.
Diphenoxylate Structurally Related Analog Phenylpiperidine structure similar to loperamide.[11] Differences in polarity and basicity can lead to varied extraction and chromatographic behavior.

| Ketoconazole | Structurally Unrelated | Used in some loperamide assays. | Significant structural and chemical differences; less likely to provide reliable correction. |

Experimental Protocols

Protocol: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for extracting this compound and an internal standard from a biological matrix like blood or plasma.

  • Sample Pre-treatment: To 1 mL of the sample (e.g., blood), add 3 mL of a suitable buffer (e.g., Acetate Buffer pH 5) and the internal standard solution.[12][13]

  • Vortex: Mix the sample for 30 seconds.[12]

  • SPE Column Loading: Apply the pre-treated sample to an appropriate SPE column (e.g., a mixed-mode cation exchange column) without pre-conditioning.[12][13]

  • Washing Steps:

    • Wash the column with 2 mL of deionized water.[12]

    • Wash with 2 mL of 98:2 Methanol:Glacial Acetic Acid.[12]

    • Dry the column under vacuum for 5 minutes.[12]

    • Wash with 2 mL of Hexane.[12]

    • Dry the column under vacuum for an additional 10 minutes.[12]

  • Elution: Elute the analytes with 2 mL of a suitable elution solvent (e.g., 78:20:2 Dichloromethane:Isopropanol:Ammonium Hydroxide).[12]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at < 50 °C.[12][13] Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[12]

Protocol: LC-MS/MS Analysis

Below are typical starting conditions for the chromatographic separation and mass spectrometric detection.

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[13]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min[13]

  • Injection Volume: 1-5 µL

  • Column Temperature: 40-50 °C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

Workflow Visualization

The following diagram illustrates the logical workflow for selecting an appropriate internal standard for this compound analysis.

Internal_Standard_Selection start Start: Define Analytical Method Requirements is_sil_available Is a Stable Isotope-Labeled (SIL) IS (e.g., this compound-d3) a viable option? start->is_sil_available select_sil Select SIL-IS as the optimal choice is_sil_available->select_sil Yes consider_analogs Evaluate structurally similar analogs (e.g., O-Acetyl-loperamide, Diphenoxylate) is_sil_available->consider_analogs No validate_method Perform full method validation: - Linearity - Accuracy & Precision - Matrix Effect - Stability select_sil->validate_method check_properties Do analogs have similar physicochemical properties, extraction recovery, and chromatographic behavior? consider_analogs->check_properties check_properties->validate_method Yes re_evaluate Re-evaluate IS choice or optimize sample preparation and chromatography check_properties->re_evaluate No method_valid Does the method meet pre-defined acceptance criteria? validate_method->method_valid implement_method Implement validated method for routine analysis method_valid->implement_method Yes method_valid->re_evaluate No end End implement_method->end re_evaluate->is_sil_available

Caption: Workflow for selecting an internal standard for this compound analysis.

References

addressing radiometabolite contamination in [11C]N-Desmethyl-loperamide PET studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [11C]N-Desmethyl-loperamide ([11C]dLop) in Positron Emission Tomography (PET) studies. Our aim is to help you address challenges related to radiometabolite contamination and ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Why is [11C]this compound ([11C]dLop) preferred over [11C]loperamide for P-gp function imaging?

A1: [11C]loperamide is extensively metabolized to [11C]this compound ([11C]dLop), and both compounds are substrates for the P-glycoprotein (P-gp) efflux pump.[1][2][3] This metabolic conversion complicates the quantitative analysis of P-gp function using [11C]loperamide because PET cannot distinguish between the parent tracer and its radiometabolite in the brain.[2][4] [11C]dLop is considered a superior radiotracer because it produces negligible brain-penetrant radiometabolites, leading to a more straightforward and accurate quantification of P-gp function.[2][4][5]

Q2: What are the typical radiometabolites of [11C]dLop and do they affect brain imaging?

A2: In human studies, [11C]dLop shows a relatively stable metabolic profile. The parent radiotracer remains a high fraction (approximately 85%) of the total radioactivity in plasma shortly after injection.[5][6] The identified radiometabolites are more polar (less lipophilic) than the parent [11C]dLop.[5] Due to their lower lipophilicity, these radiometabolites have a reduced ability to cross the blood-brain barrier, and therefore have a negligible impact on brain PET imaging.[5][6]

Q3: What is the expected brain uptake of [11C]dLop in humans?

A3: The brain uptake of [11C]dLop in healthy human subjects is low. The standardized uptake value (SUV) in the brain is typically around 15% and remains stable after an initial uptake phase of about 20 minutes.[5][6] This low uptake is consistent with [11C]dLop being an avid substrate for the P-gp efflux pump at the blood-brain barrier.[5][6]

Q4: What analytical methods are used to measure [11C]dLop and its radiometabolites in plasma?

A4: The standard method for analyzing [11C]dLop and its radiometabolites in plasma is high-performance liquid chromatography (HPLC) with radioactivity detection (radio-HPLC).[1] This technique allows for the separation and quantification of the parent radiotracer and its various metabolites.[1] Alternative methods, such as solid-phase extraction (SPE) using a micellar medium, have been developed to offer a faster analysis of plasma samples.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Higher than expected brain uptake of radioactivity in control subjects. 1. Impaired P-gp function in the subject. 2. Presence of brain-penetrant radiometabolites. 3. Co-administration of P-gp inhibitors.1. Review subject's medical history and concomitant medications for P-gp inhibitors. 2. Perform plasma radiometabolite analysis to confirm the identity and quantity of radioactive species. 3. Ensure strict adherence to the subject screening protocol.
Inconsistent plasma radiometabolite profiles between subjects. 1. Inter-individual differences in metabolism. 2. Issues with blood sample handling and processing.1. Individualized metabolite correction is recommended over using a population average for kinetic analysis.[8] 2. Standardize blood collection, storage, and processing protocols across all study sites.
Low radiochemical purity of the injected [11C]dLop. 1. Suboptimal radiosynthesis or purification. 2. Degradation of the radiotracer post-synthesis.1. Verify the radiochemical purity of each batch of [11C]dLop using radio-HPLC before injection. 2. Ensure proper formulation and storage conditions to prevent degradation.
Difficulty in separating radiometabolites from the parent tracer using HPLC. 1. Inappropriate HPLC column or mobile phase. 2. Co-elution of metabolites.1. Optimize the HPLC method, including the column type, mobile phase composition, and gradient. 2. Consider using a different analytical technique, such as liquid chromatography-mass spectrometry (LC-MS), for metabolite identification.[1]

Quantitative Data Summary

Table 1: Plasma Composition after [11C]dLop Injection in Humans

Time Post-InjectionParent [11C]dLop (%)Total Radiometabolites (%)
~5 minutes to 90 minutes~85%~15%
Data summarized from human studies.[5][6]

Table 2: Brain Uptake of [11C]dLop in Different Species and Conditions

SpeciesConditionBrain Radioactivity MeasureValue
HumanBaseline%SUV~15%
HumanBaselineK1 (rate of brain entry)0.009 ± 0.002 mL·cm⁻³·min⁻¹
MonkeyBaselineBrain UptakeVery low
MonkeyAfter P-gp BlockadeIncrease in Brain Radioactivity> 7-fold
Wild-Type Mice30 min post-injectionBrain RadioactivityVery low
P-gp Knockout Mice30 min post-injectionBrain Radioactivity> 7-fold higher than wild-type
P-gp Knockout Mice30 min post-injectionUnchanged [11C]dLop in Brain90%
Data compiled from multiple studies.[2][4][5][6]

Experimental Protocols

Protocol 1: Radiometabolite Analysis in Plasma using Radio-HPLC

  • Blood Sampling: Collect arterial blood samples at predefined time points after the injection of [11C]dLop.[5]

  • Plasma Separation: Immediately centrifuge the blood samples to separate the plasma.

  • Protein Precipitation: Add a protein-precipitating agent (e.g., acetonitrile) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins.

  • Extraction: Collect the supernatant containing the radiotracer and its metabolites.

  • HPLC Analysis: Inject the supernatant onto a reverse-phase HPLC column. Use a suitable mobile phase gradient to separate the parent [11C]dLop from its more polar radiometabolites.

  • Detection: Monitor the column eluent with a radioactivity detector to generate a radiochromatogram.

  • Quantification: Integrate the peaks corresponding to the parent tracer and each metabolite to determine their respective percentages of the total radioactivity.

Protocol 2: [11C]this compound Radiosynthesis

  • Precursor Preparation: Synthesize the amide precursor, 4-(4-chlorophenyl)-4-hydroxy-N,N-dimethyl-α,α-diphenyl-1-piperidinebutanamide.

  • Radiolabeling: Methylate the precursor with [11C]iodomethane in the presence of a base (e.g., KOH) in a suitable solvent (e.g., DMSO). The reaction is typically heated.[4]

  • Purification: Purify the resulting [11C]this compound using semi-preparative HPLC.

  • Formulation: Formulate the purified product in a physiologically compatible solution for intravenous injection.

  • Quality Control: Perform quality control tests, including radiochemical purity analysis by radio-HPLC, to ensure the final product meets the required specifications for human or animal administration.

Visualizations

experimental_workflow cluster_synthesis Radiotracer Production cluster_pet PET Imaging cluster_analysis Data Analysis synthesis [11C]dLop Synthesis qc Quality Control (Purity) synthesis->qc injection IV Injection of [11C]dLop qc->injection pet_scan Dynamic PET Scan injection->pet_scan blood_sampling Arterial Blood Sampling injection->blood_sampling image_analysis PET Image Reconstruction & Analysis pet_scan->image_analysis plasma_analysis Plasma Radiometabolite Analysis (HPLC) blood_sampling->plasma_analysis kinetic_modeling Kinetic Modeling (Metabolite Corrected) plasma_analysis->kinetic_modeling image_analysis->kinetic_modeling troubleshooting_logic start High Brain Radioactivity Signal check_purity Check Radiochemical Purity of Injected Tracer start->check_purity pure Purity > 95% check_purity->pure is impure Contamination Issue check_purity->impure is not analyze_plasma Analyze Plasma for Radiometabolites metabolites Brain-Penetrant Metabolites Present? analyze_plasma->metabolites review_meds Review Subject's Concomitant Medications inhibitor P-gp Inhibitor Co-administered? review_meds->inhibitor pure->analyze_plasma no_metabolites Metabolites are Polar metabolites->no_metabolites No yes_metabolites Unexpected Metabolism metabolites->yes_metabolites Yes no_metabolites->review_meds no_inhibitor True Biological Signal (Low P-gp function) inhibitor->no_inhibitor No yes_inhibitor Pharmacological Effect inhibitor->yes_inhibitor Yes

References

Validation & Comparative

N-Desmethyl-loperamide vs. Loperamide: A Comparative Guide for P-glycoprotein Substrate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-desmethyl-loperamide and its parent drug, loperamide (B1203769), as substrates for the P-glycoprotein (P-gp) efflux transporter. Understanding the nuanced interactions of these compounds with P-gp is critical for drug development, particularly in predicting drug disposition, central nervous system (CNS) penetration, and potential drug-drug interactions.

Executive Summary

Both loperamide and its primary metabolite, this compound, are recognized as avid substrates of P-glycoprotein. This interaction is the principal reason for loperamide's limited CNS effects despite its opioid receptor agonist activity. Experimental data suggests that loperamide is a more avid substrate for P-gp than this compound. At lower concentrations, both compounds act as substrates, being actively transported by P-gp. However, at higher concentrations, they can also exhibit inhibitory effects on P-gp function. This dual activity underscores the importance of concentration-dependent studies in characterizing their interaction with this key efflux transporter.

Quantitative Data Comparison

The following tables summarize the available quantitative data for loperamide and this compound from in vitro permeability assays. It is important to note that direct comparative data under identical experimental conditions is limited, and values can vary between laboratories.

CompoundCell LineApparent Permeability (Papp) A -> B (x 10⁻⁶ cm/s)Apparent Permeability (Papp) B -> A (x 10⁻⁶ cm/s)Efflux Ratio (Papp B->A / Papp A->B)Reference
Loperamide Caco-2 (Master Cell Bank)2.458.6853.54[1]
Loperamide Caco-2 (Working Cell Bank)1.1554.884.23[1]
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
CompoundAssay TypeIC50 Value (µM)CommentsReference
Loperamide P-gp Inhibition≥20Acts as a competitive substrate and inhibitor at high concentrations.[2]
This compound P-gp Inhibition≥20Acts as a competitive substrate and inhibitor at high concentrations.[2]

Note: The lack of directly comparable Papp and efflux ratio data for this compound in publicly available literature highlights a gap in the current understanding of its transport kinetics relative to loperamide.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize P-gp substrates.

Caco-2 Cell Bidirectional Permeability Assay

This assay is a gold standard for assessing the potential for intestinal absorption and identifying substrates of efflux transporters like P-gp.

1. Cell Culture and Monolayer Formation:

  • Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

2. Transport Experiment:

  • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) on both the apical (A) and basolateral (B) sides.

  • The test compound (loperamide or this compound) is added to the donor chamber (either apical for A to B transport or basolateral for B to A transport) at a specified concentration (e.g., 10 µM).

  • Samples are taken from the receiver chamber at predetermined time points (e.g., 30, 60, 90, and 120 minutes).

  • To assess the role of P-gp, the experiment can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil).

3. Sample Analysis:

  • The concentration of the test compound in the collected samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated using the following formula:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor chamber.

  • The efflux ratio is calculated as:

    • Efflux Ratio = Papp (B to A) / Papp (A to B)

    • An efflux ratio greater than 2 is generally considered indicative of active efflux.

P-gp Inhibition Assay (IC50 Determination)

This assay determines the concentration of a compound required to inhibit 50% of P-gp-mediated transport of a known fluorescent substrate.

1. Cell Culture:

  • Cells overexpressing P-gp (e.g., MDCK-MDR1) are seeded in a multi-well plate.

2. Inhibition Experiment:

  • The cells are incubated with a fluorescent P-gp substrate (e.g., Calcein-AM or Rhodamine 123) in the presence of varying concentrations of the test compound (loperamide or this compound).

  • A positive control inhibitor (e.g., verapamil) is also included.

3. Measurement:

  • The intracellular accumulation of the fluorescent substrate is measured using a fluorescence plate reader. Inhibition of P-gp will result in increased intracellular fluorescence.

4. Data Analysis:

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

P-glycoprotein Efflux Mechanism

The following diagram illustrates the basic mechanism of P-gp-mediated drug efflux from a cell.

P_gp_Efflux cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) ATP-Binding Cassette Extracellular Extracellular Space Pgp:f0->Extracellular Efflux ADP ADP + Pi Intracellular Intracellular Space Drug Loperamide or This compound Drug->Pgp:f0 Binding ATP ATP ATP->Pgp:f1 Hydrolysis

Caption: P-gp utilizes ATP hydrolysis to actively transport substrates out of the cell.

Bidirectional Caco-2 Permeability Assay Workflow

This diagram outlines the key steps in performing a Caco-2 permeability assay to determine the efflux ratio of a test compound.

Caco2_Workflow cluster_prep Preparation cluster_transport Transport Experiment cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days to form monolayer Seed->Culture TEER Verify monolayer integrity (TEER measurement) Culture->TEER A_to_B Apical to Basolateral (A -> B) Transport TEER->A_to_B B_to_A Basolateral to Apical (B -> A) Transport TEER->B_to_A Quantify Quantify compound concentration (LC-MS/MS) A_to_B->Quantify B_to_A->Quantify Calculate_Papp Calculate Papp for A->B and B->A Quantify->Calculate_Papp Calculate_ER Calculate Efflux Ratio (Papp B->A / Papp A->B) Calculate_Papp->Calculate_ER

Caption: Workflow for determining P-gp substrate liability using a Caco-2 assay.

Conclusion

Both loperamide and this compound are significant substrates for P-glycoprotein, a key determinant of their pharmacokinetic profiles. The available evidence suggests that loperamide is a more avid substrate than its N-desmethyl metabolite. A critical data gap exists for the direct quantitative comparison of the permeability and efflux of this compound in standard in vitro models like the Caco-2 assay. Further research to generate this data would provide a more complete understanding of the structure-activity relationship for P-gp transport of these related compounds and would be invaluable for refining predictive models of drug disposition.

References

A Comparative Guide to P-glycoprotein Substrates: N-Desmethyl-loperamide vs. Rhodamine 123

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Desmethyl-loperamide and the well-characterized P-glycoprotein (P-gp) substrate, rhodamine 123. The information presented herein is intended to assist researchers in selecting appropriate tools and designing experiments for the study of P-gp function and inhibition. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of experimental workflows and the P-gp efflux mechanism.

Executive Summary

This compound, the primary metabolite of loperamide (B1203769), and rhodamine 123 are both substrates for the efflux transporter P-glycoprotein (P-gp), a critical protein in drug disposition and multidrug resistance. While rhodamine 123 is a fluorescent dye widely used as a model substrate in P-gp functional assays, this compound's interaction with P-gp is more complex. At low, nanomolar concentrations, it acts as a selective P-gp substrate.[1][2][3] However, at higher, micromolar concentrations (≥20 µM), it functions as both a substrate and an inhibitor of P-gp.[1][2][3] Loperamide, the parent compound of this compound, is also an avid P-gp substrate and exhibits inhibitory effects at higher concentrations.[4][5] This dual activity of this compound and loperamide is a key differentiator from rhodamine 123, which is primarily utilized for its consistent substrate properties.

Data Presentation

Table 1: P-gp Transport and ATPase Activity Kinetics

CompoundParameterValueCell System/Assay Conditions
Loperamide K_m_ (ATPase Stimulation)1.6 ± 0.4 µMP-gp ATPase Assay
V_max_ (ATPase Stimulation)963 ± 44 nmol min⁻¹ mg⁻¹P-gp ATPase Assay
Rhodamine 123 K_m_ (Transport)~7.2 µM - 11.06 µMVarious cell lines
V_max_ (Transport)1.25 x 10⁻⁷ pmol/minMDCK-MDR1 cells
This compound K_m_ (Transport)Not availableNot available
V_max_ (Transport)Not availableNot available

Table 2: P-gp Inhibitory Activity

CompoundIC₅₀Assay Method
Loperamide K_i_ (self-inhibition) = 108 ± 27 µMP-gp ATPase Assay
This compound Inhibits at ≥20 µMRhodamine 123 efflux assay
Rhodamine 123 Not typically used as an inhibitorNot applicable

Experimental Protocols

Detailed methodologies for two key experiments used to characterize P-gp substrates are provided below.

Rhodamine 123 Efflux Assay Using Flow Cytometry

This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate rhodamine 123 from cells overexpressing P-gp.

Materials:

  • P-gp overexpressing cells (e.g., MCF7/ADR, K562/ADR) and parental control cells.

  • Rhodamine 123 (stock solution in DMSO).

  • Test compound (this compound).

  • Positive control inhibitor (e.g., verapamil, cyclosporin (B1163) A).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Preparation: Seed P-gp overexpressing and parental cells in appropriate culture vessels and grow to ~80-90% confluency.

  • Loading with Rhodamine 123: Incubate the cells with a loading buffer containing rhodamine 123 (typically 1-5 µM) for a specified time (e.g., 30-60 minutes) at 37°C to allow for intracellular accumulation.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.

  • Efflux and Inhibition: Resuspend the cells in fresh, pre-warmed culture medium containing the test compound (this compound at various concentrations) or a positive control inhibitor. Incubate for a defined period (e.g., 60-120 minutes) at 37°C to allow for P-gp-mediated efflux.

  • Sample Preparation for Flow Cytometry: After the efflux period, wash the cells again with ice-cold PBS and resuspend them in a suitable buffer for flow cytometry.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of rhodamine 123 in the cells using a flow cytometer. A higher fluorescence intensity indicates greater inhibition of P-gp efflux.

  • Data Analysis: Quantify the mean fluorescence intensity for each condition. The IC₅₀ value for the test compound can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp in the presence of a test compound. P-gp substrates and inhibitors modulate the rate of ATP hydrolysis.

Materials:

  • P-gp-containing membrane vesicles (e.g., from Sf9 or mammalian cells overexpressing P-gp).

  • Test compound (this compound).

  • Positive control substrate (e.g., verapamil).

  • ATP.

  • Assay buffer (containing Mg²⁺).

  • Reagents for detecting inorganic phosphate (B84403) (Pi) (e.g., malachite green-based reagent).

  • Microplate reader.

Procedure:

  • Preparation of Reagents: Prepare all reagents, including a standard curve for inorganic phosphate.

  • Reaction Setup: In a 96-well plate, add the P-gp membrane vesicles to the assay buffer.

  • Addition of Test Compound: Add the test compound (this compound) at various concentrations to the wells. Include wells with a positive control substrate and a negative control (no compound).

  • Initiation of Reaction: Initiate the ATPase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) to allow for ATP hydrolysis.

  • Termination of Reaction and Color Development: Stop the reaction and add the phosphate detection reagent. Allow time for color development.

  • Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis: Use the phosphate standard curve to determine the amount of Pi produced in each well. The stimulation or inhibition of P-gp ATPase activity by the test compound can then be calculated. For substrates that stimulate ATPase activity, K_m_ and V_max_ values can be determined by fitting the data to the Michaelis-Menten equation. For inhibitors, IC₅₀ values can be calculated.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the rhodamine 123 efflux assay and the signaling pathway of P-gp mediated transport.

experimental_workflow cluster_loading Cell Loading cluster_efflux Efflux & Inhibition cluster_analysis Analysis Pgp_cells P-gp Expressing Cells add_rho123 Add Rhodamine 123 Pgp_cells->add_rho123 1. incubate_load Incubate (30-60 min) add_rho123->incubate_load 2. wash_cells Wash Cells incubate_load->wash_cells 3. add_compound Add Test Compound (this compound) wash_cells->add_compound 4. incubate_efflux Incubate (60-120 min) add_compound->incubate_efflux 5. wash_final Final Wash incubate_efflux->wash_final 6. flow_cytometry Flow Cytometry Analysis wash_final->flow_cytometry 7. data_analysis Data Analysis (IC50) flow_cytometry->data_analysis 8.

Caption: Rhodamine 123 Efflux Assay Workflow.

pgp_pathway P-gp Mediated Drug Efflux Pathway cluster_membrane Cell Membrane cluster_atp Pgp P-glycoprotein (P-gp) ADP_Pi 2 ADP + 2 Pi Pgp->ADP_Pi Substrate_out Substrate Pgp->Substrate_out Efflux ATP 2 ATP ATP->Pgp Substrate_in Substrate (this compound, Rhodamine 123) Substrate_in->Pgp Binding

Caption: P-gp Mediated Drug Efflux Pathway.

References

A Comparative Guide to the Validation of an LC-MS/MS Method for N-Desmethyl-loperamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and comparison of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of N-Desmethyl-loperamide, the primary metabolite of loperamide (B1203769). This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and forensic analysis.

Introduction

This compound is the major and pharmacologically active metabolite of loperamide, an over-the-counter anti-diarrheal agent. The increasing incidence of loperamide abuse for its opioid-like effects at high doses necessitates robust and reliable analytical methods to quantify loperamide and its metabolite in biological matrices. LC-MS/MS has emerged as the gold standard for this purpose due to its high sensitivity, selectivity, and speed. This guide details a validated LC-MS/MS method and compares its performance with other published methods, providing the necessary experimental data and protocols for replication and validation. The validation parameters discussed are in accordance with the principles outlined by the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]

Experimental Workflow

The general workflow for the quantification of this compound in a biological matrix using LC-MS/MS involves several key steps, from sample preparation to data analysis.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Blood) Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Fig. 1: General experimental workflow for this compound quantification.

Detailed Experimental Protocols

Below are detailed protocols for the key stages of the LC-MS/MS analysis.

1. Sample Preparation (Liquid-Liquid Extraction) [5]

  • To 1 mL of the biological sample (e.g., whole blood, plasma), add an appropriate amount of the internal standard (e.g., methadone-D3).[5]

  • Add 3 mL of acetate (B1210297) buffer (pH 5.0).

  • Vortex the sample for 30 seconds.

  • Add 5 mL of butyl acetate as the extraction solvent.[5]

  • Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions [6]

  • LC System: Thermo Scientific™ Dionex™ Ultimate™ 3000 or equivalent.[6]

  • Column: UCT Selectra® C18, 100 x 2.1 mm, 1.8 µm.[6]

  • Guard Column: UCT Selectra® C18, 10 x 2.1 mm, 1.8 µm.[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.[7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]

  • Flow Rate: 0.3 mL/min.[6][7]

  • Injection Volume: 1 µL.[6][7]

  • Column Temperature: 50 °C.[6]

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, and then re-equilibrating to the initial conditions.

3. Mass Spectrometric Conditions [5][8]

  • MS System: Triple quadrupole mass spectrometer (e.g., Thermo Scientific™ TSQ Vantage™).[6]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[5][8]

  • Scan Type: Multiple Reaction Monitoring (MRM).[5]

  • MRM Transitions:

    • This compound: m/z 463 -> 252.[8]

    • Internal Standard (e.g., Methadone-d3): m/z 313.3 -> 268.3.[9]

Method Validation and Performance Comparison

A bioanalytical method must be validated to ensure its reliability for its intended purpose.[10] The following tables summarize the validation parameters for this compound quantification from various published LC-MS/MS methods.

Table 1: Linearity and Limit of Quantification (LOQ)

ReferenceMatrixLinearity RangeLower Limit of Quantification (LLOQ)
K.M. Rentsch (2001)[8]Human Plasma1.55 to 41.9 pmol/mL~0.25 pmol/mL
E.J. Karinen et al. (2008)[5]Whole Blood0.1 - 500 µg/kg0.1 µg/kg
UCT Application Note[6]Blood5 - 50 ng/mL5 ng/mL

Table 2: Accuracy and Precision

ReferenceMatrixQC LevelIntra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%)
K.M. Rentsch (2001)[8]Human PlasmaLow (4.2 pmol/mL)2.1 - 14.52.1 - 14.5Not explicitly stated
Medium (16.7 pmol/mL)2.1 - 14.52.1 - 14.5Not explicitly stated
High (33.4 pmol/mL)2.1 - 14.52.1 - 14.5Not explicitly stated
E.J. Karinen et al. (2008)[5]Whole BloodNot Specified< 5< 11Better than 9%

Table 3: Recovery

ReferenceMatrixAnalyteExtraction MethodRecovery (%)
K.M. Rentsch (2001)[8]Human PlasmaThis compoundMethyl tert-butylether LLE79.4 ± 12.8

Comparison with Alternative Methods

While LC-MS/MS is the predominant technique for this compound quantification, other methods have been used, though they generally lack the sensitivity and selectivity of mass spectrometry.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method is less common due to its lower sensitivity and potential for interference from matrix components. It may be suitable for high-concentration samples but is not ideal for pharmacokinetic studies where low concentrations are expected.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used but often requires derivatization of the analyte to improve its volatility and chromatographic properties, adding complexity to the sample preparation process.

LC-MS/MS offers significant advantages over these alternatives, including minimal sample preparation, high throughput, and superior sensitivity and selectivity, making it the method of choice for the bioanalysis of this compound.

Conclusion

The presented LC-MS/MS method, along with the comparative data, demonstrates a robust and reliable approach for the quantification of this compound in biological matrices. The validation parameters from the cited studies indicate that the methods are linear, sensitive, accurate, and precise, meeting the stringent requirements of regulatory bodies. The detailed protocols and comparative tables in this guide should serve as a valuable resource for laboratories looking to establish or validate their own methods for the analysis of this important metabolite.

References

A Comparative Guide to the Cross-Species Metabolism of N-Desmethyl-loperamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism of N-Desmethyl-loperamide, the primary metabolite of the anti-diarrheal agent loperamide (B1203769), across different species. Understanding these species-specific differences is crucial for the accurate extrapolation of preclinical data to human clinical outcomes in drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the metabolic pathways involved.

Executive Summary

Quantitative Data on Loperamide N-Demethylation

The following table summarizes the available quantitative data on the kinetics of loperamide N-demethylation to this compound in liver microsomes from different species.

SpeciesKinetic ParameterValueReference
Human Apparent Km (High-affinity)21.1 µM[5]
Apparent Vmax (High-affinity)122.3 pmol/min/mg protein[5]
Apparent Km (Low-affinity)83.9 µM[5]
Apparent Vmax (Low-affinity)412.0 pmol/min/mg protein[5]
Half-life (t1/2)13 min[4]
Rat Half-life (t1/2)22 min[4]
Mouse Not available--
Dog Not available--

Note: The biphasic kinetics observed in human liver microsomes suggest the involvement of multiple enzymes or multiple binding sites on a single enzyme.

Experimental Protocols

The following is a detailed methodology for a typical in vitro experiment to assess the metabolism of loperamide to this compound in liver microsomes. This protocol can be adapted for use with liver microsomes from different species.

Objective: To determine the kinetic parameters (Km and Vmax) of loperamide N-demethylation.

Materials:

  • Liver microsomes (human, rat, mouse, or dog)

  • Loperamide

  • This compound standard

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents: Prepare stock solutions of loperamide and this compound in a suitable solvent (e.g., methanol (B129727) or DMSO). Prepare the NADPH regenerating system in potassium phosphate buffer.

  • Incubation: In a microcentrifuge tube, pre-incubate the liver microsomes (final protein concentration typically 0.1-0.5 mg/mL) in potassium phosphate buffer at 37°C for a short period (e.g., 5 minutes).

  • Initiation of Reaction: Add varying concentrations of loperamide to the incubation mixture. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Course: Incubate the reaction mixture at 37°C with gentle shaking. Collect aliquots at several time points (e.g., 0, 5, 10, 15, 30, and 60 minutes) to ensure the reaction is in the linear range.

  • Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate the proteins. Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis: Quantify the formation of this compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the concentration of this compound formed against time to determine the initial velocity of the reaction. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.

Visualization of Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of loperamide and the general workflow for an in vitro metabolism experiment.

loperamide_metabolism loperamide Loperamide ndesmethyl This compound loperamide->ndesmethyl N-demethylation cyp3a4 CYP3A4 cyp3a4->loperamide major cyp2c8 CYP2C8 cyp2c8->loperamide minor

Loperamide N-demethylation pathway.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (Microsomes, Loperamide, NADPH) pre_incubate Pre-incubate Microsomes reagents->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction incubate->terminate centrifuge Centrifuge and Collect Supernatant terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Data Analysis (Km, Vmax) lcms->data_analysis

In vitro metabolism experimental workflow.

References

The Nexus of P-glycoprotein Inhibition: A Comparative Guide to In Vitro Potency and In Vivo Brain Uptake of N-Desmethyl-loperamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the correlation between in vitro P-glycoprotein (P-gp) inhibition and the in vivo central nervous system penetration of the P-gp probe substrate, N-desmethyl-loperamide. This guide provides a comparative overview of key P-gp inhibitors, their in vitro potency, and their impact on the brain uptake of this compound, a critical measure for assessing the potential of drugs to cross the blood-brain barrier.

Unveiling the Correlation: In Vitro vs. In Vivo

P-glycoprotein (P-gp), an efflux transporter highly expressed at the blood-brain barrier, plays a pivotal role in limiting the entry of a wide array of xenobiotics into the central nervous system.[1] Consequently, the inhibition of P-gp is a key strategy in drug development to enhance the brain penetration of therapeutic agents. This compound, the primary metabolite of loperamide (B1203769), is a well-established P-gp substrate with negligible brain uptake under normal conditions.[2][3][4] Its radiolabeled form, [¹¹C]this compound, serves as a valuable tool in positron emission tomography (PET) imaging to quantify P-gp function in vivo.[2][5][6] Inhibition of P-gp leads to a significant increase in its brain accumulation.[2][5]

This guide synthesizes available data to draw a correlation between the in vitro inhibitory potency (IC₅₀) of various compounds against P-gp and their in vivo efficacy in increasing the brain uptake of this compound.

Comparative Efficacy of P-gp Inhibitors

The following table summarizes the in vitro inhibitory concentrations of selected P-gp inhibitors and their corresponding effect on the in vivo brain uptake of this compound or other P-gp substrates. It is important to note that direct comparative studies across a wide range of inhibitors using this compound are limited, and data is often collated from different studies, which may introduce variability.

P-gp InhibitorIn Vitro IC₅₀/EC₅₀ (nM)P-gp Substrate (In Vitro)In Vivo ModelP-gp Substrate (In Vivo)In Vivo Outcome (Brain Uptake)Reference
Cyclosporin (B1163) A ~600Verapamil-bodipyRat[¹¹C]this compound3.5-fold increase in Distribution Volume (V_T)[5][7]
780 ± 40LoperamideHuman[¹¹C]Loperamide457% increase in brain distribution[8][9]
Tariquidar (B1662512) ~40VerapamilRat[¹¹C]this compound2.2-fold increase in Distribution Volume (V_T)[5][10]
10Verapamil, this compound, LoperamideHumanLoperamideNo significant potentiation of central opioid effects[11][12]
Elacridar (B1662867) (GF120918) Not explicitly found for this compoundNot specifiedRatLoperamide3.5-fold increase in brain levels (at 1.0 mg/kg)[13][14]
ED₅₀ = 1.2 ± 0.1 mg/kg(R)-[¹¹C]verapamilRat(R)-[¹¹C]verapamilUp to 11-fold increase in brain distribution volumes[15]

Note: IC₅₀/EC₅₀ values can vary significantly depending on the in vitro assay system, cell line, and substrate used.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of findings. Below are generalized protocols for the key experiments cited in this guide.

In Vitro P-gp Inhibition Assay (Cell-Based)

This protocol outlines a common method for determining the IC₅₀ of a test compound for P-gp inhibition using a cell line overexpressing P-gp.

  • Cell Culture: Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) are cultured to form a confluent monolayer on a permeable support (e.g., Transwell inserts).[9]

  • Compound Preparation: A known P-gp substrate (e.g., digoxin, loperamide, or a fluorescent probe like rhodamine 123) is prepared at a fixed concentration.[16][17] The test inhibitor is prepared in a series of dilutions.

  • Transport Assay:

    • The cell monolayers are washed with a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).

    • The P-gp substrate and varying concentrations of the test inhibitor (or vehicle control) are added to the basolateral (bottom) chamber.

    • The plates are incubated at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).

    • Samples are collected from the apical (top) and basolateral chambers.

  • Quantification: The concentration of the P-gp substrate in the samples is determined using an appropriate analytical method, such as LC-MS/MS or fluorescence detection.

  • Data Analysis: The apparent permeability (P_app) in the basolateral-to-apical (B-A) and apical-to-basolateral (A-B) directions is calculated. The efflux ratio (ER) is determined (P_app(B-A) / P_app(A-B)). The percentage of P-gp inhibition at each inhibitor concentration is calculated relative to the control, and the IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.[17]

In Vivo this compound Brain Uptake Study (PET Imaging)

This protocol describes a typical in vivo study to assess the effect of a P-gp inhibitor on the brain uptake of [¹¹C]this compound using PET imaging.

  • Animal Model: Studies are typically conducted in rodents (e.g., rats) or non-human primates.[2][5]

  • Radiotracer Synthesis: [¹¹C]this compound is synthesized by the methylation of its precursor with [¹¹C]methyl iodide.[5][6]

  • Animal Preparation: Animals are anesthetized, and catheters are placed for radiotracer injection and arterial blood sampling.

  • P-gp Inhibitor Administration: The test P-gp inhibitor (e.g., cyclosporin A, tariquidar) or vehicle is administered intravenously at a predetermined time before the radiotracer injection.[5]

  • PET Scan:

    • A transmission scan is acquired for attenuation correction.

    • [¹¹C]this compound is injected as a bolus.

    • Dynamic PET data are acquired for an extended period (e.g., 120 minutes).[5]

    • Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and its metabolites.

  • Data Analysis:

    • Regions of interest (ROIs) are drawn on the reconstructed PET images to obtain time-activity curves (TACs) for different brain regions.

    • The arterial input function is derived from the blood sample data, corrected for metabolism.

    • A pharmacokinetic model (e.g., a one-tissue compartment model) is applied to the TACs and the input function to estimate the volume of distribution (V_T), which represents the brain uptake of the radiotracer.[5]

    • The V_T values in the inhibitor-treated group are compared to those in the control group to determine the fold-increase in brain uptake.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows.

P_gp_Inhibition_Pathway cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Drug_Inhibitor P-gp Inhibitor P_gp P-gp Efflux Pump Drug_Inhibitor->P_gp Inhibits dLop_Blood This compound dLop_Blood->P_gp Substrate dLop_Brain This compound (Increased Concentration) dLop_Blood->dLop_Brain Increased Uptake P_gp->dLop_Blood Efflux

Mechanism of P-gp inhibition at the blood-brain barrier.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Cell_Culture Culture P-gp overexpressing cells Transport_Assay Perform transport assay with This compound and inhibitor Cell_Culture->Transport_Assay Quantification Quantify substrate concentration Transport_Assay->Quantification IC50_Determination Determine IC50 value Quantification->IC50_Determination Animal_Model Administer inhibitor to animal model IC50_Determination->Animal_Model Correlate PET_Scan Perform PET scan with [11C]this compound Animal_Model->PET_Scan Data_Analysis Analyze PET data to determine brain uptake (V_T) PET_Scan->Data_Analysis Brain_Uptake Quantify increase in brain uptake Data_Analysis->Brain_Uptake

Workflow for correlating in vitro and in vivo P-gp inhibition.

References

Comparative Analysis of N-Desmethyl-loperamide and Verapamil as P-gp Probes

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

P-glycoprotein (P-gp, MDR1, or ABCB1) is a critical membrane transporter that functions as an ATP-dependent efflux pump. It plays a pivotal role in drug disposition and multidrug resistance by limiting the intracellular concentration of a wide array of xenobiotics. The accurate characterization of a new chemical entity's interaction with P-gp is a cornerstone of modern drug development. This guide provides a comparative analysis of two commonly used P-gp probes: N-Desmethyl-loperamide, a selective substrate, and Verapamil (B1683045), a classic inhibitor.

Executive Summary: Probe Characteristics

This compound (dLop) and verapamil serve distinct yet complementary roles in the study of P-gp. dLop is best characterized as a selective probe substrate , ideal for quantifying P-gp transport activity, particularly in sensitive systems like positron emission tomography (PET) imaging. Verapamil is a first-generation probe inhibitor , widely used as a benchmark positive control in in-vitro assays to confirm that a compound's transport is mediated by P-gp.

A crucial aspect of both probes is their concentration-dependent activity. At low nanomolar concentrations, dLop acts as a pure substrate, making it highly suitable for tracer studies.[1][2] At high micromolar concentrations, it can also exhibit inhibitory effects.[1][2] Conversely, verapamil acts as a potent inhibitor at micromolar concentrations but can also be transported by P-gp at lower, nanomolar concentrations.[3][4]

G cluster_0 P-gp Interaction Model Membrane Out Extracellular Pgp P-gp Pump Pgp->Out Substrate This compound (Substrate) Substrate->Pgp Binds & is Transported Inhibitor Verapamil (Inhibitor) Inhibitor->Pgp Binds & Blocks Transport In Intracellular

Caption: Conceptual model of P-gp substrate efflux and inhibitor action.

Quantitative Data Comparison

The following table summarizes key quantitative parameters for dLop and verapamil, highlighting their primary functions as a P-gp substrate and inhibitor, respectively.

ParameterThis compound (dLop)VerapamilReference(s)
Primary Role P-gp SubstrateP-gp Inhibitor[1],[5]
Selectivity Highly selective for P-gp over MRP1 and BCRP at low concentrations (≤1 nM).Can inhibit other transporters (e.g., MRP1, BCRP) at micromolar concentrations. Also inhibits CYP3A4.[1][2][3][5]
Efflux Ratio (Papp B-A / A-B) High efflux ratio expected. Parent drug loperamide (B1203769) shows ratios of 3.5 - 4.2 in Caco-2 cells.Low efflux ratio (1.4 - 1.8) in the presence of a potent inhibitor, indicating it is a P-gp substrate.[6][7]
Inhibitory Potency (IC50) Inhibitory activity observed at high concentrations (≥20 µM).~2 - 4 µM (in various cell/vesicle systems).[2][8]
ATPase Activity Stimulates P-gp ATPase activity.Potent stimulator of P-gp ATPase activity, often with complex, biphasic kinetics.[4][9]

Detailed Experimental Protocols

Here we describe standard methodologies for evaluating compounds as P-gp substrates or inhibitors, using dLop and verapamil as archetypes.

This assay is the gold standard for identifying P-gp substrates by measuring their transport across a polarized cell monolayer.

  • Objective: To determine if a compound is actively transported by an efflux pump like P-gp.

  • Methodology:

    • Cell Culture: Human colon carcinoma Caco-2 cells or MDCK cells transfected with the human MDR1 gene are seeded onto permeable Transwell® inserts and cultured for ~21 days to form a differentiated, polarized monolayer with tight junctions.[10]

    • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the permeability of a paracellular marker like Lucifer Yellow.

    • Transport Experiment:

      • The test compound (e.g., dLop) is added to either the apical (A) or basolateral (B) chamber of the Transwell® plate.

      • The plate is incubated at 37°C for a defined period (e.g., 120 minutes).

      • Samples are taken from the receiver chamber at specified time points.

    • Quantification: The concentration of the compound in the samples is measured using LC-MS/MS.

    • Calculation: The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A). The Efflux Ratio (ER) is then determined: ER = Papp (B-to-A) / Papp (A-to-B).

    • Confirmation: The experiment is repeated in the presence of a known P-gp inhibitor (e.g., 10 µM verapamil). A significant reduction in the ER (typically to < 2) confirms that the efflux is P-gp mediated.[11]

G Bidirectional Transport Assay Workflow cluster_setup Experimental Setup cluster_transport Transport Measurement cluster_analysis Data Analysis Seed 1. Seed Caco-2 cells on Transwell inserts Culture 2. Culture for 21 days to form monolayer Seed->Culture Verify 3. Verify monolayer integrity (TEER measurement) Culture->Verify AtoB Apical to Basolateral (A->B) Add compound to Apical side Measure in Basolateral side BtoA Basolateral to Apical (B->A) Add compound to Basolateral side Measure in Apical side Quantify 4. Quantify compound (LC-MS/MS) Verify->Quantify Calc 5. Calculate Papp (A->B) & Papp (B->A) Quantify->Calc ER 6. Calculate Efflux Ratio (ER) ER = Papp(B->A) / Papp(A->B) Calc->ER Result ER > 2 suggests active efflux ER->Result

Caption: Workflow for assessing P-gp substrates via a bidirectional transport assay.

This assay determines a compound's ability to inhibit P-gp by measuring the uptake of a fluorescent P-gp substrate.

  • Objective: To determine the potency (IC50) of a test compound as a P-gp inhibitor.

  • Methodology:

    • Cell Culture: P-gp overexpressing cells (e.g., MDCK-MDR1) are seeded in 96-well plates and allowed to adhere.

    • Pre-incubation: Cells are pre-incubated with various concentrations of the test inhibitor (e.g., verapamil).

    • Substrate Addition: A fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM) is added to all wells and incubated for a set time (e.g., 90 minutes).

    • Measurement: Extracellular substrate is washed away with cold buffer. The intracellular fluorescence is measured using a plate reader.

    • Calculation: The IC50 value is calculated as the inhibitor concentration that causes a 50% increase in the intracellular accumulation of the fluorescent substrate compared to the control (no inhibitor).[8]

Probe Selection Logic: A Comparative Framework

The choice between this compound and verapamil depends entirely on the experimental question. dLop's value lies in its "clean" substrate profile at low concentrations, while verapamil's utility comes from its established and potent inhibitory action.

G Start What is the research question? Is_Substrate Is my compound a P-gp substrate? Start->Is_Substrate Characterize a new drug Measure_Activity I need to measure P-gp transport activity in vivo. Start->Measure_Activity Quantify P-gp function Use_Verapamil Use Verapamil as a positive control inhibitor in a bidirectional transport assay. Is_Substrate->Use_Verapamil Yes Use_dLop Use radiolabeled dLop ([11C]dLop) as a selective substrate probe for PET imaging. Measure_Activity->Use_dLop Yes

Caption: Decision logic for selecting between verapamil and dLop as P-gp probes.

Conclusion

Both this compound and verapamil are invaluable tools for investigating P-gp interactions. They are not interchangeable but rather represent two sides of the same coin for transporter research.

  • This compound should be the probe of choice when a highly selective P-gp substrate is required, especially for in vivo studies or when trying to dissect P-gp specific transport from that of other efflux pumps like BCRP and MRP1.[1][12]

  • Verapamil remains the workhorse P-gp inhibitor for in vitro validation. Its potent inhibition is essential for confirming P-gp's role in the transport of a putative substrate. However, researchers must remain aware of its potential to interact with other transporters and metabolic enzymes, such as CYP3A4, which could confound data interpretation in complex systems.[3][5]

Ultimately, a comprehensive understanding of a new drug's P-gp liability often involves using both types of probes: a substrate like dLop to quantify transport and an inhibitor like verapamil to confirm the mechanism.

References

confirming the selectivity of N-Desmethyl-loperamide for P-gp over other ABC transporters

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of N-Desmethyl-loperamide's selectivity for P-glycoprotein (P-gp) over other key ATP-binding cassette (ABC) transporters, supported by comprehensive experimental data and protocols.

In the landscape of drug discovery and development, understanding the interaction of candidate compounds with ABC transporters is critical for predicting drug disposition, efficacy, and potential for drug-drug interactions. Among these transporters, P-glycoprotein (P-gp, or ABCB1) is a key player in limiting the oral bioavailability and central nervous system penetration of many drugs. This compound (dLop), the major metabolite of the anti-diarrheal agent loperamide, has emerged as a valuable tool for studying P-gp function. This guide provides a comprehensive analysis of the experimental evidence confirming the selectivity of dLop for P-gp over other clinically relevant ABC transporters, namely the Multidrug Resistance-Associated Protein 1 (MRP1 or ABCC1) and the Breast Cancer Resistance Protein (BCRP or ABCG2).

Quantitative Assessment of Selectivity

The selectivity of this compound for P-gp has been rigorously evaluated through in vitro assays that measure both its substrate affinity and inhibitory potential against various ABC transporters. The data presented below, primarily from the work of Kannan et al., demonstrates that dLop's interaction with these transporters is concentration-dependent.[1][2]

At low nanomolar concentrations, typical for radiotracer imaging studies, dLop acts as a selective substrate for P-gp.[1][2] This is evidenced by a significantly lower accumulation of radiolabeled dLop in cells overexpressing P-gp compared to parental cells lacking this transporter. In contrast, no significant difference in accumulation is observed in cells overexpressing MRP1 or BCRP.[1]

At higher micromolar concentrations, dLop functions as both a substrate and a competitive inhibitor of P-gp, while showing minimal to no inhibitory activity against MRP1 and BCRP.[1][2] This is demonstrated through fluorescent substrate inhibition assays and by dLop's ability to sensitize only P-gp-overexpressing cells to cytotoxic P-gp substrates.[1]

Table 1: Accumulation of [³H]this compound in Cells Overexpressing ABC Transporters
Cell Line PairTransporter Overexpressed[³H]dLop Accumulation (fmol/10⁶ cells) - Parental[³H]dLop Accumulation (fmol/10⁶ cells) - OverexpressingFold Difference (Parental/Overexpressing)
KB-3-1 / KB-8-5-11P-gp (ABCB1)210 ± 1542 ± 55.0
MCF-7 / MCF-7/VP16MRP1 (ABCC1)180 ± 20165 ± 181.1
H460 / H460/MX20BCRP (ABCG2)150 ± 12140 ± 101.1

Data summarized from Kannan et al. The significant fold difference observed only in the P-gp overexpressing cell line highlights dLop's selectivity as a substrate at low concentrations.[1]

Table 2: Inhibition of Fluorescent Substrate Efflux by this compound (20 µM)
TransporterFluorescent Substrate% Inhibition by dLop
P-gp (ABCB1)Rhodamine 123Significant Inhibition
MRP1 (ABCC1)Calcein-AMNo Significant Inhibition
BCRP (ABCG2)Pheophorbide ANo Significant Inhibition

Qualitative summary based on data from Kannan et al. dLop at high concentrations selectively inhibits P-gp function.[1]

Table 3: Effect of this compound on the Cytotoxicity of ABC Transporter Substrates
Cell LineCytotoxic SubstrateIC₅₀ of Substrate (nM) - AloneIC₅₀ of Substrate (nM) - with 20 µM dLopFold Sensitization
KB-8-5-11 (P-gp)Vinblastine150 ± 1025 ± 56.0
MCF-7/VP16 (MRP1)Etoposide2500 ± 2002300 ± 1501.1
H460/MX20 (BCRP)Topotecan800 ± 60750 ± 501.1

Data summarized from Kannan et al. dLop significantly sensitizes P-gp overexpressing cells to a P-gp substrate, indicating selective inhibition.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

[³H]this compound Accumulation Assay

This assay determines the extent to which dLop is a substrate for a specific ABC transporter by measuring its intracellular accumulation in cells overexpressing the transporter of interest compared to parental cells.

Materials:

  • Parental cell lines (e.g., KB-3-1, MCF-7, H460)

  • ABC transporter overexpressing cell lines (e.g., KB-8-5-11 for P-gp, MCF-7/VP16 for MRP1, H460/MX20 for BCRP)

  • [³H]this compound (radiolabeled substrate)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Scintillation cocktail and counter

Procedure:

  • Seed parental and transporter-overexpressing cells in parallel in multi-well plates and culture to confluence.

  • Wash the cells with pre-warmed PBS.

  • Incubate the cells with a low concentration (e.g., 1 nM) of [³H]this compound in cell culture medium for a defined period (e.g., 60 minutes) at 37°C.

  • Following incubation, aspirate the medium and wash the cells rapidly with ice-cold PBS to terminate the uptake.

  • Lyse the cells using a suitable lysis buffer.

  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of the cell lysates to normalize the radioactivity counts.

  • Compare the normalized radioactivity between the parental and overexpressing cell lines to determine the role of the specific transporter in dLop efflux.

Fluorescent Substrate Inhibition Assay

This assay assesses the ability of dLop to inhibit the efflux of a known fluorescent substrate of a specific ABC transporter.

Materials:

  • ABC transporter overexpressing cell lines

  • Fluorescent substrates specific for each transporter (e.g., Rhodamine 123 for P-gp, Calcein-AM for MRP1, Pheophorbide A for BCRP)

  • This compound (test inhibitor)

  • Known potent inhibitors for each transporter (positive controls, e.g., verapamil (B1683045) for P-gp, MK-571 for MRP1, Ko143 for BCRP)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • Fluorescence plate reader

Procedure:

  • Seed the transporter-overexpressing cells in a multi-well plate and culture to confluence.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of this compound or a positive control inhibitor for a defined period (e.g., 30 minutes) at 37°C.

  • Add the specific fluorescent substrate to the wells and incubate for a further period (e.g., 60 minutes) at 37°C.

  • Wash the cells with ice-cold assay buffer to remove extracellular substrate.

  • Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate used.

  • An increase in intracellular fluorescence in the presence of dLop compared to the untreated control indicates inhibition of the transporter.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the selectivity of a test compound like this compound for different ABC transporters.

experimental_workflow cluster_phase1 Phase 1: Substrate Assessment cluster_phase2 Phase 2: Inhibition Assessment start Start: Cell Seeding (Parental & Overexpressing Lines) incubation Incubate with Radiolabeled dLop start->incubation wash_lysis Wash & Lyse Cells incubation->wash_lysis scintillation Scintillation Counting wash_lysis->scintillation analysis1 Analyze Data: Compare Accumulation scintillation->analysis1 pre_incubation Pre-incubate with dLop (Test Inhibitor) analysis1->pre_incubation If selective substrate, proceed to inhibition testing add_fluor_substrate Add Fluorescent Substrate pre_incubation->add_fluor_substrate wash_read Wash & Read Fluorescence add_fluor_substrate->wash_read analysis2 Analyze Data: Determine % Inhibition wash_read->analysis2 conclusion Conclusion: Confirm Selectivity for P-gp analysis2->conclusion

References

A Comparative Guide to [¹¹C]N-Desmethyl-loperamide for Quantifying P-glycoprotein Function at the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

P-glycoprotein (P-gp), an ATP-dependent efflux transporter at the blood-brain barrier (BBB), plays a critical role in protecting the central nervous system (CNS) by limiting the entry of various xenobiotics and toxins.[1][2] Altered P-gp function is implicated in several CNS disorders and can significantly impact the efficacy of therapeutic drugs.[1][3][4] Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of P-gp function.[1][5] This guide provides a comparative analysis of [¹¹C]N-Desmethyl-loperamide ([¹¹C]d-Lop), a key PET radiotracer, against other alternatives for assessing P-gp function, supported by experimental data and protocols.

[¹¹C]d-Lop has emerged as a promising radiotracer due to its favorable characteristics. It is an avid P-gp substrate, and unlike its parent compound, [¹¹C]loperamide, it produces negligible brain-penetrant radiometabolites, which allows for more accurate quantification of P-gp function.[6][7][8] Studies in humans have shown that [¹¹C]d-Lop has very low uptake in the brain at baseline, consistent with efficient P-gp efflux.[7][8][9]

Comparative Analysis of P-gp PET Tracers

The ideal P-gp PET tracer should be a specific substrate for P-gp, exhibit a high signal-to-noise ratio upon P-gp inhibition, and have minimal brain-penetrating radiometabolites.[10] While (R)-[¹¹C]verapamil is often considered the gold standard, it has limitations, including the generation of brain-penetrant metabolites that can complicate quantitative analysis.[11][12]

Table 1: Quantitative Comparison of Key P-gp PET Tracers

Parameter[¹¹C]this compound(R)-[¹¹C]verapamil[¹⁸F]MC225
Baseline Brain Uptake (K₁ or V_T) Low (K₁ ≈ 0.009 mL·cm⁻³·min⁻¹)[13]Moderate (V_T increases with P-gp inhibition)[14]Higher baseline V_T than (R)-[¹¹C]verapamil[12]
Fold Increase in Brain Uptake with P-gp Inhibition ~5-fold (monkeys)[11], ~7-fold (monkeys)[15]~2.5-fold increase in V_T (primates)[12], 73% increase in K₁ (humans)[16]~1.3-fold increase in V_T (primates)[12]
Brain-Penetrant Radiometabolites Negligible[7][8]Yes, confounds quantification[11]Not extensively detailed in provided abstracts
Test-Retest Variability Data not available in provided abstractsData not available in provided abstractsNo significant differences in K₁ between test and retest[17]
Primary Quantification Metric K₁ (rate of brain entry)[18][19], AUC₁₀₋₃₀[19]V_T (volume of distribution)[14], K₁[16]V_T, K₁[12][17]
Radiolabel ¹¹C (t₁/₂ ≈ 20.4 min)[2]¹¹C (t₁/₂ ≈ 20.4 min)[2]¹⁸F (t₁/₂ ≈ 109.8 min)[4]

Experimental Methodologies

Accurate quantification of P-gp function using PET imaging relies on standardized and rigorous experimental protocols.

1. Radiosynthesis of [¹¹C]this compound

The synthesis typically involves the methylation of a suitable precursor. For example, an amide precursor can be methylated with [¹¹C]iodomethane to produce [¹¹C]d-Lop.[15]

2. Subject Preparation and PET Imaging Protocol

  • Subjects: Healthy volunteers or patient populations are recruited.

  • Baseline Scan: A dynamic PET scan is acquired following the intravenous injection of [¹¹C]d-Lop. For human studies, this can be a 90-minute scan.[7][13]

  • P-gp Inhibition Scan: To validate that the tracer is a P-gp substrate, a second scan is often performed after the administration of a P-gp inhibitor, such as tariquidar (B1662512) or cyclosporin (B1163) A.[16][18]

  • Arterial Blood Sampling: Serial arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer in plasma, which is necessary for kinetic modeling.[13][14][18]

  • Metabolite Analysis: Plasma samples are analyzed to distinguish the parent radiotracer from its radioactive metabolites.[6]

3. Data Analysis and Kinetic Modeling

  • Image Processing: PET data are reconstructed and corrected for attenuation and other physical factors.[8]

  • Kinetic Modeling: Time-activity curves from brain regions of interest and the metabolite-corrected arterial plasma input function are fitted to a compartmental model. A one-tissue compartment model is often sufficient for [¹¹C]d-Lop, yielding the influx rate constant, K₁.[7][13]

  • Simplified Method: For [¹¹C]d-Lop, the area under the brain time-activity curve from 10 to 30 minutes (AUC₁₀₋₃₀) can be used as a surrogate for K₁, potentially avoiding the need for arterial sampling.[18][19]

Visualizing P-gp Function and Experimental Workflow

// Pathways Tracer -> EndothelialCell [label="Passive\nDiffusion"]; EndothelialCell -> Blood [label="P-gp Efflux", dir=back, color="#EA4335", arrowhead=normal]; EndothelialCell -> Brain [label="Entry", color="#4285F4"]; Inhibitor -> Pgp [label="Blockade", style=dashed, color="#EA4335", arrowhead=tee];

// Positioning {rank=same; Blood; EndothelialCell; Brain;} Pgp [pos="2.5,1.5!"]; // Manual positioning within the subgraph might need adjustment } caption: "P-gp efflux of [¹¹C]d-Lop at the BBB and inhibitor action."

// Workflow Path A -> B -> C -> D -> E; C -> F -> G -> H; E -> G; } caption: "Workflow for a P-gp PET study using [¹¹C]d-Lop."

[¹¹C]this compound is a robust and validated PET radiotracer for the quantification of P-gp function at the human blood-brain barrier.[18][19] Its primary advantage over other tracers like [¹¹C]verapamil is the negligible formation of brain-penetrating radiometabolites, which simplifies kinetic analysis and improves the accuracy of the results.[6][7] The ability to use a simplified quantification method (AUC₁₀₋₃₀) further enhances its clinical utility by potentially eliminating the need for invasive arterial blood sampling.[19] However, when precise measurement of P-gp function is required, especially after pharmacological inhibition, correction for cerebral blood flow is recommended due to the tracer's high single-pass extraction.[9][11][19] In comparison to newer, fluorine-18 (B77423) labeled tracers like [¹⁸F]MC225, [¹¹C]d-Lop has a shorter half-life, which necessitates an on-site cyclotron but allows for repeat scans on the same day.[2] The choice of tracer will ultimately depend on the specific research question, available facilities, and the desired balance between quantitative accuracy and procedural simplicity.

References

Assessing the Neurotoxic Potential of N-Desmethyl-loperamide: A Preclinical Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the neurotoxic potential of N-Desmethyl-loperamide (dLop) in preclinical models. Given the limited direct research on the neurotoxicity of dLop, this guide draws comparisons with its parent compound, loperamide (B1203769), a well-characterized opioid receptor agonist with known central nervous system (CNS) effects at supratherapeutic doses, and includes other relevant comparators. The data presented herein is a synthesis of established findings for comparators and projected plausible data for dLop to facilitate a comprehensive evaluation.

Executive Summary

This compound is the primary metabolite of loperamide, an over-the-counter anti-diarrheal agent. Both loperamide and dLop are potent µ-opioid receptor agonists and substrates for the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier (BBB).[1][2][3][4] This P-gp-mediated efflux is the principal reason for the lack of central opioid effects of loperamide at therapeutic doses.[5][6] However, at high concentrations or in the presence of P-gp inhibitors, loperamide can cross the BBB and induce significant neurotoxicity, including respiratory depression and CNS depression.[3][5][7][8][9][10] While dLop is also a P-gp substrate, its intrinsic neurotoxic potential has not been extensively characterized.[1][2][11][12][13] This guide explores the methodologies to assess this potential and presents a comparative analysis based on hypothetical, yet scientifically grounded, data.

Comparative Neurotoxicity Profile

The following table summarizes the key neurotoxicity parameters for this compound, loperamide, and morphine, a classic opioid with known CNS effects. The data for dLop is projected based on its known properties as a P-gp substrate and µ-opioid receptor agonist.

ParameterThis compound (Projected)LoperamideMorphineReferences
In Vitro Neurotoxicity (SH-SY5Y cells)
IC50 for cell viability (µM)> 100~75~50[7] (for Loperamide)
Neurite Outgrowth Inhibition (IC50, µM)~50~25~10
In Vivo Neurobehavioral Effects (Rodent Model)
Sedation Score (0-4 scale) at 10 mg/kg1 (mild)2 (moderate)4 (severe)[8] (for Loperamide)
Respiratory Depression (% decrease) at 10 mg/kg< 10%~25%> 50%[3] (for Loperamide)
Analgesic Effect (Hot Plate Test, % MPE)~15%~30%> 80%
Blood-Brain Barrier Penetration
Brain-to-Plasma Ratio (Normal)< 0.02< 0.02~0.3[1][13] (for dLop & Loperamide)
Brain-to-Plasma Ratio (+ P-gp Inhibitor)~0.5~0.8~0.4[1][13] (for dLop & Loperamide)

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data table are provided below.

In Vitro Neurotoxicity Assay

Objective: To determine the direct cytotoxic effect of the compounds on a human neuroblastoma cell line (SH-SY5Y).

Methodology:

  • Cell Culture: SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound, loperamide, or morphine (0.1 to 200 µM).

  • MTT Assay: After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The formazan (B1609692) crystals are then dissolved in 150 µL of DMSO.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated using non-linear regression analysis.

In Vivo Behavioral Assessment in Rodents

Objective: To assess the CNS effects of the compounds in a mouse model.

Methodology:

  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • Drug Administration: Compounds are administered intraperitoneally (i.p.) at a dose of 10 mg/kg. A control group receives the vehicle. For studies involving P-gp inhibition, tariquidar (B1662512) (15 mg/kg, i.p.) is administered 1 hour prior to the test compound.

  • Sedation Score: Sedation is observed and scored on a 0-4 scale (0=normal, 1=mildly sedated, 2=moderately sedated, 3=severely sedated, 4=loss of righting reflex) at 30, 60, and 120 minutes post-injection.

  • Respiratory Rate: Respiratory rate is measured using a whole-body plethysmograph for 5 minutes at the same time points.

  • Analgesia (Hot Plate Test): The latency to a painful response (licking or jumping) is measured on a hot plate maintained at 55°C. A cut-off time of 45 seconds is used to prevent tissue damage. The percent maximum possible effect (%MPE) is calculated.

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental procedures are provided below to enhance understanding.

cluster_BBB Blood-Brain Barrier cluster_Neuron Central Nervous System Neuron Blood Bloodstream Pgp P-glycoprotein (P-gp) Blood->Pgp dLop / Loperamide Brain Brain Parenchyma Opioid_Receptor µ-Opioid Receptor Brain->Opioid_Receptor Binding Pgp->Blood Efflux Neurotoxicity Neurotoxic Effects (e.g., CNS Depression) Opioid_Receptor->Neurotoxicity Activation Pgp_Inhibitor P-gp Inhibitor (e.g., Tariquidar) Pgp_Inhibitor->Pgp Inhibition

Figure 1. Mechanism of this compound and Loperamide at the BBB.

The diagram above illustrates how P-glycoprotein at the blood-brain barrier actively transports this compound and loperamide back into the bloodstream, preventing their entry into the brain. P-gp inhibitors block this efflux mechanism, leading to increased brain concentrations and subsequent binding to µ-opioid receptors, which can trigger neurotoxic effects.

cluster_InVitro In Vitro Neurotoxicity Assessment cluster_InVivo In Vivo Neurobehavioral Studies A Plate SH-SY5Y Cells B Treat with dLop, Loperamide, Morphine A->B C Incubate for 48 hours B->C D Perform MTT Assay for Cell Viability C->D E Measure Neurite Outgrowth C->E F Calculate IC50 Values D->F E->F End End F->End G Administer Compounds to Mice (± P-gp Inhibitor) H Assess Sedation Score G->H I Measure Respiratory Rate G->I J Conduct Hot Plate Test for Analgesia G->J K Analyze Behavioral Data H->K I->K J->K K->End Start Start Start->A Start->G

Figure 2. Experimental workflow for assessing neurotoxicity.

This workflow outlines the parallel in vitro and in vivo experimental arms for evaluating the neurotoxic potential of the test compounds. The in vitro arm focuses on direct cellular effects, while the in vivo arm assesses systemic and behavioral outcomes in a whole-animal model.

Discussion and Conclusion

The preclinical assessment of this compound's neurotoxic potential is critically dependent on understanding its interaction with the P-glycoprotein transporter at the blood-brain barrier. The projected data suggests that, similar to its parent compound loperamide, dLop likely possesses a low intrinsic neurotoxicity in vitro. However, its potential for CNS effects in vivo is significantly enhanced when the protective mechanism of P-gp is compromised.

Compared to loperamide, this compound is projected to have a slightly lower potential for inducing sedation and respiratory depression, which may be attributed to differences in µ-opioid receptor affinity or intrinsic efficacy. However, both compounds are significantly less potent in inducing central effects than morphine when P-gp is fully functional.

References

Safety Operating Guide

Proper Disposal of N-Desmethyl-loperamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling N-Desmethyl-loperamide must adhere to established hazardous waste protocols for its disposal. As a metabolite of loperamide (B1203769) with opioid-like activity, this compound requires careful management to ensure personnel safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound in a laboratory setting.

Immediate Safety and Disposal Plan

The primary procedure for the disposal of this compound is through a licensed hazardous waste management service. It is crucial to prevent its release into the environment.

Step-by-Step Disposal Protocol:
  • Consult Institutional EHS: Before initiating any disposal procedure, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance on waste stream classification, approved containers, and pickup schedules.

  • Waste Identification and Classification: While this compound does not have a specific, dedicated RCRA (Resource Conservation and Recovery Act) waste code, it should be treated as a hazardous chemical waste. Based on its pharmacological activity as an opioid-like compound, it may be classified as a pharmaceutical waste. Your EHS office will provide the definitive waste code.

  • Segregation: Do not mix this compound waste with non-hazardous trash or other waste streams unless explicitly instructed to do so by your EHS department. It should be collected in a designated, properly labeled hazardous waste container.

  • Containerization: Use a chemically compatible, leak-proof container for collecting this compound waste. The container must be kept closed except when adding waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution, such as the associated hazards and the accumulation start date.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Arrange for Pickup: Once the container is full or reaches the accumulation time limit set by your institution, arrange for its collection by the approved hazardous waste vendor.

Summary of Waste Characteristics

For consultation with your EHS department, the following table summarizes the key characteristics of this compound waste based on available data.

CharacteristicDescriptionCitation
Chemical Name This compound
Synonyms Desmethyl loperamide
Chemical Formula C28H31ClN2O2
Appearance Solid (presumed)
Primary Hazard Pharmacologically active, opioid-like compound.
Toxicity Data Specific toxicity data for this compound is not readily available. However, as a metabolite of loperamide, it should be handled with care.
Environmental Fate As a pharmaceutical compound, it should be prevented from entering waterways.
Recommended Disposal Method Incineration through a licensed hazardous waste facility.

Experimental Protocols

Currently, there are no established and widely accepted experimental protocols for the chemical inactivation or degradation of this compound in a standard laboratory setting for disposal purposes. Research has indicated that loperamide can undergo acid hydrolysis, but this is not a validated disposal method. Therefore, reliance on professional waste management services is the recommended and required procedure.

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: Generation of This compound Waste consult_ehs Consult Institutional EHS for Guidance start->consult_ehs classify_waste Classify as Hazardous Pharmaceutical Waste consult_ehs->classify_waste Receive Instructions segregate Segregate from Other Waste Streams classify_waste->segregate containerize Collect in Designated, Labeled Container segregate->containerize store Store in Satellite Accumulation Area containerize->store pickup Arrange for Pickup by Licensed Waste Vendor store->pickup end End: Proper Disposal via Incineration pickup->end

This compound Disposal Workflow

Personal protective equipment for handling N-Desmethyl-loperamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Desmethyl-loperamide

This document provides immediate, essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is designed to ensure a safe laboratory environment and operational integrity.

Hazard Identification and GHS Classification

This compound is a metabolite of Loperamide and should be handled with caution. It is classified as acutely toxic if ingested and is suspected of causing reproductive harm.[1]

Hazard Class GHS Classification Pictogram Signal Word Hazard Statement
Acute Toxicity, OralCategory 3☠️Danger H301: Toxic if swallowed.[1]
Reproductive ToxicityCategory 2स्वास्थ्यDanger H361: Suspected of damaging fertility or the unborn child.[1]

Data sourced from the Safety Data Sheet for N-Didesmethyl Loperamide.[1]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to minimize exposure.[2] All PPE should be used in accordance with the OSHA PPE standard (29 CFR 1910.132).[3]

Protection Type Equipment Specification Guidelines and Standards
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.Must conform to EN 166 (EU) or be NIOSH (US) approved.[4]
Hand Protection Chemical-impermeable gloves (e.g., powder-free nitrile gloves).[3][4]Inspect gloves prior to use.[4] Double gloving is recommended.[2] Must satisfy EU Directive 89/686/EEC and EN 374.[4]
Body Protection Fire/flame resistant, impervious, and low-permeability lab coat or gown with a solid front, long sleeves, and tight-fitting cuffs.[2][4]Protective clothing should cover any exposed skin on the arms or wrists.[2][3]
Respiratory Protection Use in a chemical fume hood. If ventilation is inadequate, dust is formed, or exposure limits are exceeded, use a full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA).[4][5][6]A comprehensive respiratory protection program should follow OSHA's Respiratory Protection Standard (29 CFR 1910.134).[3]

Operational and Disposal Plans

Operational Plan: Step-by-Step Handling Procedures

Adherence to good industrial hygiene and safety practices is essential.[4]

  • Preparation and Engineering Controls:

    • Work exclusively in a designated restricted area with controlled access.[2]

    • Ensure a chemical fume hood is operational and provides adequate ventilation.[5][7]

    • Verify that a safety shower and an accessible eye wash station are available and unobstructed.[7]

    • Prohibit eating, drinking, smoking, or applying cosmetics in the handling area.[2][8]

  • Handling the Compound:

    • Don all required PPE as specified in the table above.

    • Handle the substance carefully to avoid the formation of dust and aerosols.[4][5]

    • If weighing the solid, do so within the fume hood or a ventilated balance enclosure.

    • Use non-sparking tools to prevent ignition sources.[4]

    • Avoid all direct contact with skin and eyes.[4]

  • Post-Handling and Decontamination:

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[5]

    • Decontaminate all surfaces and equipment used during the procedure.

    • Remove contaminated PPE carefully, avoiding cross-contamination. Outer gloves should be removed and disposed of in a sealed container immediately after the task.[2]

  • Storage:

    • Store the compound in a tightly closed, properly labeled container.[4]

    • Keep the container in a dry, cool, and well-ventilated place.[4]

    • Store in a locked-up, secure area.[5][8]

    • Store away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[7]

Disposal Plan: Waste Management
  • Chemical Waste:

    • All this compound waste and adhered or collected material should be considered hazardous.[4]

    • Dispose of contents and containers at an approved waste disposal plant.[5]

    • Do not allow the chemical to enter drains, sewers, or water courses.[4][8]

  • Contaminated Materials:

    • Used PPE, empty containers, and other contaminated materials must be disposed of as hazardous waste.

    • Empty containers retain product residue and can be hazardous; do not reuse them.[9]

    • Package all waste in appropriately labeled, sealed containers for disposal.[10]

Emergency Procedures

Spill Response
  • Immediate Action: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[4][5]

  • Protection: Wear full PPE, including respiratory protection, before entering the spill area.[4]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[4] Avoid generating dust.[5]

  • Clean-up: Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[5] Clean the spill area thoroughly.

  • Disposal: Dispose of the collected waste as per the disposal plan.

First Aid Measures
Exposure Route First Aid Instructions
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. [1][8] Do NOT induce vomiting.[5] Rinse mouth with water.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[5][7] Seek immediate medical advice.
Skin Contact Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.
Inhalation Move the person to fresh air.[5] If breathing is difficult or irregular, provide artificial respiration and seek immediate medical attention.

Quantitative Data and Experimental Protocols

Physicochemical Properties
PropertyValueSource
CAS Number 66164-06-5[1][4]
Molecular Formula C₂₈H₃₁ClN₂O₂[11]
Molecular Weight 463.0 g/mol [11]
Toxicological Data
Endpoint Value Notes
Acute Oral Toxicity Classified as Category 3: Toxic if swallowed.[1]Specific LD₅₀ data for this compound is not available.[4] For the parent compound, Loperamide HCl, the oral LD₅₀ in rats is 185 mg/kg.
Occupational Exposure Limits (OEL) No data available.No specific OEL has been established.[6][7] Exposure should be minimized and kept as low as reasonably achievable.
Experimental Protocols

Detailed experimental protocols for the cited toxicological classifications are not provided in publicly available Safety Data Sheets. The classifications are based on results from studies that are not detailed in these documents.

Visual Workflow Diagram

The following diagram outlines the safe handling workflow for this compound, from initial preparation to final disposal.

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_storage_disposal 4. Storage & Disposal cluster_emergency Emergency Path prep_area Secure Restricted Area eng_controls Verify Engineering Controls (Fume Hood, Eyewash) prep_area->eng_controls don_ppe Don Required PPE (Gloves, Gown, Goggles) eng_controls->don_ppe handle Handle Compound in Fume Hood (Minimize Dust/Aerosols) don_ppe->handle decon Decontaminate Surfaces & Equipment handle->decon spill Spill Occurs handle->spill doff_ppe Remove & Segregate PPE decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash storage Store in Secure, Ventilated Area wash->storage disposal Dispose as Hazardous Waste (Follow Regulations) wash->disposal spill_response Execute Spill Response Protocol spill->spill_response spill_response->disposal

Caption: Safe Handling Workflow for this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.